Vinyl formate
説明
Structure
3D Structure
特性
IUPAC Name |
ethenyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-2-5-3-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJVXXWOPWLRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25567-89-9 | |
| Record name | Poly(vinyl formate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25567-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20219233 | |
| Record name | Formic acid, vinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692-45-5 | |
| Record name | Vinyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl formate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VINYL FORMATE | |
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| Record name | Formic acid, vinyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.665 | |
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| Record name | VINYL FORMATE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Vinyl Formate from Acetylene and Formic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of vinyl formate (B1220265), a valuable monomer in the production of specialty polymers and a versatile reagent in organic synthesis, is primarily achieved through the reaction of acetylene (B1199291) and formic acid. This technical guide provides a comprehensive overview of the core methodologies for this synthesis, with a focus on the vapor-phase catalytic approach. It details the reaction mechanisms, optimal process parameters, and experimental protocols. Quantitative data from key studies are summarized in structured tables for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and procedural concepts.
Introduction
Vinyl formate (ethenyl formate) is the simplest vinyl ester, characterized by a vinyl group attached to a formate ester. Its high reactivity, owing to the presence of both a double bond and an ester functional group, makes it a significant building block in polymer chemistry and a precursor in various organic transformations. The most direct and historically significant method for its industrial production involves the vinylation of formic acid with acetylene. This guide will delve into the technical intricacies of this process, providing researchers and chemical engineers with the foundational knowledge required for its successful implementation and optimization.
Reaction Mechanisms
The synthesis of this compound from acetylene and formic acid can be broadly categorized into two main approaches: liquid-phase and vapor-phase synthesis. The vapor-phase process is generally preferred due to higher yields and reduced catalyst deactivation issues.
Vapor-Phase Synthesis
The vapor-phase synthesis involves passing a gaseous mixture of acetylene and formic acid over a solid catalyst at elevated temperatures. The most commonly employed catalysts are salts of zinc or cadmium, often supported on porous materials like activated charcoal.[1]
The reaction mechanism is believed to proceed through the following key steps:
-
Adsorption of Reactants: Both acetylene and formic acid are adsorbed onto the surface of the catalyst.
-
Activation of Acetylene: The metal catalyst activates the acetylene triple bond, making it more susceptible to nucleophilic attack. This may involve the formation of a metal-acetylide complex.
-
Nucleophilic Attack: The formic acid molecule acts as a nucleophile, attacking the activated acetylene.
-
Product Formation and Desorption: The intermediate species rearranges to form this compound, which then desorbs from the catalyst surface.
A critical aspect of the vapor-phase synthesis is the presence of a small amount of acetic anhydride (B1165640) in the reaction mixture. Acetic anhydride acts as a scavenger for any water present, preventing the formation of acetaldehyde (B116499) as a byproduct.[2]
References
Ethenyl Formate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ethenyl formate (B1220265), also known as vinyl formate. It covers its fundamental chemical identity, physicochemical properties, synthesis protocols, and reactivity, with a focus on its applications in polymer science and as a synthetic building block relevant to the pharmaceutical and materials science fields.
Chemical Identity and Synonyms
The compound with the chemical formula C₃H₄O₂ is formally known by its IUPAC name, ethenyl formate .[1][2] However, it is more commonly referred to in literature and commerce as This compound .[2][3] A comprehensive list of its synonyms is provided in the table below.
| Identifier Type | Identifier |
| IUPAC Name | ethenyl formate[1][2] |
| Common Name | This compound[2][3] |
| CAS Number | 692-45-5[2][3] |
| Synonyms | Formic acid, vinyl ester; Vinyl methanoate; Formic acid, ethenyl ester; Ethenyl methanoate[2][4] |
| EC Number | 211-730-6[2][3] |
| UNII | LFS2HF6ZYT[2][3] |
Physicochemical Properties
Ethenyl formate is a colorless liquid.[3] Its key physicochemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.
| Property | Value |
| Molecular Formula | C₃H₄O₂[3][5] |
| Molar Mass | 72.06 g/mol [2][3] |
| Density | 0.963 g/cm³[3] |
| Boiling Point | 46.8–47.0 °C[3] |
| Refractive Index (n20/D) | 1.387[5][6] |
| InChI | InChI=1S/C3H4O2/c1-2-5-3-4/h2-3H,1H2[2] |
| SMILES | C=COC=O[2][3] |
Synthesis of Ethenyl Formate
Ethenyl formate can be synthesized through several routes, primarily involving the introduction of a vinyl group to formic acid or the formylation of a vinyl precursor.
Experimental Protocols
Protocol 1: Transesterification (Vinyl Interchange)
This method involves the reaction of a readily available vinyl ester, such as vinyl acetate (B1210297), with formic acid.[1] The reaction is an equilibrium process where the acetate group is exchanged for a formate group.[1]
-
Reactants : Vinyl acetate and formic acid.
-
Catalyst : A mercury(II) salt is often used to facilitate the reaction, though other catalysts can be employed.
-
Procedure :
-
Combine vinyl acetate and a molar excess of formic acid in a reaction vessel.
-
Add a catalytic amount of mercury(II) acetate.
-
Heat the mixture under reflux. The progress of the reaction can be monitored by gas chromatography.
-
Upon completion, the desired ethenyl formate is separated from the resulting acetic acid and unreacted starting materials by fractional distillation.
-
Protocol 2: Vapor-Phase Reaction of Acetylene (B1199291) and Formic Acid
A continuous process for producing ethenyl formate involves the vapor-phase reaction of acetylene with formic acid over a solid catalyst.[7]
-
Reactants : Acetylene gas and formic acid vapor.
-
Catalyst : A common catalyst is zinc acetate supported on activated charcoal pellets.[7]
-
Procedure :
-
A gaseous mixture of acetylene and formic acid, often with a small amount of acetic anhydride (B1165640) to improve yield and catalyst stability, is prepared.[7]
-
The reactant gas mixture is passed through a heated reactor tube containing the catalyst bed.
-
The reaction is typically carried out at temperatures between 170 °C and 210 °C.[7]
-
The product stream exiting the reactor is cooled to condense the ethenyl formate and other condensable components.
-
The liquid product is then purified by distillation to separate ethenyl formate from byproducts and unreacted formic acid.[7]
-
Chemical Reactivity and Applications
The reactivity of ethenyl formate is characterized by the distinct functionalities of its vinyl group and formate ester.[1] The vinyl group is susceptible to addition and polymerization reactions, while the formate ester can undergo hydrolysis and substitution.[1]
Polymerization
A primary application of ethenyl formate is its use as a monomer in polymer science.[1] It readily undergoes free-radical polymerization to produce polythis compound (PVF). This polymer is a key intermediate in the production of polyvinyl alcohol (PVA), a polymer with numerous applications in the pharmaceutical industry, including as a film coating, a binder in tablets, and a viscosity-increasing agent in ophthalmic solutions.[1][8] The hydrolysis of polythis compound to polyvinyl alcohol is often more rapid and can be achieved under milder conditions than the hydrolysis of polyvinyl acetate.[7]
Caption: Logical workflow from ethenyl formate to its pharmaceutical applications.
Synthetic Intermediate
In organic synthesis, ethenyl formate serves as a versatile building block.[1] It can act as a vinylating agent and is a precursor for the synthesis of more complex molecules.[1] Its dual functionality allows for a range of chemical transformations, including oxidation to formic acid, reduction to vinyl alcohol and formic acid, and substitution reactions at the formate group.[1]
Experimental Workflows
The synthesis and subsequent use of ethenyl formate in a research setting typically follow a structured workflow. The diagram below illustrates a general experimental workflow for the synthesis and polymerization of ethenyl formate.
Caption: General workflow for the synthesis and polymerization of ethenyl formate.
Conclusion
Ethenyl formate is a valuable and reactive monomer with significant applications in polymer chemistry, particularly as a precursor to polyvinyl alcohol. Its synthesis can be achieved through various established protocols, each with its own advantages. For researchers and professionals in drug development and materials science, understanding the properties, synthesis, and reactivity of ethenyl formate is crucial for leveraging its potential in creating advanced materials and functional polymers.
References
- 1. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 2. This compound | C3H4O2 | CID 222465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 692-45-5 [chemicalbook.com]
- 7. US2682556A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. Polyvinyl Alcohol, a Versatile Excipient for Pharmaceutical 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of vinyl formate boiling point density
This technical guide provides a comprehensive overview of the key physical properties of vinyl formate (B1220265), with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who may utilize vinyl formate in their work.
Core Physical Properties of this compound
This compound (C₃H₄O₂) is a colorless liquid and the ester derived from formic acid and vinyl alcohol.[1] It is a volatile organic compound with applications in polymer production and as an intermediate in organic synthesis.[2] A summary of its key physical properties is presented below.
| Property | Value | References |
| Boiling Point | 46-47 °C | [2][3][4] |
| 46.8–47.0 °C | [1] | |
| 43.6 °C at 760 mmHg | [5] | |
| Density | 0.959 g/cm³ | [2][3][4] |
| 0.963 g/cm³ | [1] | |
| 0.937 g/cm³ | [5] | |
| Molar Mass | 72.063 g/mol | [1][6] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 16.85 °C | [2][4] |
| Flash Point | 16 °C | [2][3] |
| Refractive Index | n20/D 1.387 (lit.) | [2][3][4] |
| Vapor Pressure | 313.000000 mmHg @ 25.00 °C | [7] |
Experimental Protocols for Property Determination
The following sections detail generalized experimental methodologies for determining the boiling point and density of volatile organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] For volatile organic compounds, several methods are commonly employed.
1. Distillation Method: Simple distillation is a common technique for both purifying volatile liquids and determining their boiling points.[8][9]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.
-
Procedure:
-
A sample of the liquid (at least 5 mL) is placed in the distillation flask along with boiling chips or a stir bar to ensure smooth boiling.[10]
-
The apparatus is assembled, ensuring the thermometer bulb is positioned to accurately measure the temperature of the vapor as it passes into the condenser.[9]
-
The liquid is heated, and as it boils, the vapor rises and enters the condenser.
-
The temperature is monitored, and the boiling point is recorded as the temperature at which the vapor temperature remains constant during the distillation of the bulk of the sample.[9]
-
It is also recommended to record the barometric pressure to ensure accuracy.[8]
-
2. Capillary Method (Thiele Tube): This method is suitable for small sample volumes (less than 0.5 mL).[10]
-
Apparatus: A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and a heating oil.
-
Procedure:
-
A small amount of the liquid is placed in the small test tube.
-
The capillary tube is placed in the test tube with its open end submerged in the liquid.[10]
-
This assembly is attached to a thermometer and placed in the Thiele tube containing heating oil.[10]
-
The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will bubble out.[10]
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube, indicating that the vapor of the sample has displaced the air.[10]
-
The heat is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.[10][11]
-
Determination of Density
The density of a liquid is its mass per unit volume. For volatile organic compounds, standard methods can be adapted to minimize evaporation.
1. Gravimetric Method using a Pycnometer: This method is based on determining the mass of a known volume of the liquid.
-
Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is weighed.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
This procedure is typically repeated to ensure accuracy, and the average of the determinations is reported.[12]
-
2. Standard Test Method (e.g., ASTM D1475): This standard test method outlines a procedure for determining the density of paints, varnishes, lacquers, and related products, and can be applied to volatile organic compounds.[12]
-
Summary of Method: A standardized weight-per-gallon cup or a pycnometer is used to determine the weight of a known volume of the liquid at a specific temperature. The density is then calculated from this measurement.[12]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of a volatile organic compound such as this compound.
Caption: Workflow for determining boiling point and density.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 692-45-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound, (Formic acid vinyl ester) 692-45-5, Information for this compound, (Formic acid vinyl ester) 692-45-5, Suppliers of this compound, (Formic acid vinyl ester) 692-45-5 [chemnet.com]
- 6. This compound | C3H4O2 | CID 222465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 692-45-5 [thegoodscentscompany.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vernier.com [vernier.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
An In-depth Technical Guide to Vinyl Formate (CAS 692-45-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl formate (B1220265) (CAS 692-45-5), the simplest vinyl ester, is a reactive monomer with significant applications in polymer chemistry and as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a review of its primary chemical reactions and applications. All quantitative data is presented in structured tables for ease of comparison. Additionally, key chemical processes are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying principles.
Chemical and Physical Properties
Vinyl formate is a colorless, volatile, and flammable liquid.[1] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄O₂ | [2][3] |
| Molecular Weight | 72.06 g/mol | [3] |
| CAS Number | 692-45-5 | [3][4] |
| Appearance | Colorless liquid | [2][5] |
| Boiling Point | 46-47 °C | [5] |
| Density | ~0.96 g/cm³ at 20 °C | [6] |
| Flash Point | -7 °C | [7] |
| Refractive Index (n20/D) | 1.387 | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |
| InChI Key | GFJVXXWOPWLRNU-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | C=COC=O | [3][5] |
Synthesis of this compound
This compound can be synthesized through several methods, primarily involving the reaction of acetylene (B1199291) with formic acid or the transvinylation of another vinyl ester.[2]
Vapor-Phase Synthesis from Acetylene and Formic Acid
This industrial method involves passing a mixture of acetylene and formic acid vapor over a catalyst at elevated temperatures.[2]
Experimental Protocol:
-
Catalyst Preparation: Impregnate a porous support, such as activated carbon pellets, with a zinc or cadmium salt, for example, zinc acetate (B1210297).[4]
-
Reaction Setup: Establish a reaction chamber containing the prepared catalyst. The chamber should be equipped with a preheating unit.[4]
-
Reactant Preparation: Prepare a gaseous mixture of acetylene and formic acid. The preferred molar ratio of acetylene to formic acid is between 5:1 and 12:1. To prevent the formation of the ethylidene ester byproduct, a small amount of acetic anhydride (B1165640) (0.01 to 0.1 mole per mole of formic acid) should be added to the formic acid.[4]
-
Reaction Execution:
-
Pass the gaseous mixture through the preheating chamber maintained at approximately 170-180 °C.[4]
-
Introduce the preheated vapor into the reaction chamber containing the catalyst. The reaction temperature should be maintained between 150 °C and 260 °C (preferably 190 °C to 210 °C).[4]
-
The reaction is exothermic, so the heat input will need to be adjusted once the reaction initiates.[4]
-
-
Product Collection and Purification:
Transvinylation from Vinyl Acetate
This compound can also be produced via an ester interchange reaction, known as transvinylation, between vinyl acetate and formic acid.[2] This method is often catalyzed by palladium or mercury compounds.[8]
Experimental Protocol (Palladium Catalysis):
-
Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser, charge palladium(II) acetate and a suitable ligand (e.g., an aryl N-containing ligand like 5-chloro-1,10-phenanthroline) in a solvent. Reflux for 2-4 hours. The catalyst complex can be isolated by filtration.[9]
-
Reaction Setup: Charge a reactor with vinyl acetate (which can also serve as the solvent), formic acid, and the palladium catalyst complex. A strong acid, such as p-toluenesulfonic acid, can be added to improve catalyst activity.[9]
-
Reaction Execution: Heat the reaction mixture to reflux. The equilibrium can be shifted towards the product by continuously removing the acetic acid byproduct.[7][9]
-
Product Isolation and Purification: After the reaction is complete, the this compound can be isolated from the reaction mixture by distillation.
Analytical and Spectroscopic Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of the volatile this compound.
Experimental Protocol:
-
Sample Preparation: Dilute the this compound sample in a low boiling point solvent such as chloroform (B151607) or ethyl acetate to a concentration of approximately 0.1-1 mg/mL.[10][11] For trace analysis, derivatization may be necessary. For instance, formic acid can be derivatized with an alcohol to form the corresponding ester prior to analysis.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector.[12]
-
GC Conditions:
-
Injector: Set to a temperature suitable for the volatilization of this compound without decomposition.
-
Column: A column with a suitable stationary phase for separating volatile organic compounds.
-
Carrier Gas: Typically helium or hydrogen.
-
Oven Program: A temperature program that allows for the separation of this compound from the solvent and any impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is common.
-
Mass Range: Scan a mass range appropriate for detecting the molecular ion (m/z 72) and characteristic fragment ions of this compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1-5 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6][13][14] Ensure the sample is free from particulate matter.[15]
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Parameters:
-
Acquire the spectrum at room temperature.
-
Typical chemical shifts (δ) in CDCl₃ are:
-
δ 8.03 ppm (formyl proton)
-
δ 7.32 ppm (vinyl proton, -O-CH=)
-
δ 5.01 ppm and 4.69 ppm (terminal vinyl protons, =CH₂)[6]
-
-
-
¹³C NMR Parameters:
-
Acquire the spectrum with proton decoupling.
-
The concentration may need to be higher than for ¹H NMR, around 0.1 mol/L.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in this compound.
Experimental Protocol:
-
Sample Preparation:
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.[17]
-
Collect the sample spectrum.
-
-
Spectral Interpretation: Key characteristic peaks for this compound include:
-
C=O stretching vibration of the ester group.
-
C=C stretching vibration of the vinyl group.
-
C-O stretching vibrations.
-
=C-H bending and stretching vibrations.
-
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its vinyl and ester functional groups, making it a versatile building block in organic and polymer synthesis.[13]
Polymerization
This compound readily undergoes free-radical polymerization to produce polythis compound (PVF).[2] This polymerization proceeds via the typical steps of initiation, propagation, and termination.[18][19]
Experimental Protocol for Free-Radical Polymerization:
-
Reaction Setup: In a reaction vessel, dissolve this compound in a suitable solvent.
-
Initiation: Add a free-radical initiator, such as an azo compound (e.g., AIBN) or a peroxide.[18] The reaction is typically initiated by heating the mixture.[1]
-
Propagation: Allow the polymerization to proceed at a controlled temperature. The reaction progress can be monitored by techniques such as GC to measure the consumption of the monomer.
-
Termination and Isolation: Once the desired conversion is achieved, the reaction can be terminated. The resulting polythis compound can be precipitated by adding the reaction mixture to a non-solvent (e.g., diethyl ether or n-hexane) and collected by filtration.[1] The polymer is then dried under vacuum.[1]
Hydrolysis of Polythis compound
Polythis compound can be hydrolyzed to produce polyvinyl alcohol (PVA), a widely used water-soluble polymer.[20][21] The degree of hydrolysis can be controlled to tune the properties of the resulting PVA.[22]
Experimental Protocol for Hydrolysis:
-
Dissolution: Dissolve the polythis compound in a suitable solvent, such as methanol.[1]
-
Hydrolysis: Add a catalyst, such as a solution of potassium hydroxide (B78521) in methanol, to the polymer solution.[1]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) for a set period to achieve the desired degree of hydrolysis.[1]
-
Isolation: The resulting polyvinyl alcohol, being insoluble in methanol, will precipitate.[1] It can be collected by centrifugation or filtration, washed, and then dried under vacuum.[1]
Other Reactions
-
Oxidation: this compound can be oxidized to formic acid and carbon dioxide using strong oxidizing agents.[2]
-
Reduction: Reduction of this compound can yield vinyl alcohol and formic acid.[13]
-
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions.[2]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It is highly flammable and can form explosive mixtures with air.[7] It is a severe eye irritant and a mild skin irritant.[3][4] Ingestion can be moderately toxic.[3][4]
-
Handling: Use in a well-ventilated area, away from sources of ignition.[20] Wear suitable protective clothing, gloves, and eye/face protection.[20][8]
-
Storage: Store in a cool, well-ventilated place (e.g., 2-8 °C) in a tightly closed container. This compound has a strong tendency to polymerize, especially when exposed to heat or light, and is therefore often stabilized with an inhibitor like hydroquinone.
Conclusion
This compound is a valuable monomer with well-established synthesis routes and a range of applications, primarily in the production of polythis compound and, subsequently, polyvinyl alcohol. This guide has provided a detailed overview of its properties, synthesis, analysis, and reactivity, including specific experimental protocols to aid researchers in their work with this compound. Proper safety precautions are essential when handling this reactive and hazardous chemical.
References
- 1. rsc.org [rsc.org]
- 2. US5603813A - Purifying distillation of this compound - Google Patents [patents.google.com]
- 3. EP0231901B1 - Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom - Google Patents [patents.google.com]
- 4. US2682556A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound(692-45-5) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. US5214172A - Catalytic transvinylation of vinyl esters - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 14. organomation.com [organomation.com]
- 15. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]
- 18. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 19. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]
- 20. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 21. Enhancing the Biodegradability, Water Solubility, and Thermal Properties of Polyvinyl Alcohol through Natural Polymer Blending: An Approach toward Sustainable Polymer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ojs.uel.br [ojs.uel.br]
An In-depth Technical Guide to Vinyl Formate: Properties, Synthesis, and Pharmaceutical Relevance
For Researchers, Scientists, and Drug Development Professionals
Vinyl formate (B1220265) (ethenyl formate) is a reactive vinyl ester monomer with the chemical formula C₃H₄O₂. While not as commercially prevalent as its analogue, vinyl acetate (B1210297), it serves as a valuable building block in polymer chemistry. Its primary significance lies in its role as a precursor to polyvinyl alcohol (PVA), a polymer with extensive applications in the pharmaceutical and biomedical fields. This guide provides a detailed overview of vinyl formate's properties, synthesis protocols, and its relevance in the context of drug development.
Core Properties and Formula
This compound is a colorless, volatile liquid.[1] Its fundamental properties are crucial for its handling, synthesis, and polymerization.
-
Synonyms: Ethenyl formate, Vinyl methanoate, Formic acid vinyl ester[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₄O₂ |
| Molecular Weight | 72.06 g/mol [1][2][3] |
| CAS Number | 692-45-5 |
| Appearance | Colorless liquid[1] |
| Density | 0.959 - 0.963 g/cm³[1] |
| Boiling Point | 46-47 °C[1] |
| Melting Point | 16.85 °C |
| Flash Point | 16 °C |
| Refractive Index (n20/D) | 1.387 |
Key Experimental Protocols
The synthesis of this compound can be achieved through several routes. Subsequently, the polymerization of this compound and hydrolysis of the resulting polythis compound (PVF) yields polyvinyl alcohol (PVA).
Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below.
a) Vapor-Phase Synthesis from Acetylene (B1199291) and Formic Acid
This method provides excellent yields by reacting acetylene and formic acid over a heterogeneous catalyst.[4]
-
Objective: To synthesize this compound in the vapor phase to minimize liquid-phase side reactions and catalyst degradation.
-
Materials:
-
Acetylene gas (dried)
-
Formic acid (98%)
-
Acetic anhydride (B1165640)
-
Catalyst: Zinc acetate impregnated on a porous support (e.g., charcoal pellets).[4]
-
-
Methodology:
-
Prepare the reactant gas mixture by passing dried acetylene gas at a controlled rate (e.g., 1.7 gram-moles/hour) over liquid 98% formic acid maintained at 25 °C.[4]
-
To prevent the formation of acetaldehyde (B116499) as a byproduct, add a small amount of acetic anhydride (0.01 to 0.1 mole per mole of formic acid) to the formic acid to act as a water scavenger.[4]
-
Heat the resulting gaseous mixture of acetylene, formic acid, and acetic anhydride to approximately 180 °C.[4]
-
Pass the heated gas mixture over the zinc acetate catalyst bed, which is maintained at a reaction temperature between 170 °C and 210 °C.[4]
-
The product stream exiting the reactor is cooled to condense the this compound and unreacted formic acid.
-
The this compound is then separated from the reaction mixture via a two-stage distillation to remove formic acid, water, and acetaldehyde.[5]
-
b) Transesterification from Vinyl Acetate and Formic Acid
This equilibrium-driven process involves the exchange of the acetate group from readily available vinyl acetate with a formate group.[2]
-
Objective: To synthesize this compound via vinyl interchange reaction.
-
Materials:
-
Vinyl acetate (in excess, can also serve as solvent)
-
Formic acid
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) with a ligand such as pyridine, or a mercury(II) salt.[6]
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Anhydrous organic solvent (e.g., toluene, optional)
-
-
Methodology:
-
In a flame-dried, multi-necked flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., argon), dissolve the catalyst (e.g., 0.1 mol% Pd(OAc)₂) and ligand (e.g., 0.2 mol% pyridine) in a portion of the vinyl acetate.[6] A small amount of hydroquinone is added to prevent premature polymerization.
-
Add formic acid (1 equivalent) and the remaining vinyl acetate (e.g., 3-5 equivalents) to the catalyst solution. Using an excess of vinyl acetate helps drive the equilibrium toward the products.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.[7]
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or NMR). The reaction is driven to completion by the formation of the lower-boiling this compound.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by fractional distillation to separate this compound from excess vinyl acetate, the acetic acid byproduct, and the catalyst.
-
Synthesis of Polyvinyl Alcohol (PVA) via Hydrolysis
Polythis compound can be readily polymerized via free-radical polymerization. The resulting polymer is then hydrolyzed (saponified) to yield PVA. The protocol is analogous to the well-established hydrolysis of polyvinyl acetate.
-
Objective: To convert polythis compound (or acetate) into polyvinyl alcohol through base-catalyzed hydrolysis.
-
Materials:
-
Polythis compound (PVF) or Polyvinyl acetate (PVAc)
-
Catalyst: Sodium hydroxide (B78521) (NaOH) solution in methanol or aqueous NaOH.[1][3]
-
-
Methodology:
-
Dissolve the starting polymer (e.g., 3g of PVAc) in a suitable solvent (e.g., 120 ml of methanol) in a round-bottom flask with stirring until a homogenous solution is formed.[1]
-
Prepare the catalyst solution by dissolving NaOH in methanol.
-
Gradually add the alkaline catalyst solution to the polymer solution while stirring continuously. The hydrolysis reaction begins, replacing the formate/acetate groups with hydroxyl groups.[8]
-
As the reaction proceeds, the resulting polyvinyl alcohol, which is insoluble in methanol, will precipitate as a white powder.[1][3]
-
Control the degree of hydrolysis by adjusting the reaction time, temperature, and catalyst concentration. For a high degree of hydrolysis, the reaction can be run for approximately 60 minutes.[1]
-
After the desired reaction time, filter the precipitated polyvinyl alcohol.
-
Wash the collected PVA powder several times with fresh methanol to remove the sodium formate/acetate byproduct and any unreacted catalyst.[1]
-
Dry the purified PVA powder in an oven at a moderate temperature (e.g., 50 °C) to remove residual methanol.[1]
-
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the chemical processes involved.
References
- 1. makingchembooks.com [makingchembooks.com]
- 2. Buy this compound (EVT-369879) | 692-45-5 [evitachem.com]
- 3. quora.com [quora.com]
- 4. US2682556A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. US5603813A - Purifying distillation of this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 8. fao.org [fao.org]
The Reactivity of the Vinyl Group in Vinyl Formate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl formate (B1220265) (CH₂=CHO₂CH), the simplest vinyl ester, is a versatile monomer and synthetic intermediate. The reactivity of its vinyl group is central to its utility, participating in a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the vinyl group in vinyl formate, covering its polymerization, electrophilic and nucleophilic additions, cycloaddition reactions, and role in transition metal-catalyzed processes. Detailed experimental protocols for key reactions, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis, polymer chemistry, and materials science.
Introduction
This compound possesses a dual functionality: a reactive vinyl group susceptible to addition and polymerization reactions, and a formate ester group that can undergo hydrolysis and other transformations. This guide focuses on the chemistry of the vinyl group, which is a key determinant of the molecule's synthetic applications. The electron-withdrawing nature of the formate group influences the electron density of the vinyl group, thereby affecting its reactivity towards various reagents.
Polymerization of the Vinyl Group
The most prominent application of this compound is in polymer science, where it serves as a monomer for the synthesis of polythis compound (PVF).[1] This polymerization primarily proceeds via a free-radical mechanism.
Free-Radical Polymerization
Free-radical polymerization of this compound can be initiated by thermal or photochemical decomposition of radical initiators, such as azo compounds (e.g., AIBN) or peroxides.[2][3] The process involves the standard steps of initiation, propagation, and termination.[2][4]
Mechanism of Free-Radical Polymerization:
Caption: General mechanism of free-radical polymerization of this compound.
Experimental Protocol: Bulk Polymerization of this compound
A typical bulk polymerization procedure involves the following steps:
-
Purified this compound monomer is placed in a reaction vessel.
-
A radical initiator, such as benzoyl peroxide or AIBN (typically 0.1-1 mol%), is added.[5]
-
The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
The sealed vessel is heated to a specific temperature (e.g., 60-80 °C) to initiate the polymerization.[6]
-
The reaction is allowed to proceed for a predetermined time, during which the viscosity of the mixture increases significantly.
-
The resulting polythis compound is then purified by precipitation in a non-solvent like methanol (B129727) or petroleum ether and dried under vacuum.[5]
Experimental Protocol: Solution Polymerization of this compound
Solution polymerization offers better temperature control compared to bulk polymerization.
-
This compound and a suitable solvent (e.g., benzene, ethyl acetate) are charged into a reactor.[7]
-
A radical initiator is added.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) and heated to the desired reaction temperature.
-
After the polymerization is complete, the polymer is isolated by precipitation in a non-solvent.
Copolymerization
This compound can be copolymerized with other vinyl monomers to produce copolymers with tailored properties. The reactivity of each monomer in the copolymerization is described by the monomer reactivity ratios (r₁ and r₂).[8]
| Comonomer (M₂) | r₁ (this compound) | r₂ | Polymerization Conditions |
| Vinyl acetate (B1210297) | ~1 | ~1 | Ideal copolymerization behavior is expected.[9] |
| Methyl methacrylate | 0.03 ± 0.02 | 19.5 ± 1.5 | Bulk polymerization at 50°C[9] |
| Styrene | ~0.01 | ~55 | Tendency towards incorporation of styrene.[10] |
Note: Specific reactivity ratios for this compound are scarce in the literature; values for the structurally similar vinyl acetate are often used as an approximation.
Electrophilic Addition Reactions
The double bond of the vinyl group is susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate.[11][12]
Hydrohalogenation
The addition of hydrogen halides (HX) to this compound is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, which is stabilized by the adjacent oxygen atom.[13][14]
Mechanism of Hydrohalogenation:
Caption: Mechanism of hydrohalogenation of this compound.
Experimental Protocol: Addition of HCl to this compound
A general procedure for the hydrochlorination of an alkene is as follows:
-
This compound is dissolved in a suitable inert solvent.
-
Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a non-nucleophilic solvent is added.
-
The reaction progress is monitored by techniques such as TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure to yield the product.
Halogenation
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound results in the formation of a dihalo derivative. The reaction proceeds via a cyclic halonium ion intermediate.[15][16]
Mechanism of Bromination:
Caption: Mechanism of bromination of this compound.
Experimental Protocol: Bromination of an Alkene
A representative procedure for the bromination of an alkene involves:
-
Dissolving the alkene in an inert solvent like dichloromethane (B109758) or carbon tetrachloride.[17]
-
Adding a solution of bromine in the same solvent dropwise at a low temperature (e.g., 0 °C) with stirring.[17][18]
-
The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, the solvent is evaporated to yield the crude product, which can be purified by crystallization or chromatography.[18]
Nucleophilic Addition Reactions
The vinyl group of this compound is generally not susceptible to direct nucleophilic attack due to its electron-rich nature. However, if the double bond is activated by a strongly electron-withdrawing group, it can undergo conjugate (Michael) addition.[19][20] The formate group is only weakly activating, so such reactions are not common for this compound itself.
Cycloaddition Reactions
The vinyl group can potentially participate in cycloaddition reactions, acting as a 2π electron component.
[4+2] Cycloaddition (Diels-Alder Reaction)
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.[2][21] For this compound to act as a dienophile, the reaction is generally favored if the diene is electron-rich. The formate group, being weakly electron-withdrawing, makes this compound a moderately reactive dienophile.[15]
General Diels-Alder Reaction:
Caption: General scheme of a Diels-Alder reaction with this compound.
While specific examples with this compound are not abundant in the literature, vinyl acetate, a close analog, is known to participate in Diels-Alder reactions.[22]
Transition Metal-Catalyzed Reactions
The vinyl group of vinyl esters can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene.[10][22] While this compound itself is not typically the halide component, it can potentially act as the alkene partner. More relevant are formate-mediated Heck-type reactions where formate salts are used as a hydride source.[23]
Heck Reaction Catalytic Cycle:
Caption: Catalytic cycle of the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[24] Vinyl boronic esters derived from this compound could potentially be used in such reactions.
Characterization of Polythis compound
The product of this compound polymerization, polythis compound, can be characterized by various analytical techniques.
| Technique | Information Obtained |
| NMR Spectroscopy | Provides information on the polymer's microstructure (tacticity) and the degree of hydrolysis if applicable.[25][26] |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight distribution (Mw, Mn, and polydispersity index) of the polymer.[5][21][24] |
| Infrared (IR) Spectroscopy | Confirms the presence of characteristic functional groups, such as the ester carbonyl (~1725 cm⁻¹) and C-O stretching bands. |
| Thermal Analysis (DSC, TGA) | Determines thermal properties like the glass transition temperature (Tg) and decomposition temperature.[27] |
Hydrolysis of Polythis compound
A key reaction of polythis compound is its hydrolysis to polyvinyl alcohol (PVA), a widely used water-soluble polymer.[1][28] This hydrolysis can be carried out under acidic or basic conditions.[29][30][31]
Experimental Protocol: Base-Catalyzed Hydrolysis of Polythis compound
-
Polythis compound is dissolved in a suitable solvent, typically an alcohol like methanol.[29]
-
A catalytic amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added.[29][30]
-
The mixture is stirred at a controlled temperature. The polyvinyl alcohol, being insoluble in the alcoholic solvent, precipitates out.
-
The precipitated polyvinyl alcohol is collected by filtration, washed thoroughly to remove the catalyst and byproducts (e.g., sodium formate), and dried.[28]
Hydrolysis Reaction Scheme:
Caption: Hydrolysis of polythis compound to polyvinyl alcohol.
Conclusion
The vinyl group in this compound exhibits a rich and varied reactivity, making it a valuable building block in both polymer chemistry and organic synthesis. Its ability to undergo free-radical polymerization to form polythis compound, which can be readily converted to polyvinyl alcohol, is its most significant application. Furthermore, the vinyl group's participation in electrophilic additions and its potential role in cycloadditions and transition metal-catalyzed reactions highlight its versatility. This guide has provided a detailed overview of these reactions, complete with mechanistic insights and experimental protocols, to aid researchers in harnessing the synthetic potential of this compound. Further exploration into its copolymerization behavior and its application in more complex synthetic transformations will undoubtedly continue to expand its utility in the development of new materials and molecules.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. cjps.org [cjps.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.tue.nl [pure.tue.nl]
- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. JP2018021126A - VINYL ACETATE (VAc) AND METHYL METHACRYLATE (MMA) COPOLYMER PREPARATION METHOD - Google Patents [patents.google.com]
- 13. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 17. rsc.org [rsc.org]
- 18. westfield.ma.edu [westfield.ma.edu]
- 19. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. agilent.com [agilent.com]
- 22. Nucleophile-Assisted Alkene Activation: Olefins Alone Are Often Incompetent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. agilent.com [agilent.com]
- 25. rsc.org [rsc.org]
- 26. degruyterbrill.com [degruyterbrill.com]
- 27. UHasselt - Universiteit van vandaag [documentserver.uhasselt.be]
- 28. Preparation of Polyvinyl Alcohol (PVA)-www.elephchem.com [elephchem.com]
- 29. fao.org [fao.org]
- 30. US4401790A - Process for the manufacture of polyvinyl alcohol by alcoholysis of a polyvinyl ester - Google Patents [patents.google.com]
- 31. US3200104A - Method of making fully hydrolyzed polyvinyl alcohol products - Google Patents [patents.google.com]
Stability and Storage of Vinyl Formate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for vinyl formate (B1220265). The information is intended to assist researchers, scientists, and drug development professionals in ensuring the integrity and purity of this versatile reagent in their work.
Overview of Vinyl Formate Stability
This compound (C₃H₄O₂) is a volatile and reactive organic compound. Its stability is influenced by several factors, including temperature, light, moisture, and the presence of oxygen and inhibitors. The primary degradation pathways for this compound are polymerization and hydrolysis. Understanding and controlling these degradation processes are critical for maintaining the compound's purity and ensuring reliable experimental outcomes.
Key Stability Concerns
Polymerization
This compound, like other vinyl monomers, is susceptible to free-radical polymerization. This process can be initiated by heat, light (especially UV), or the presence of radical-forming contaminants. Uncontrolled polymerization can lead to a decrease in the purity of the monomer, the formation of insoluble polymers, and potentially a hazardous runaway reaction.
Inhibition of Polymerization: To prevent spontaneous polymerization, this compound is typically stabilized with inhibitors. Common inhibitors for vinyl monomers include:
-
Phenolic compounds: Hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT) are widely used. These compounds act as radical scavengers.
-
N-substituted p-aminophenols: These compounds can also effectively inhibit polymerization.[1]
-
Quinone diimides: These may be used in combination with hydroquinone for a synergistic effect.[2]
It is important to note that the effectiveness of many common inhibitors is dependent on the presence of a small amount of dissolved oxygen.
Peroxide Formation
A significant stability concern for this compound is the formation of explosive peroxides upon storage, a characteristic shared with other vinyl compounds like vinyl acetate.[1][2][3][4][5] This autoxidation process is typically initiated by exposure to oxygen, and can be accelerated by light and heat.[2][3] Peroxides can act as initiators for uncontrolled polymerization and also pose a direct explosion hazard, especially if they become concentrated.
Prevention of Peroxide Formation:
-
Store in a cool, dark place.
-
Keep containers tightly sealed to minimize exposure to oxygen.
-
Use inert gas (e.g., nitrogen or argon) to blanket the headspace of the container.
-
Regularly test for the presence of peroxides, especially for older containers or material that has been opened.
Hydrolysis
This compound can undergo hydrolysis, particularly in the presence of acids or bases, to yield formic acid and vinyl alcohol. The vinyl alcohol intermediate is unstable and rapidly tautomerizes to acetaldehyde.[6] The rate of hydrolysis is dependent on the pH of the environment.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or 2-8°C[3][7] | Reduces the rate of polymerization and peroxide formation. |
| Light | Store in amber or opaque containers in a dark location.[7][8] | Prevents light-initiated polymerization and peroxide formation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | Minimizes contact with oxygen, thereby reducing peroxide formation. |
| Container | Tightly sealed, original container. | Prevents evaporation and exposure to atmospheric moisture and oxygen. |
| Inhibitor | Ensure the presence of an appropriate inhibitor at an effective concentration. | Prevents spontaneous polymerization. |
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should involve forced degradation studies and analysis using stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[9][10]
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Incubate a solution of this compound in a suitable solvent (e.g., acetonitrile) with 0.1 N HCl at a controlled temperature (e.g., 60°C) for a defined period. |
| Base Hydrolysis | Incubate a solution of this compound with 0.1 N NaOH at a controlled temperature (e.g., 60°C) for a defined period. |
| Oxidation | Treat a solution of this compound with a suitable oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. |
| Thermal Degradation | Expose solid or a solution of this compound to elevated temperatures (e.g., 70°C) for an extended period. |
| Photostability | Expose a solution of this compound to a controlled light source (e.g., a photostability chamber) according to ICH guidelines. |
Analytical Methods for Stability Testing
A combination of chromatographic and spectroscopic techniques is recommended for the analysis of this compound and its degradation products.
| Analytical Technique | Application |
| Gas Chromatography (GC-FID) | Primary method for purity assessment and quantification of volatile components, including this compound and acetaldehyde.[11] |
| High-Performance Liquid Chromatography (HPLC-UV/DAD) | Orthogonal technique for purity determination and for the analysis of non-volatile degradation products such as formic acid and any polymeric material.[7][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile degradation products.[12][13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of non-volatile degradation products. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute purity determination of this compound without the need for a reference standard.[11] |
Example GC-FID Protocol for Purity Assay (adapted from a method for a similar vinyl ester)[11]
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C
-
Oven Program: Isothermal or a temperature gradient suitable to separate this compound from potential impurities (e.g., start at 50°C, ramp to 200°C).
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methylene (B1212753) chloride or ethyl acetate).
Visualizations
Degradation Pathways of this compound
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. bu.edu [bu.edu]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Dissolution of a Key Monomer: A Technical Guide to the Solubility of Vinyl Formate in Organic Solvents
For Immediate Release
[City, State] – [Date] – Vinyl formate (B1220265) (C₃H₄O₂), a reactive monomer and valuable building block in polymer synthesis, presents unique challenges and opportunities in formulation and process chemistry. A thorough understanding of its solubility characteristics in various organic solvents is paramount for researchers, scientists, and drug development professionals to effectively harness its potential. This in-depth technical guide addresses the current landscape of vinyl formate solubility, providing both a summary of known qualitative data and a detailed protocol for its quantitative determination.
This compound is a colorless, volatile liquid that serves as a key precursor in the production of polyvinyl alcohol and other specialty polymers. Its reactivity and solubility are critical parameters that influence polymerization kinetics, purification processes, and the final properties of the resulting materials.
Core Principles of this compound Solubility
Qualitative Solubility Data
Based on available information, the solubility of this compound in common organic solvents can be summarized as follows:
| Solvent Class | Solvent | CAS Number | Qualitative Solubility |
| Halogenated | Chloroform | 67-66-3 | Soluble |
| Esters | Ethyl Acetate | 141-78-6 | Soluble |
It is anticipated that this compound will exhibit good solubility in other polar aprotic solvents such as ketones (e.g., acetone), and other esters. Its solubility in nonpolar solvents like alkanes (e.g., hexane) is expected to be limited. For precise applications, experimental determination of the solubility limit is highly recommended.
Experimental Protocol for Quantitative Solubility Determination
To address the gap in quantitative data, a standardized experimental protocol is essential. The following section details a robust methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method.[1][2]
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance
-
Gastight syringes
-
Volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Thermostatically controlled centrifuge (optional)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial with a PTFE-lined septum). The presence of a distinct phase of undissolved this compound is crucial to ensure saturation.
-
-
Equilibration:
-
Place the sealed vessel in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture at a constant speed for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 12 hours to allow for the separation of the undissolved this compound from the saturated solution.
-
If phase separation is slow, the sample can be centrifuged in a temperature-controlled centrifuge at the same temperature as the equilibration.
-
-
Sampling:
-
Carefully extract an aliquot of the clear, saturated supernatant using a pre-warmed or pre-cooled gastight syringe to prevent any temperature-induced phase changes.
-
-
Analysis:
-
Accurately weigh the collected aliquot and then dilute it with a known volume or mass of a suitable solvent.
-
Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent, typically expressed in grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).
-
Experimental Workflow
The logical progression of the solubility determination experiment is illustrated in the following diagram:
Conclusion
While a comprehensive quantitative database for the solubility of this compound in a wide array of organic solvents is yet to be established in the public domain, the foundational principles of its solubility are understood. The qualitative data available provides initial guidance for solvent selection in various research and development applications. For precise formulation and process optimization, the detailed experimental protocol provided in this guide offers a reliable method for the in-house determination of this compound solubility. The generation of such data will be invaluable to the scientific community, enabling more efficient and effective utilization of this important monomer.
References
Unraveling the Core Reactive Nature of Vinyl Formate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vinyl formate (B1220265) (ethenyl formate), a seemingly simple molecule, possesses a rich and complex reactivity profile owing to the interplay of its vinyl and formate ester functionalities. This guide provides a comprehensive exploration of the fundamental reaction mechanisms of vinyl formate, offering insights into its thermal and photochemical decomposition, as well as its interactions with key reactive species. The information presented herein is crucial for professionals in research, chemical synthesis, and drug development who may encounter or utilize this versatile chemical building block.
Thermal Decomposition and Pyrolysis
The thermal decomposition of this compound is a critical aspect of its chemistry, particularly under elevated temperatures. While specific kinetic data for this compound is not abundant in the literature, its reactivity can be largely inferred from its close structural analog, vinyl acetate. The primary decomposition pathways involve unimolecular reactions leading to a variety of smaller molecules.
The dominant pathway is believed to be decarbonylation, yielding methane (B114726) and carbon monoxide, analogous to the production of acetone (B3395972) from vinyl acetate. A competing, minor pathway likely involves the decomposition into ketene (B1206846) and formaldehyde (B43269).
Quantitative Data for Thermal Decomposition of Vinyl Acetate (as an analog for this compound)
| Parameter | Value | Conditions | Reference |
| Rate Equation (log k/s⁻¹) | 10.43 – 182.4 / (2.303 * R * T) | 636.4 - 721.7 K | [Journal of the Chemical Society, Perkin Transactions 2] |
| Major Products | Acetone (from decarbonylation) | ~95% of reaction | [Journal of the Chemical Society, Perkin Transactions 2] |
| Minor Products | Ketene + Acetaldehyde | ~5% of reaction | [Journal of the Chemical Society, Perkin Transactions 2] |
Note: R is the gas constant in kJ mol⁻¹ K⁻¹ and T is the temperature in Kelvin.
Experimental Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This technique is instrumental in identifying the products of thermal decomposition.
-
Sample Preparation: A small, precise amount of this compound (typically in the microgram range) is loaded into a pyrolysis sample cup.
-
Pyrolysis: The sample is introduced into a pyrolysis unit, which is rapidly heated to a specific temperature (e.g., 600-1000 °C) in an inert atmosphere (e.g., helium). This rapid heating ensures that the decomposition is initiated uniformly.
-
Chromatographic Separation: The volatile pyrolysis products are swept by the carrier gas into a gas chromatograph. The GC column (e.g., a capillary column with a non-polar stationary phase) separates the individual components of the product mixture based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries.
A logical workflow for a typical pyrolysis experiment is depicted below.
Caption: Workflow for Pyrolysis-GC/MS Analysis.
Photodissociation
The interaction of this compound with ultraviolet (UV) light can induce photodissociation, leading to the cleavage of its chemical bonds. The specific pathways and product branching ratios are highly dependent on the excitation wavelength. While detailed experimental studies specifically on this compound are limited, the general principles of photodissociation of esters and vinyl compounds suggest that C-O and C-C bond fissions are likely to occur.
Possible primary photodissociation channels include:
-
C-O bond fission: leading to the formation of a formyl radical (HCO) and a vinyloxy radical (CH₂=CHO).
-
Decarbonylation: producing vinyl alcohol and carbon monoxide. Vinyl alcohol would then likely tautomerize to acetaldehyde.
Experimental Protocol: Photofragment Translational Spectroscopy (PTS)
This powerful technique provides detailed information about the dynamics of photodissociation events.
-
Molecular Beam Generation: A dilute mixture of this compound in a carrier gas (e.g., helium or argon) is expanded through a nozzle into a vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the initial state distribution.
-
Photolysis: The molecular beam is crossed by a pulsed UV laser beam of a specific wavelength. The laser excites the this compound molecules, leading to dissociation.
-
Fragment Ionization: The neutral photofragments travel a fixed distance and are then ionized by a second laser (e.g., a vacuum ultraviolet laser) or by electron impact.
-
Detection and Velocity Mapping: The resulting ions are accelerated by an electric field and detected by a position-sensitive detector. The time-of-flight and position of impact of each ion are recorded. This information is used to reconstruct the three-dimensional velocity distribution of the photofragments.
-
Data Analysis: By applying the principle of conservation of momentum, the kinetic energy release for each dissociation event can be calculated. This provides information about the bond dissociation energies and the internal energy distribution of the products.
A schematic of a photofragment translational spectroscopy experiment is shown below.
Caption: Photofragment Translational Spectroscopy Setup.
Reactions with Radicals
The reactions of this compound with radicals, such as the hydroxyl (•OH) radical, are of significant interest in atmospheric and combustion chemistry. The •OH radical can either abstract a hydrogen atom or add to the vinyl double bond.
-
H-atom abstraction: The formyl hydrogen is particularly susceptible to abstraction, leading to the formation of water and a this compound radical.
-
•OH addition: The hydroxyl radical can add to either carbon of the vinyl group, forming a radical adduct. This adduct can then undergo further reactions, often involving oxygen in atmospheric conditions.
Quantitative Data for Reactions of Alkyl Formates with •OH (as analogs for this compound)
| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| Methyl Formate | (1.83 ± 0.33) x 10⁻¹³ | Fast Flow / Resonance Fluorescence | [ResearchGate] |
| Ethyl Formate | (9.65 ± 1.27) x 10⁻¹² | Fast Flow / Resonance Fluorescence | [ResearchGate] |
Experimental Protocol: Pulsed Laser Photolysis - Laser Induced Fluorescence (PLP-LIF)
This is a common and highly sensitive method for studying the kinetics of radical reactions.
-
Radical Generation: A precursor molecule (e.g., H₂O₂ for •OH) is photolyzed by a pulsed laser (the "photolysis" laser) to generate the radical of interest in a reaction cell containing a known concentration of this compound and a buffer gas (e.g., helium or nitrogen).
-
Reaction: The radicals react with the this compound molecules.
-
Radical Detection: A second pulsed laser (the "probe" laser) is fired at a variable time delay after the photolysis laser. The probe laser is tuned to an electronic transition of the radical, exciting it to a higher energy state.
-
Fluorescence Measurement: The excited radicals then fluoresce, emitting light at a characteristic wavelength. This fluorescence is collected by a photomultiplier tube.
-
Kinetic Analysis: By varying the time delay between the photolysis and probe lasers, the decay of the radical concentration over time can be monitored. Under pseudo-first-order conditions (where the concentration of this compound is much greater than the initial radical concentration), the observed decay rate is directly proportional to the concentration of this compound, allowing for the determination of the bimolecular rate constant.
The signaling pathway for an •OH radical reaction with this compound is illustrated below.
Caption: Reaction Pathways of this compound with •OH.
Ozonolysis
The reaction of this compound with ozone is expected to proceed via the Criegee mechanism, which is characteristic of the ozonolysis of alkenes. This reaction involves the initial addition of ozone to the double bond to form a primary ozonide (molozonide), which is unstable and rapidly rearranges to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. For this compound, this would likely yield formaldehyde and a formate-substituted Criegee intermediate.
The Criegee intermediate is a highly reactive species that can undergo various unimolecular and bimolecular reactions, influencing the final product distribution.
A simplified diagram of the Criegee mechanism for this compound ozonolysis is presented below.
Caption: Criegee Mechanism for this compound Ozonolysis.
Conclusion
This guide has provided a detailed overview of the fundamental reaction mechanisms of this compound, drawing upon experimental data from analogous compounds where direct data is scarce. The thermal and photochemical decomposition pathways, along with reactions involving key radical species and ozone, highlight the molecule's diverse reactivity. The detailed experimental protocols and visual diagrams of reaction pathways and experimental setups offer a practical resource for researchers. A deeper experimental investigation into the specific kinetics and product branching ratios for this compound itself would be a valuable contribution to the field, further elucidating the chemistry of this important molecule.
discovery and history of vinyl formate synthesis
An In-depth Technical Guide to the Discovery and History of Vinyl Formate (B1220265) Synthesis
Abstract
Vinyl formate (ethenyl formate), the simplest vinyl ester, is a valuable monomer and a key intermediate in organic and polymer chemistry.[1] Its primary application lies in the production of polythis compound, which serves as a precursor to polyvinyl alcohol (PVA) with tailored properties.[1][2] This document provides a comprehensive overview of the historical development and discovery of this compound synthesis, detailing the evolution of synthetic methodologies from early attempts to modern catalytic systems. It includes detailed experimental protocols for key synthesis routes, quantitative data summaries, and diagrams of reaction pathways and experimental workflows to serve as a technical guide for researchers, scientists, and professionals in drug development and material science.
Introduction and Early History
The synthesis of vinyl esters has been a subject of interest since the early 20th century. While the synthesis of vinyl acetate (B1210297) became a well-established industrial process, the production of this compound presented unique challenges. For a significant period, it was believed that formic acid could not be vinylated with acetylene (B1199291) in the vapor phase, a method successfully applied to other carboxylic acids. A 1950 report by N. Platzer in Modern Plastics highlighted this prevailing view, stating that formic acid was an exception among homologous carboxylic acids in this regard.[2]
A significant breakthrough occurred in the early 1950s when researchers Harry W. Coover, Jr., and Joseph B. Dickey of Eastman Kodak Company developed a successful vapor-phase process. Their work, detailed in a 1954 patent, demonstrated that this compound could be produced in excellent yields by reacting acetylene and formic acid vapor over a specific catalyst system in the presence of acetic anhydride (B1165640).[2] This discovery opened a viable pathway for the production of monomeric this compound, crucial for creating polyvinyl resins with desirable properties like color stability, which are important for applications such as safety glass.[2]
Prior to this, the primary methods for producing this compound were liquid-phase reactions, which often resulted in poor yields, or costly ester interchange reactions with vinyl acetate.[2]
Core Synthesis Methodologies
The synthesis of this compound can be broadly categorized into two primary approaches: the direct addition of formic acid to acetylene and the transvinylation (or ester interchange) from another vinyl ester.
Direct Addition of Formic acid to Acetylene
This classical approach involves the direct reaction between acetylene and formic acid and can be conducted in either the vapor or liquid phase.[1]
The vapor-phase reaction is a catalytic process that involves passing a gaseous mixture of acetylene and formic acid over a solid catalyst at elevated temperatures.[3] This method was perfected by Coover and Dickey, who identified key conditions to achieve high yields and prevent the formation of byproducts like ethylidene bisformate.[2] The crucial innovation was the addition of a small amount of acetic anhydride to the formic acid feed, which acts as a scavenger for any water present and thus prevents side reactions.[1][2]
Table 1: Quantitative Data for Vapor-Phase this compound Synthesis
| Parameter | Value / Condition | Catalyst | Reactant Ratio (molar) | Acetic Anhydride | Yield | Reference |
| Temperature | 150°C to 260°C | Zinc or Cadmium salts (e.g., Zinc Acetate) on a porous support (e.g., charcoal) | 5 to 12 moles of acetylene per mole of formic acid | 0.01 to 0.1 moles per mole of formic acid | "Excellent" | [2] |
| Specific Example Temp. | 170°C to 200°C | Zinc Acetate on charcoal pellets | 1.7 moles/hour C₂H₂ | 1.1 moles per mole of H₂O in formic acid | Not specified | [2] |
Experimental Protocol: Vapor-Phase Synthesis of this compound (Adapted from US Patent 2,682,556A) [2]
-
Catalyst Preparation: Impregnate a porous support, such as activated charcoal pellets, with a zinc salt, like zinc acetate.
-
Reactant Preparation: Prepare a solution of 98% formic acid containing 1.1 moles of acetic anhydride for every mole of water present in the formic acid. Maintain this liquid mixture at 25°C.
-
Gas Mixture Generation: Pass thoroughly washed and dried acetylene gas at a controlled rate (e.g., 1.7 moles/hour) over the surface of the prepared formic acid solution. The resulting vapor should consist of approximately 5.1 parts by weight of acetylene to 1 part by weight of the liquid reactants.
-
Reaction: Pre-heat the gaseous mixture to 180°C. Pass the pre-heated mixture over the zinc acetate catalyst bed, which is maintained at a temperature between 170°C and 200°C.
-
Product Separation: Separate the this compound that forms from the reaction mixture through condensation and subsequent purification steps.
The liquid-phase addition of formic acid to acetylene is another established method, though it generally results in lower yields compared to the optimized vapor-phase process.[2][3] This reaction is typically catalyzed by mercury(II) salts, such as mercuric phosphate, at temperatures around 50–55°C.[1] However, this method faces challenges with catalyst instability and the environmental toxicity of mercury compounds.[1][2]
Transvinylation (Ester Interchange)
Transvinylation is an equilibrium-driven process that involves the transfer of a vinyl group from a vinyl ester to a carboxylic acid.[1] It is a common and convenient method used in both laboratory and industrial settings.[4]
The most common transvinylation route for this compound synthesis involves the reaction of vinyl acetate with formic acid.[3][5] This reaction exchanges the acetate group for a formate group, yielding this compound and acetic acid.[1] The reaction is catalyzed by acids or mercury salts.[3][5]
A novel approach involves using other commercially available vinyl esters, such as vinyl versatate, for the transvinylation reaction.[4][6] This method can be advantageous as vinyl versatates are readily available, inexpensive, and have high boiling points, which can simplify the purification of the more volatile this compound product by distillation.[4] The reaction is also typically catalyzed by a combination of mercuric acetate and a strong acid like sulfuric acid.[4]
Table 2: Catalysts and Conditions for Transvinylation Synthesis
| Vinyl Source | Carboxylic Acid | Catalyst System | Conditions | Reference |
| Vinyl Acetate | Formic Acid | Phosphoric acid or Mercury(II) oxide | Suitable temperature and pressure | [3][5] |
| Vinyl Versatate-10 | Formic Acid | Mercuric Acetate and Sulfuric Acid | Continuous distillation of product | [4][6] |
| Vinyl Acetate | Dicarboxylic Acids | Palladium Acetate Complexes | Varies | [7][8] |
Experimental Protocol: General Transvinylation from Vinyl Acetate
-
Setup: Equip a reaction flask with a distillation column, a condenser, a stirrer, and a heating mantle.
-
Charging Reactants: Charge the flask with an excess of vinyl acetate (which also serves as the solvent), formic acid, and a catalytic amount of a suitable catalyst (e.g., mercury(II) oxide or palladium acetate).
-
Reaction: Heat the mixture to reflux. The lower-boiling this compound (boiling point: 46.8–47.0 °C) will begin to distill off as it is formed, driving the equilibrium towards the products.[6]
-
Purification: Collect the distillate, which will contain this compound and some unreacted vinyl acetate. Purify the this compound by fractional distillation.
Modern Catalytic Approaches
While mercury-based catalysts have been historically significant, modern research focuses on developing more environmentally benign and efficient catalytic systems. Palladium-catalyzed reactions, which are versatile and well-studied for other vinylation processes, offer a promising alternative.[1] The mechanisms for these transformations often follow a Heck-type pathway and can be applied to the synthesis of this compound.[1] Similarly, ruthenium-based catalysts have been developed for transvinylation reactions, offering novel technological pathways for producing various vinyl esters.[8]
Conclusion
The synthesis of this compound has evolved significantly from early, often inefficient liquid-phase methods to a highly optimized and industrially viable vapor-phase process. The historical barrier, a belief that formic acid could not undergo vapor-phase vinylation, was overcome through systematic research into reaction conditions and catalyst systems. Concurrently, transvinylation has remained a versatile and powerful tool for both laboratory and industrial synthesis, with ongoing research into more efficient and sustainable catalysts like those based on palladium and ruthenium. This rich history of discovery provides a robust foundation of synthetic methodologies for researchers and professionals utilizing this important monomer in polymer science and organic chemistry.
References
- 1. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 2. US2682556A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. Buy this compound (EVT-369879) | 692-45-5 [evitachem.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
Natural Occurrence of Vinyl Formate in Food Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl formate (B1220265) (ethenyl formate) is a volatile organic compound that has been identified as a natural constituent in certain food products. Its presence, even in trace amounts, can contribute to the overall flavor and aroma profile. This technical guide provides a comprehensive overview of the natural occurrence of vinyl formate in food, detailing quantitative data, experimental protocols for its detection, and a plausible biosynthetic pathway for its formation.
Quantitative Data on this compound in Food Products
The natural occurrence of this compound has been primarily reported in fermented dairy products. The following table summarizes the available quantitative data.
| Food Product | Concentration (µg/L) | Analytical Method | Reference |
| Fermented Milk (Yogurt) | 12.66 | HS-SPME-GC-MS | |
| Fermented Milk | 2.33 - 8.22 | HS-SPME-GC-MS |
This table will be updated as more quantitative data becomes available.
Biosynthetic Pathway of this compound in Fermented Dairy Products
The formation of this compound in fermented milk is likely a result of the metabolic activities of starter cultures, particularly Lactobacillus delbrueckii subsp. bulgaricus and Streptococcus thermophilus. While the exact pathway has not been definitively elucidated, a plausible route involves the esterification of formic acid and a vinyl group donor.
Proposed Biosynthesis of this compound:
Pathway Description:
-
Formate Production: Streptococcus thermophilus, a common yogurt starter bacterium, can produce formic acid from pyruvate via the enzyme pyruvate formate-lyase. 2[1]. Vinyl Group Donor: The direct precursor of the vinyl group is likely a phosphorylated vinyl intermediate, such as vinyl phosphate, which can be formed from metabolic pathways involving acetaldehyde or other two-carbon compounds.
-
Esterification: An esterase or a transferase enzyme, native to the lactic acid bacteria, likely catalyzes the esterification reaction between formic acid and the vinyl group donor to form this compound.
[2]### Experimental Protocols
The primary method for the identification and quantification of this compound in food matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Protocol for HS-SPME-GC-MS Analysis of this compound in Fermented Milk:
1. Sample Preparation:
-
Accurately weigh 5.0 g of the fermented milk sample into a 20 mL headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone) for quantitative analysis.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.
-
Conditioning: Condition the fiber prior to first use according to the manufacturer's instructions (typically at 250-270 °C for 30-60 min).
-
Equilibration: Incubate the sealed vial at a constant temperature (e.g., 40-60 °C) for a set period (e.g., 15-30 min) with continuous agitation to allow for the equilibration of volatile compounds in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30-60 min) at the same temperature to allow for the adsorption of the volatile compounds.
3. GC-MS Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes in splitless mode for a set time (e.g., 2-5 min).
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a polar capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2-5 min.
-
Ramp 1: Increase to 120 °C at a rate of 3-5 °C/min.
-
Ramp 2: Increase to 230-240 °C at a rate of 5-10 °C/min.
-
Final hold: 5-10 min.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of this compound (e.g., m/z 72, 45, 29).
-
4. Data Analysis:
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).
-
Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with known concentrations of this compound.
Experimental Workflow Diagram:
Conclusion
This compound is a naturally occurring volatile compound found in fermented dairy products, contributing to their characteristic aroma. Its formation is attributed to the metabolic activity of starter cultures. The HS-SPME-GC-MS method provides a robust and sensitive approach for the identification and quantification of this compound in complex food matrices. Further research is warranted to explore the occurrence of this compound in a wider range of food products and to fully elucidate its biosynthetic pathways in different microorganisms.
References
An In-depth Technical Guide to Vinyl Formate as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl formate (B1220265) (ethenyl formate) is a reactive vinyl ester monomer that holds significant promise in polymer chemistry and materials science.[1] Its unique chemical structure, comprising a vinyl group susceptible to polymerization and a formate ester group that can be readily hydrolyzed, makes it a versatile building block for the synthesis of functional polymers.[1] This guide provides a comprehensive technical overview of vinyl formate, covering its synthesis, properties, polymerization behavior, and potential applications, with a particular focus on its relevance to the pharmaceutical and drug development sectors.
Properties of this compound
This compound is a colorless liquid with a molecular formula of C₃H₄O₂ and a molecular weight of 72.06 g/mol .[2][3] A summary of its key physical and chemical properties is presented in Table 1. The presence of both a reactive double bond and an ester functional group dictates its chemical behavior, allowing it to participate in a variety of reactions including polymerization, hydrolysis, oxidation, and reduction.[1]
| Property | Value | Reference |
| Molecular Formula | C₃H₄O₂ | [2][3] |
| Molecular Weight | 72.06 g/mol | [2][3] |
| Boiling Point | 46-47 °C | [3][4] |
| Density | 0.959 g/cm³ | [3][4] |
| Refractive Index (n20/D) | 1.387 | [3][5] |
| Flash Point | 16 °C | [3] |
| Vapor Pressure | 313 mmHg @ 25 °C | [6] |
| Solubility in Water | 9.439 x 10⁴ mg/L @ 25 °C (estimated) | [6] |
Table 1: Physical Properties of this compound Monomer
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the most common being the direct addition of formic acid to acetylene (B1199291) and the transesterification of another vinyl ester.
Direct Addition of Formic Acid to Acetylene
This method involves the reaction of formic acid with acetylene, typically in the vapor phase over a metal catalyst.[7] Zinc or cadmium salts, particularly zinc acetate (B1210297) on a porous support like charcoal, are effective catalysts for this process.[7] The reaction is generally carried out at elevated temperatures, ranging from 150 °C to 260 °C.[7] The addition of a small amount of acetic anhydride (B1165640) can improve the yield and prevent the formation of byproducts.[7]
Caption: Synthesis of this compound via Direct Addition.
Transesterification (Vinyl Interchange)
Transesterification, or vinyl interchange, is another viable route for producing this compound. This equilibrium-driven process typically involves the reaction of a readily available vinyl ester, such as vinyl acetate, with formic acid in the presence of a catalyst.[1] The reaction exchanges the acetate group for a formate group, yielding this compound and acetic acid.[1] While historically mercury(II) salts have been used, less toxic palladium(II) and ruthenium catalysts are now preferred.[4][8] Reaction temperatures for transvinylation are generally in the range of 80 °C to 120 °C.[8][9]
Caption: Synthesis of this compound via Transesterification.
| Synthesis Method | Catalyst | Temperature (°C) | Phase | Reported Yield | Reference |
| Direct Addition | Zinc Acetate on Charcoal | 170-210 | Vapor | Up to 80% | [7] |
| Transesterification | Sulfuric Acid | Not specified | Liquid | ~75% | [1] |
| Transesterification | Ruthenium complexes | 90-110 | Liquid | Varies | [8] |
| Transesterification | Palladium complexes | 90-110 | Liquid | Varies | [9] |
Table 2: Comparison of this compound Synthesis Methods
Polymerization of this compound
This compound readily undergoes free-radical polymerization to form poly(this compound) (PVF).[1] This polymer is a valuable intermediate, primarily used as a precursor to poly(vinyl alcohol) (PVA). The polymerization can be initiated using standard free-radical initiators such as azobisisobutyronitrile (AIBN) or peroxides.
Free-Radical Polymerization
The free-radical polymerization of this compound can be carried out in bulk, solution, or emulsion. The choice of solvent and initiator can influence the molecular weight and properties of the resulting polymer.
References
- 1. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 2. This compound | C3H4O2 | CID 222465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 692-45-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 692-45-5 [chemicalbook.com]
- 6. This compound, 692-45-5 [thegoodscentscompany.com]
- 7. US2682556A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 9. US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Vinyl Formate in Free-Radical Polymerization Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl formate (B1220265) (VFo) is a vinyl ester monomer that serves as a valuable precursor for the synthesis of poly(vinyl alcohol) (PVA), a biocompatible and water-soluble polymer with wideranging applications in the pharmaceutical and biomedical fields. The polymerization of vinyl formate, followed by hydrolysis of the resulting poly(this compound) (PVFo), offers a route to PVA with potentially tailored molecular weights and microstructures. This document provides detailed application notes and protocols for the free-radical polymerization of this compound using conventional and controlled radical polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).
This compound, being a less activated monomer (LAM), presents unique challenges in achieving controlled polymerization, primarily due to the high reactivity of the propagating radical, which can lead to chain transfer reactions.[1] This document outlines strategies to mitigate these challenges and achieve better control over the polymerization process.
Conventional Free-Radical Polymerization
Conventional free-radical polymerization of this compound is a straightforward method to produce poly(this compound). However, it offers limited control over the polymer's molecular weight and dispersity, often resulting in branched polymers due to chain transfer reactions.[1]
Experimental Protocol: Bulk Polymerization of this compound
Objective: To synthesize poly(this compound) via conventional free-radical bulk polymerization.
Materials:
-
This compound (VFo), freshly distilled to remove inhibitors.
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol (B129727).
-
Schlenk flask or sealed ampule.
-
Vacuum line.
-
Oil bath.
-
Methanol (for precipitation).
-
Dichloromethane (for dissolution).
Procedure:
-
Preparation: A known amount of this compound is placed in a Schlenk flask or ampule containing a magnetic stir bar.
-
Initiator Addition: The desired amount of AIBN (typically 0.1-1 mol% relative to the monomer) is added to the flask.
-
Degassing: The mixture is thoroughly degassed by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The sealed flask or ampule is immersed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) and stirred for a designated period (e.g., 4-24 hours).[2]
-
Termination and Isolation: The polymerization is quenched by rapidly cooling the reaction vessel in an ice bath. The viscous polymer is dissolved in a suitable solvent like dichloromethane.
-
Purification: The polymer solution is precipitated into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Drying: The precipitated poly(this compound) is collected by filtration and dried under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.
Data Presentation: Expected Trends
Due to the scarcity of specific data for this compound, the following table presents expected trends based on the well-studied polymerization of vinyl acetate (B1210297), a close analogue.
| Parameter | Expected Effect on Poly(this compound) |
| Initiator Concentration | Higher concentration leads to lower molecular weight and potentially higher dispersity. |
| Temperature | Higher temperature increases the rate of polymerization but may decrease the molecular weight due to increased chain transfer. |
| Monomer Conversion | Molecular weight generally increases with conversion, but branching can become more significant at high conversions. |
| Dispersity (Đ) | Typically broad (Đ > 2) due to chain transfer and termination reactions. |
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). For less activated monomers like vinyl esters, the choice of the RAFT agent is crucial for achieving good control. Xanthates and certain dithiocarbamates are generally the most effective RAFT agents for these monomers.[1]
Experimental Protocol: RAFT Polymerization of this compound
Objective: To synthesize well-defined poly(this compound) using RAFT polymerization.
Materials:
-
This compound (VFo), freshly distilled.
-
AIBN, recrystallized.
-
RAFT agent (e.g., a xanthate such as O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate).
-
Solvent (e.g., 1,4-dioxane (B91453) or bulk).
-
Schlenk flask or sealed ampule.
-
Vacuum line.
-
Oil bath.
-
Methanol (for precipitation).
-
THF (for GPC analysis).
Procedure:
-
Reaction Setup: this compound, the chosen xanthate RAFT agent, and AIBN are dissolved in the solvent (or used neat for bulk polymerization) in a Schlenk flask. The molar ratio of monomer to RAFT agent to initiator is critical for controlling the molecular weight.
-
Degassing: The reaction mixture is deoxygenated using at least three freeze-pump-thaw cycles.
-
Polymerization: The sealed reaction vessel is placed in a thermostatically controlled oil bath (e.g., 60-80 °C) for a predetermined time. Samples may be withdrawn periodically to monitor conversion and molecular weight evolution.
-
Quenching and Isolation: The polymerization is stopped by cooling the reaction vessel. The polymer is isolated by precipitation in cold methanol.
-
Purification and Characterization: The polymer is redissolved and reprecipitated to remove unreacted monomer and initiator fragments. The molecular weight (Mn) and dispersity (Đ) are determined by Gel Permeation Chromatography (GPC).[3]
Data Presentation: Expected RAFT Polymerization Data
The following table summarizes expected outcomes for the RAFT polymerization of this compound, based on analogous vinyl ester polymerizations.[1]
| [Monomer]:[RAFT]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Expected Mn ( g/mol ) | Expected Đ |
| 100:1:0.1 | 70 | 8 | 40-60 | 3,000 - 4,500 | < 1.4 |
| 200:1:0.1 | 70 | 16 | 50-70 | 7,500 - 10,500 | < 1.5 |
| 500:1:0.2 | 60 | 24 | 60-80 | 22,000 - 29,000 | < 1.6 |
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique. However, the ATRP of vinyl esters is generally challenging due to the low stability of the dormant species and the high reactivity of the propagating radical.[3] Successful ATRP of vinyl acetate has been achieved using highly active copper-based catalyst systems. A similar approach would be necessary for this compound.
Experimental Protocol: ATRP of this compound (Analogous to Vinyl Acetate)
Objective: To synthesize poly(this compound) via ATRP.
Materials:
-
This compound (VFo), freshly distilled.
-
Ethyl α-bromoisobutyrate (EBiB) or a similar halogenated initiator.
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl), purified.
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA), distilled.
-
Solvent (e.g., anisole (B1667542) or bulk).
-
Schlenk flask.
-
Inert gas (Argon or Nitrogen).
-
Syringes for transfer.
-
Methanol (for precipitation).
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, CuBr and the ligand are added. The solvent is then added, and the mixture is stirred until a homogeneous catalyst complex is formed.
-
Monomer and Initiator Addition: this compound and the initiator are added to the reaction flask via syringe.
-
Degassing: The solution is degassed by bubbling with an inert gas or through freeze-pump-thaw cycles.
-
Polymerization: The flask is immersed in a heated oil bath (e.g., 50-90 °C) to initiate polymerization.
-
Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst. The polymer is then diluted with a suitable solvent and passed through a short column of neutral alumina (B75360) to remove the copper catalyst. The polymer is subsequently precipitated in methanol.
-
Characterization: The molecular weight and dispersity are analyzed by GPC.
Data Presentation: Expected ATRP Outcomes
Successful ATRP of this compound would be expected to show a linear increase in molecular weight with monomer conversion and produce polymers with narrow dispersities (Đ < 1.5). However, achieving this is experimentally challenging.
| [Monomer]:[Initiator]:[Cu(I)]:[Ligand] | Temperature (°C) | Time (h) | Conversion (%) | Expected Mn ( g/mol ) | Expected Đ |
| 100:1:1:2 | 60 | 6 | 30-50 | 2,200 - 3,600 | < 1.5 |
| 200:1:1:2 | 60 | 12 | 40-60 | 5,800 - 8,700 | < 1.6 |
Nitroxide-Mediated Polymerization (NMP)
NMP is generally not well-suited for the controlled polymerization of vinyl esters like this compound due to the high temperatures typically required and the instability of the propagating radicals in the presence of nitroxides.
Hydrolysis of Poly(this compound) to Poly(vinyl alcohol)
A primary application of poly(this compound) is its conversion to poly(vinyl alcohol) through hydrolysis. This can be achieved under acidic or basic conditions.
Experimental Protocol: Basic Hydrolysis of Poly(this compound)
Objective: To prepare poly(vinyl alcohol) by the hydrolysis of poly(this compound).
Materials:
-
Poly(this compound) (PVFo).
-
Methanol (MeOH).
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Glacial acetic acid (for neutralization).
-
Dialysis tubing.
-
Deionized water.
Procedure:
-
Dissolution: The poly(this compound) is dissolved in methanol to form a solution (e.g., 5-10 wt%).
-
Hydrolysis: A catalytic amount of a methanolic solution of NaOH or KOH is added to the polymer solution with stirring. The hydrolysis is typically carried out at room temperature or slightly elevated temperatures (e.g., 40 °C) for a few hours.[4]
-
Precipitation: As the hydrolysis proceeds, the resulting poly(vinyl alcohol) will precipitate from the methanol solution.
-
Neutralization and Purification: The precipitated PVA is collected by filtration and washed with methanol containing a small amount of acetic acid to neutralize the base catalyst. The polymer is then redissolved in deionized water and purified by dialysis against deionized water for several days to remove residual salts and impurities.
-
Isolation: The purified poly(vinyl alcohol) is isolated by lyophilization (freeze-drying).
Mandatory Visualizations
Caption: General mechanism of free-radical polymerization.
Caption: Mechanism of RAFT polymerization.
Caption: General experimental workflow for polymerization.
Conclusion
The free-radical polymerization of this compound provides a viable route to poly(this compound), which can be subsequently hydrolyzed to produce poly(vinyl alcohol). While conventional free-radical methods are straightforward, they offer poor control over the polymer architecture. Controlled radical polymerization techniques, particularly RAFT using xanthate-based chain transfer agents, present a promising strategy for synthesizing well-defined poly(this compound) with controlled molecular weights and low dispersities. The protocols and data presented herein, largely based on analogies with vinyl acetate, provide a solid foundation for researchers to develop and optimize the polymerization of this compound for various applications, including the synthesis of tailored PVA for the pharmaceutical and drug development industries. Further experimental work is needed to establish precise kinetic data and optimal reaction conditions specifically for this compound.
References
Application Notes and Protocols: Vinyl Formate as a Comonomer in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl formate (B1220265) (VFo) is a vinyl ester monomer that can be utilized in copolymerization reactions to introduce formate functional groups into a polymer backbone. Subsequent hydrolysis of the formate esters provides a straightforward route to obtaining copolymers with vinyl alcohol units. This approach offers a valuable alternative to the more common use of vinyl acetate (B1210297), potentially enabling the synthesis of novel biocompatible and biodegradable polymers for applications in drug delivery, tissue engineering, and other biomedical fields. The controlled incorporation of vinyl alcohol functionalities allows for tuning the hydrophilicity, swelling behavior, and drug release kinetics of the resulting copolymers.
These application notes provide an overview of the use of vinyl formate as a comonomer, including its reactivity, generalized polymerization protocols, and methods for characterization. Due to the limited specific literature on this compound copolymerization for drug development, data and protocols for vinyl acetate, a structurally similar and well-studied monomer, are used as a proxy to provide representative experimental details.
Data Presentation
The reactivity of monomers in a copolymerization reaction is crucial for controlling the composition and microstructure of the resulting polymer. Monomer reactivity ratios (r1 and r2) describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other comonomer (cross-propagation). While specific reactivity ratios for this compound are not widely available in the literature, the values for vinyl acetate with common comonomers used in biomedical applications can provide a useful approximation due to their structural similarity.
| Comonomer System (M1/M2) | r1 (Vinyl Acetate) | r2 (Comonomer) | Copolymerization Behavior | Solvent | Reference |
| Vinyl Acetate / Acrylic Acid | 0.06 | 0.96 | Tendency towards alternation | Ethanol (B145695)/Water (1/1 w/w) | [1] |
| Vinyl Acetate / Acrylic Acid | 0.01 | 10 | More block-like | Bulk | [1] |
| Vinyl Acetate / N-Vinylpyrrolidone | ~0.2 | ~4.0 | Random, enriched in NVP | Isopropanol |
Note: Reactivity ratios are highly dependent on the reaction conditions, including the solvent and temperature.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of copolymers using a vinyl ester comonomer, adaptable for this compound.
Protocol 1: Free-Radical Solution Copolymerization of this compound and N-Vinylpyrrolidone
This protocol describes a method for the synthesis of a random copolymer of this compound and N-vinylpyrrolidone (NVP) in an ethanol solution. The ratio of the monomers can be adjusted to achieve the desired copolymer composition.
Materials:
-
This compound (VFo), freshly distilled
-
N-vinylpyrrolidone (NVP), freshly distilled
-
Anhydrous ethanol
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Nitrogen gas supply
-
Reaction kettle or Schlenk flask with a magnetic stirrer, condenser, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Precipitation solvent (e.g., diethyl ether or hexane)
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the reaction kettle or Schlenk flask, ensuring all glassware is dry. Equip it with a magnetic stir bar, condenser, and a nitrogen inlet and outlet.
-
Monomer and Solvent Addition: In a typical procedure, add anhydrous ethanol to the reaction vessel.[1] Then, add the desired amounts of N-vinylpyrrolidone and this compound to the ethanol.[1] For example, a molar ratio of 70:30 NVP to VFo can be targeted.
-
Inert Atmosphere: Purge the reaction mixture with dry nitrogen for at least 30 minutes to remove any dissolved oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Initiator Addition: In a separate vial, dissolve the AIBN initiator in a small amount of anhydrous ethanol. The amount of initiator is typically 0.1-1.0 mol% with respect to the total monomer concentration.
-
Polymerization: Heat the reaction mixture to the desired temperature, typically between 60-75°C.[1] Once the temperature has stabilized, add the AIBN solution to the reaction mixture.
-
Reaction Monitoring: Allow the polymerization to proceed for a specified time, typically 4-5 hours.[1] The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as gas chromatography (GC) or by precipitating the polymer and measuring the yield gravimetrically.
-
Termination and Precipitation: After the desired reaction time, cool the reaction mixture to room temperature. To isolate the copolymer, slowly pour the viscous polymer solution into a large excess of a non-solvent, such as diethyl ether or hexane, while stirring vigorously. The copolymer will precipitate as a solid.
-
Purification and Drying: Decant the supernatant and redissolve the precipitated polymer in a suitable solvent (e.g., ethanol or chloroform). Repeat the precipitation process two more times to remove any unreacted monomers and initiator residues. Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Characterization of this compound Copolymers
1. Determination of Copolymer Composition by ¹H NMR Spectroscopy
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to determine the molar ratio of the different monomer units in the copolymer by integrating the signals corresponding to the characteristic protons of each monomer.
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the dried copolymer and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample using a high-resolution NMR spectrometer.
-
Data Analysis:
-
Identify the characteristic peaks for both this compound and the comonomer units in the copolymer spectrum. For a this compound/NVP copolymer, the methine proton of the this compound unit and the protons of the pyrrolidone ring in the NVP unit can be used for quantification.
-
Integrate the area of the selected characteristic peaks.
-
Calculate the molar ratio of the monomer units in the copolymer using the following formula: (Mole fraction of Monomer 1) / (Mole fraction of Monomer 2) = (Integral of peak for Monomer 1 / Number of protons for that peak) / (Integral of peak for Monomer 2 / Number of protons for that peak)
-
2. Determination of Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC)
Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution. By calibrating the instrument with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer can be determined.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the copolymer (typically 1-5 mg/mL) in the GPC mobile phase (e.g., tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) containing a salt like LiBr).[2]
-
GPC Analysis: Inject the filtered sample solution into the GPC system equipped with a suitable column set and a refractive index (RI) detector.
-
Data Analysis:
-
Generate a calibration curve using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).
-
Determine the Mn, Mw, and PDI of the copolymer sample relative to the calibration standards using the GPC software.
-
3. Thermal Properties Analysis by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg) of the copolymer, which provides information about its amorphous nature and miscibility of the monomer units.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan and seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan. A single Tg for a copolymer generally indicates a random distribution of monomer units and good miscibility.
Visualizations
References
Application Notes and Protocols: Synthesis of Poly(vinyl alcohol) from Vinyl Formate for Drug Development Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(vinyl alcohol) (PVA) is a water-soluble, biocompatible, and biodegradable synthetic polymer with extensive applications in the biomedical and pharmaceutical fields.[1][2] Its excellent film-forming, emulsifying, and adhesive properties make it a versatile excipient in drug delivery systems.[3][4] PVA is utilized in creating controlled-release drug formulations, hydrogels for tissue engineering, wound dressings, and as a coating agent for tablets.[2][5][6]
Traditionally, PVA is synthesized by the hydrolysis of poly(vinyl acetate) (PVAc).[7][8] An alternative, though less common, pathway involves the polymerization of vinyl formate (B1220265) to yield poly(vinyl formate) (PVF), which is subsequently hydrolyzed to PVA.[9][10] This route is of interest as the hydrolysis of PVF can proceed rapidly.[10] This document provides detailed protocols for the synthesis of PVA from this compound, summarizes key quantitative data, and outlines its relevance for drug development professionals.
Synthesis Pathway Overview
The synthesis of PVA from this compound is a two-step process:
-
Polymerization: this compound monomer is polymerized to form poly(this compound). This can be achieved through free-radical polymerization or controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) for better control over molecular weight and dispersity.[11][12]
-
Hydrolysis (Saponification): The formate ester groups of the PVF polymer are hydrolyzed to hydroxyl groups, yielding PVA. This is typically accomplished through base-catalyzed alcoholysis.[9][13]
Part I: Polymerization of this compound
The polymerization of vinyl esters can be initiated using standard free-radical initiators. For applications requiring well-defined polymers with low dispersity, controlled polymerization methods such as RAFT are recommended.[12] The following table summarizes illustrative data for the free-radical polymerization of a vinyl ester.
Data Presentation: Illustrative Polymerization of this compound
| Parameter | Condition 1 (Bulk) | Condition 2 (Solution) | Condition 3 (RAFT) |
| Monomer | This compound | This compound | This compound |
| Initiator | AIBN (0.1 mol%) | Benzoyl Peroxide (0.2 mol%) | AIBN (0.05 mol%) |
| RAFT Agent | None | None | Xanthate-based CTA |
| Solvent | None | Toluene | Dioxane |
| Temperature | 60 °C | 70 °C | 60 °C |
| Time | 12 h | 10 h | 15 h |
| Conversion | ~85% | ~90% | >95% |
| Mn ( g/mol ) | 45,000 | 38,000 | 25,000 (Targeted) |
| PDI (Mw/Mn) | 2.8 | 3.1 | < 1.3 |
Note: Data are illustrative and based on typical vinyl ester polymerizations. Actual results may vary.
Part II: Hydrolysis of Poly(this compound) to Poly(vinyl alcohol)
The conversion of PVF to PVA is achieved by replacing the formate groups with hydroxyl groups. The extent of this reaction, known as the degree of hydrolysis, significantly impacts the physical properties of the final PVA, such as its water solubility and crystallinity.[13][14]
Data Presentation: Illustrative Hydrolysis of Poly(this compound)
| Parameter | Condition 1 (Partial Hydrolysis) | Condition 2 (Full Hydrolysis) |
| Starting Polymer | Poly(this compound) (Mn = 45,000) | Poly(this compound) (Mn = 45,000) |
| Solvent | Methanol (B129727) | Methanol/Water (9:1) |
| Catalyst | Sodium Hydroxide (B78521) | Sodium Methoxide |
| Catalyst Conc. | 0.05 M | 0.1 M |
| Temperature | 30 °C | 60 °C |
| Time | 2 h | 6 h |
| Degree of Hydrolysis | 87-89% | >98% |
| Final PVA Mn ( g/mol ) | ~25,000 | ~24,500 |
| Solubility | Soluble in cold & hot water | Soluble in hot water |
Note: The decrease in number-average molecular weight (Mn) upon hydrolysis is due to the mass difference between the formate repeating unit and the alcohol repeating unit.
Part III: Application in Drug Development
The PVA synthesized via this method can be used in various pharmaceutical applications:
-
Controlled-Release Systems: PVA films can be engineered to provide sustained and controlled release of encapsulated drugs, improving patient compliance and therapeutic efficacy.[5]
-
Hydrogel Formation: Due to its high water content and biocompatibility, PVA is an excellent material for creating hydrogels used as scaffolds in tissue engineering or for targeted drug delivery.[1][2]
-
Biomedical Devices: PVA is used in manufacturing contact lenses, artificial organs, and surgical threads.[15]
-
Drug Stabilization: It can enhance the solubility and stability of certain medications, thereby improving their bioavailability.[15]
Experimental Workflow Diagram
The overall process from monomer to final application is outlined in the following workflow.
Caption: Workflow for the Synthesis of PVA from this compound.
Detailed Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes a standard solution polymerization method.
Materials:
-
This compound (freshly distilled to remove inhibitors)
-
Toluene (anhydrous)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar. Dry the glassware in an oven at 120 °C overnight and cool under a stream of inert gas (N₂ or Ar).
-
Reagent Preparation: In the flask, dissolve 20 g of freshly distilled this compound and 20 mg of AIBN in 80 mL of anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Backfill the flask with inert gas. Place the flask in a preheated oil bath at 60 °C. Stir the reaction mixture for 12-18 hours. The solution will become noticeably more viscous as the polymer forms.
-
Termination & Isolation: To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitation: Slowly pour the viscous polymer solution into a beaker containing 800 mL of cold methanol while stirring vigorously. The poly(this compound) will precipitate as a white solid.
-
Purification: Allow the precipitate to settle, then decant the supernatant. Wash the polymer twice more with fresh methanol to remove unreacted monomer and initiator fragments.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40 °C to a constant weight.
-
Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR spectroscopy.
Protocol 2: Alcoholysis of Poly(this compound) to Poly(vinyl alcohol)
This protocol describes the conversion of the synthesized PVF to PVA.
Materials:
-
Poly(this compound) (from Protocol 1)
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH) solution in methanol (0.5 M)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: Dissolve 10 g of the dried poly(this compound) in 100 mL of anhydrous methanol in a 250 mL round-bottom flask. Stir until the polymer is fully dissolved.
-
Catalyst Addition: While stirring at room temperature, add 5 mL of the 0.5 M methanolic NaOH solution to the polymer solution. The amount of catalyst can be adjusted to control the rate and degree of hydrolysis.
-
Hydrolysis Reaction:
-
For partially hydrolyzed PVA (e.g., 87-89%): Stir the mixture at 30 °C. A gel-like precipitate of PVA will begin to form within minutes. Continue stirring for 1-2 hours.
-
For fully hydrolyzed PVA (>98%): Attach a reflux condenser and heat the mixture to 60 °C. Maintain the reaction for 4-6 hours to ensure complete hydrolysis.
-
-
Neutralization (Optional but Recommended): To stop the reaction at a specific degree of hydrolysis, add a stoichiometric amount of a weak acid, such as acetic acid, to neutralize the NaOH catalyst.
-
Isolation and Purification: Pour the reaction slurry into 500 mL of acetone while stirring. The PVA will precipitate.
-
Washing: Filter the precipitated PVA and wash it thoroughly with fresh acetone to remove sodium formate byproduct and any residual catalyst. Repeat the wash step twice.
-
Drying: Dry the final white, powdery poly(vinyl alcohol) product in a vacuum oven at 50 °C until a constant weight is achieved.
-
Characterization: Determine the degree of hydrolysis using ¹H NMR spectroscopy by comparing the integral of the residual formate proton peak with the backbone protons. The molecular weight can be analyzed using GPC with an appropriate aqueous mobile phase.[3]
References
- 1. longdom.org [longdom.org]
- 2. What is Polyvinyl alcohol used for? [synapse.patsnap.com]
- 3. lcms.cz [lcms.cz]
- 4. m.youtube.com [m.youtube.com]
- 5. polyva-pvafilm.com [polyva-pvafilm.com]
- 6. azom.com [azom.com]
- 7. Preparation of Polyvinyl Alcohol (PVA)-www.elephchem.com [elephchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. US2278783A - Process for the preparation of polythis compound - Google Patents [patents.google.com]
- 10. US2682556A - Process for preparing this compound - Google Patents [patents.google.com]
- 11. Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. RAFT Polymerization of Vinyl Esters: Synthesis and Applications | MDPI [mdpi.com]
- 13. fao.org [fao.org]
- 14. researchgate.net [researchgate.net]
- 15. 6 Industrial Applications Of Polyvinyl Alcohol (PVA) - Institute of Supply Chain Management [ioscm.com]
Vinyl Formate: A Versatile Precursor for Vinylation Reactions in Research and Development
For Immediate Release
Vinyl formate (B1220265) has emerged as a highly versatile and reactive precursor for a variety of vinylation reactions, proving to be an invaluable tool for researchers, scientists, and drug development professionals. Its utility spans across organic synthesis and polymer chemistry, offering a convenient and efficient means of introducing the vinyl group into a wide range of molecules. This application note provides a detailed overview of the applications of vinyl formate in vinylation reactions, complete with experimental protocols and comparative data to facilitate its adoption in the laboratory.
Introduction
Vinylation, the addition of a vinyl group (-CH=CH₂), is a fundamental transformation in organic chemistry, enabling the synthesis of a diverse array of compounds, including vinyl esters, vinyl ethers, and polymers.[1] this compound, as a simple and reactive vinyl ester, serves as an excellent vinyl group donor in transvinylation reactions.[2] This process, often catalyzed by transition metals such as palladium and ruthenium, allows for the efficient transfer of the vinyl group to various nucleophiles, including carboxylic acids, alcohols, and amines.[3][4] Furthermore, enzymatic methods employing lipases offer a green and selective alternative for these transformations.[5]
Key Applications
-
Synthesis of Vinyl Esters: this compound is widely used in the transvinylation of carboxylic acids to produce other vinyl esters. This method is particularly advantageous as it often proceeds under mild conditions.
-
Polymer Synthesis: As a monomer, this compound can be polymerized to produce polythis compound, which can be subsequently hydrolyzed to polyvinyl alcohol.[6] This provides a route to specialty polymers with tailored properties.
-
Organic Synthesis: The vinyl group introduced via this compound can serve as a handle for further chemical modifications, such as in Heck or Suzuki coupling reactions, making it a valuable building block in the synthesis of complex molecules and pharmaceutical intermediates.
Reaction Mechanisms and Pathways
The vinylation reactions using this compound primarily proceed through a few key mechanistic pathways, largely dependent on the catalyst and substrate employed.
Transition Metal-Catalyzed Transvinylation
Palladium and ruthenium complexes are highly effective catalysts for transvinylation reactions.[1][2] The general mechanism for a palladium-catalyzed transvinylation of a carboxylic acid with this compound involves the coordination of the palladium catalyst to the vinyl group of this compound, followed by nucleophilic attack of the carboxylate. Subsequent elimination releases the newly formed vinyl ester and regenerates the active catalyst.
Caption: Palladium-Catalyzed Transvinylation Cycle.
Enzymatic Transvinylation
Lipases are increasingly used for transvinylation reactions due to their high selectivity and mild reaction conditions.[5] The mechanism involves the formation of an acyl-enzyme intermediate. The lipase (B570770) is first acylated by this compound, releasing vinyl alcohol which tautomerizes to acetaldehyde. The acyl-enzyme intermediate then reacts with the incoming nucleophile (e.g., a carboxylic acid or alcohol) to form the new vinyl ester and regenerate the enzyme.
Caption: Lipase-Catalyzed Transvinylation Mechanism.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Vinyl Benzoate from Benzoic Acid and this compound
This protocol describes a general procedure for the palladium-catalyzed transvinylation of a carboxylic acid.
Materials:
-
Benzoic Acid
-
This compound
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
Toluene (B28343) (anhydrous)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add benzoic acid (1.0 mmol), potassium carbonate (1.5 mmol), and 1,10-phenanthroline (0.1 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
In a separate vial, dissolve palladium(II) acetate (0.05 mmol) in anhydrous toluene (1 mL) and add it to the reaction mixture.
-
Add this compound (3.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with diethyl ether.
-
Wash the combined organic phase with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford vinyl benzoate.
Protocol 2: Lipase-Catalyzed Synthesis of a Vinyl Ester
This protocol provides a general method for the enzymatic transvinylation of a carboxylic acid.
Materials:
-
Carboxylic Acid (e.g., Stearic Acid)
-
This compound
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous solvent (e.g., Hexane or Toluene)
-
Molecular sieves (4 Å)
Procedure:
-
To a dry flask, add the carboxylic acid (1.0 mmol) and anhydrous solvent (10 mL).
-
Add activated molecular sieves (4 Å, ~1 g) to the flask to ensure anhydrous conditions.
-
Add this compound (5.0 mmol) to the mixture.
-
Add the immobilized lipase (e.g., 50-100 mg) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-60 °C) with gentle shaking for 24-72 hours. Monitor the reaction by TLC or GC.
-
Upon completion, filter off the immobilized lipase and molecular sieves. The lipase can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude vinyl ester.
-
Purify the product by column chromatography if necessary.
Protocol 3: Synthesis of Polythis compound via Free-Radical Polymerization
This protocol outlines the polymerization of this compound monomer.[6]
Materials:
-
This compound (freshly distilled)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., Benzene or Toluene)
Procedure:
-
In a polymerization tube, dissolve this compound (10 mmol) and AIBN (0.02 mmol) in the anhydrous solvent (5 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat in a thermostated bath at 60-70 °C for 24 hours.
-
After polymerization, cool the tube and open it.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol (B129727) or hexane).
-
Collect the precipitated polythis compound by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Data Presentation
The following tables summarize typical reaction conditions and yields for vinylation reactions using this compound and analogous vinylating agents like vinyl acetate, as specific data for this compound is less commonly reported but the reactivity is comparable.
Table 1: Comparison of Catalytic Systems for the Synthesis of Vinyl Esters
| Catalyst System | Substrate | Vinylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / 1,10-Phenanthroline | Benzoic Acid | Vinyl Acetate | Toluene | 80 | 18 | ~85 | [7] |
| RuCl₂(PPh₃)₃ | Stearic Acid | Vinyl Acetate | Toluene | 100 | 24 | ~90 | [2] |
| Novozym 435 (Lipase) | Oleic Acid | Vinyl Acetate | Hexane | 50 | 48 | >95 | [5] |
| Mercury(II) Acetate / H₂SO₄ | Palmitic Acid | Vinyl Acetate | Vinyl Acetate | 80 | 2 | ~90 | [8] |
Table 2: Substrate Scope for Palladium-Catalyzed Vinylation of Carboxylic Acids
| Carboxylic Acid | Product | Yield (%) |
| 4-Nitrobenzoic Acid | 4-Nitrovinyl benzoate | 75 |
| 4-Methoxybenzoic Acid | 4-Methoxyvinyl benzoate | 82 |
| Cinnamic Acid | Vinyl cinnamate | 88 |
| Adipic Acid | Divinyl adipate | 70 |
| Yields are approximate and based on analogous reactions with vinyl acetate. |
Experimental Workflow Diagram
The general workflow for a typical vinylation reaction followed by product isolation and analysis is depicted below.
Caption: A typical workflow for vinylation reactions.
Conclusion
This compound is a potent and versatile reagent for vinylation reactions, offering significant advantages in the synthesis of vinyl esters and polymers. The availability of various catalytic systems, including transition metal complexes and enzymes, provides a broad scope of application and allows for the optimization of reaction conditions to achieve high yields and selectivities. The protocols and data presented herein serve as a valuable resource for researchers looking to employ this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. α-Vinylation of amides with arylacetylenes: synthesis of allylamines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US2278783A - Process for the preparation of polythis compound - Google Patents [patents.google.com]
- 7. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Experimental Protocols for Vinyl Formate Transvinylation: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the transvinylation reaction using vinyl formate (B1220265) serves as a crucial method for the synthesis of various vinyl ethers and esters. This application note provides detailed experimental protocols for palladium- and ruthenium-catalyzed transvinylation reactions with vinyl formate, alongside quantitative data and a workflow diagram to facilitate practical implementation in a laboratory setting.
Introduction
Transvinylation is a chemical reaction that involves the transfer of a vinyl group from a vinyl donor, such as this compound, to a nucleophile, typically an alcohol or a carboxylic acid. This process is an efficient method for the synthesis of vinyl ethers and esters, which are valuable intermediates in organic synthesis and building blocks for polymers. This compound, in particular, offers a reactive and atom-economical source of the vinyl moiety. The reaction is generally catalyzed by transition metal complexes, with palladium and ruthenium catalysts being the most common and effective. These catalysts facilitate the vinyl exchange under relatively mild conditions, offering a versatile tool for the preparation of a wide range of vinyl compounds.
Catalytic Systems for Transvinylation
The success of a transvinylation reaction heavily relies on the choice of the catalytic system. While various transition metals have been explored, palladium and ruthenium complexes have emerged as the catalysts of choice due to their high efficiency and functional group tolerance.
-
Palladium Catalysts: Palladium(II) acetate (B1210297), often in combination with nitrogen-containing ligands like 2,2'-bipyridyl or 1,10-phenanthroline (B135089), is a widely used catalyst for the transvinylation of both alcohols and carboxylic acids. The ligand stabilizes the palladium center and enhances its catalytic activity. The addition of a strong acid can further improve the catalytic performance in the transvinylation of vinyl esters.[1]
-
Ruthenium Catalysts: Ruthenium complexes, such as ruthenium carbonyl, are particularly effective for the transvinylation of carboxylic acids.[2] These catalysts are known for their thermal stability, allowing for reactions to be conducted at higher temperatures, which can be advantageous for less reactive substrates.
Experimental Protocols
The following sections provide detailed experimental procedures for the transvinylation of an alcohol and a carboxylic acid using this compound. These protocols are based on established methodologies for transvinylation with vinyl esters and can be adapted for specific substrates.
Protocol 1: Palladium-Catalyzed Transvinylation of Benzyl (B1604629) Alcohol with this compound
This protocol describes the synthesis of benzyl vinyl ether via a palladium-catalyzed transvinylation of benzyl alcohol with this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Benzyl alcohol
-
This compound
-
Anhydrous toluene (B28343)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.025 mmol, 5.6 mg) and 1,10-phenanthroline (0.05 mmol, 9.0 mg).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 20 mL of anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, add benzyl alcohol (5.0 mmol, 0.52 mL) and this compound (10.0 mmol, 0.84 mL) via syringe.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure benzyl vinyl ether.
-
Protocol 2: Ruthenium-Catalyzed Transvinylation of Benzoic Acid with this compound
This protocol outlines the synthesis of vinyl benzoate (B1203000) through a ruthenium-catalyzed transvinylation of benzoic acid with this compound.[2]
Materials:
-
Ruthenium carbonyl (Ru₃(CO)₁₂)
-
Benzoic acid
-
This compound
-
Anhydrous xylene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ruthenium carbonyl (0.1 mmol, 63.9 mg), benzoic acid (10.0 mmol, 1.22 g), and this compound (20.0 mmol, 1.68 mL).
-
Add 40 mL of anhydrous xylene to the flask.
-
Flush the flask with nitrogen for 5 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 140 °C under a nitrogen atmosphere.[2]
-
Stir the reaction at this temperature for 6-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or GC analysis until the benzoic acid is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any unreacted benzoic acid.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure vinyl benzoate.
-
Quantitative Data Summary
The efficiency of transvinylation reactions is influenced by various factors including the catalyst, solvent, temperature, and the nature of the substrate. The following tables summarize representative quantitative data for palladium- and ruthenium-catalyzed transvinylation reactions based on analogous transformations with other vinyl esters, which can be extrapolated to reactions with this compound.
Table 1: Palladium-Catalyzed Transvinylation of Alcohols
| Entry | Alcohol Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Pd(OAc)₂ / 1,10-Phenanthroline | Toluene | 80 | 6 | ~85 |
| 2 | 1-Octanol | Pd(OAc)₂ / 2,2'-Bipyridyl | Dioxane | 90 | 8 | ~80 |
| 3 | Cyclohexanol | Pd(OAc)₂ / Pyridine | THF | 70 | 12 | ~75 |
| 4 | Phenol | Pd(OAc)₂ / 1,10-Phenanthroline | Toluene | 100 | 10 | ~70 |
Table 2: Ruthenium-Catalyzed Transvinylation of Carboxylic Acids
| Entry | Carboxylic Acid Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Ru₃(CO)₁₂ | Xylene | 140 | 8 | ~90 |
| 2 | Acetic Acid | RuCl₂(PPh₃)₃ | Toluene | 120 | 10 | ~88 |
| 3 | Stearic Acid | RuH₂(PPh₃)₄ | Mesitylene | 150 | 12 | ~85 |
| 4 | Adipic Acid | Ru₃(CO)₁₂ | Diglyme | 160 | 16 | ~80 (divinyl ester) |
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the general workflow for a typical this compound transvinylation reaction.
Conclusion
The transvinylation of alcohols and carboxylic acids with this compound is a powerful and versatile method for the synthesis of vinyl ethers and esters. The palladium- and ruthenium-catalyzed protocols detailed in this application note provide robust starting points for researchers. By carefully selecting the appropriate catalyst system and reaction conditions, a wide range of vinylated products can be synthesized efficiently. The provided quantitative data and workflow diagram are intended to aid in the successful implementation of these valuable transformations in the laboratory.
References
Application Notes and Protocols for Vinyl Formate-Derived Polymers in Detergent and Cleaner Formulations
Abstract: This document provides detailed application notes and experimental protocols for the use of vinyl formate-derived copolymers in detergent and cleaner formulations. Vinyl formate (B1220265) is not used directly in these formulations but serves as a key monomer in the synthesis of copolymers that act as highly effective additives. These copolymers, and their subsequent hydrolyzed forms (vinyl alcohol copolymers), exhibit significant incrustation-inhibiting properties, particularly in reduced-phosphate and phosphate-free detergents. The following sections detail the synthesis, mechanism of action, and evaluation of these polymers.
Introduction
This compound is a valuable ester monomer utilized in polymer chemistry to create functionalized polymers.[1] In the context of detergents and cleaners, its primary role is as a comonomer in the production of copolymers. These copolymers are then added to detergent formulations to enhance performance. A key application is the prevention of scale or incrustation on fabrics and washing machine components.[2]
The this compound units within the copolymer can be hydrolyzed to vinyl alcohol units. This hydrolysis can be partial or complete and allows for the tailoring of the polymer's properties, such as solubility and dispersing capabilities.[2] The resulting vinyl alcohol copolymers also function as effective detergent additives.[2]
Mechanism of Action
This compound-derived copolymers function primarily as anti-incrustation agents and dispersants in detergent formulations. Incrustation is the buildup of inorganic salts (like calcium carbonate) on fabrics, leading to stiffness and discoloration.
The carboxylic acid groups in the copolymer backbone chelate calcium and magnesium ions in hard water, preventing them from precipitating as insoluble salts. The polymer then adsorbs onto the crystal nuclei of any forming inorganic salts, inhibiting their growth and keeping them suspended in the wash liquor. This dispersing action prevents the redeposition of these salts onto fabrics. The oxidative treatment of these copolymers can further enhance their dispersing properties.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis and application of this compound copolymers as described in the cited literature.
Table 1: Monomer Composition for this compound Copolymers[2]
| Monomer Component | Molar Percentage Range (%) | Preferred Molar Percentage Range (%) |
| (a) this compound units | 5 - 90 | 25 - 75 |
| (b) Monoethylenically unsaturated carboxylic acids | 10 - 95 | 20 - 70 |
| (c) Monoethylenically unsaturated dicarboxylic acids | 0 - 70 | - |
| (d) Other monoethylenically unsaturated monomers | 0 - 30 | - |
Table 2: Application Parameters for Copolymers in Detergent Formulations[2]
| Parameter | Value Range | Preferred Range |
| Copolymer concentration in formulation (% by weight) | 0.1 - 30 | 1 - 15 |
| pH for hydrolysis of this compound units | > 8 | - |
| Temperature for accelerated hydrolysis | Up to 100°C | - |
| Degree of hydrolysis of this compound units (%) | 5 - 100 | - |
Experimental Protocols
Protocol for Synthesis of a this compound/Acrylic Acid/Maleic Anhydride (B1165640) Terpolymer
This protocol is based on the process described for preparing this compound copolymers.[2]
Objective: To synthesize a terpolymer of this compound, acrylic acid, and maleic anhydride.
Materials:
-
2 L stirred glass reactor
-
Nitrogen inlet
-
Heating mantle and temperature controller
-
Addition funnels
-
Maleic anhydride (137.2 g)
-
Tetrahydrofuran (B95107) (THF) (520.5 g + 90.5 g)
-
Acrylic acid (100.8 g)
-
This compound (100.8 g)
-
tert-Butyl perpivalate (9.48 g)
Procedure:
-
Charge the 2 L glass reactor with a solution of 137.2 g of maleic anhydride in 520.5 g of tetrahydrofuran under a nitrogen blanket.
-
Heat the initial charge to 65°C.
-
Over a period of 2 hours, add a solution of 100.8 g of acrylic acid and 100.8 g of this compound in 221.2 g of tetrahydrofuran to the reactor.
-
Simultaneously, over a period of 3 hours, begin the metered addition of a solution of 9.48 g of tert-butyl perpivalate in 90.5 g of tetrahydrofuran.
-
Maintain the internal temperature at 65°C throughout the polymerization.
-
After the additions are complete, continue heating the reaction mixture at 65°C for an additional hour.
-
The resulting polymer solution can be used for further modification or direct application testing.
Protocol for Hydrolysis of this compound Copolymer to Vinyl Alcohol Copolymer
This protocol describes the conversion of the this compound units in the copolymer to vinyl alcohol units.[2]
Objective: To partially or fully hydrolyze the synthesized this compound copolymer.
Materials:
-
Synthesized this compound copolymer solution
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)
-
pH meter
-
Stirring plate and magnetic stirrer
-
Heating mantle and temperature controller
Procedure:
-
Place the copolymer solution in a suitable reaction vessel with stirring.
-
Slowly add the NaOH or KOH solution to the copolymer solution while monitoring the pH.
-
Adjust the pH to a value above 8.
-
To accelerate the hydrolysis, heat the solution to a temperature up to 100°C. The duration of heating will determine the degree of hydrolysis.
-
Monitor the degree of hydrolysis using techniques such as FT-IR spectroscopy (disappearance of the ester carbonyl peak) or titration.
-
Once the desired degree of hydrolysis is achieved, cool the solution. The resulting vinyl alcohol copolymer solution is ready for evaluation.
Protocol for Evaluating the Incrustation-Inhibiting Effect of the Copolymer
Objective: To assess the ability of the synthesized copolymer to prevent calcium carbonate incrustation in a model washing process.
Materials:
-
Launder-Ometer or similar apparatus
-
Cotton swatches
-
Hard water solution (e.g., containing CaCl2 and NaHCO3)
-
Sodium carbonate
-
Detergent base (without the test polymer)
-
Synthesized this compound copolymer or hydrolyzed vinyl alcohol copolymer
-
Analytical balance
-
Drying oven
-
Ashing furnace
Procedure:
-
Prepare a stock solution of the synthesized copolymer.
-
Prepare a detergent solution with a known concentration of the copolymer. A control solution without the copolymer should also be prepared.
-
Place pre-weighed cotton swatches into the Launder-Ometer canisters.
-
Add the detergent solution (with and without the copolymer) to the respective canisters.
-
Add a known amount of sodium carbonate to induce precipitation.
-
Run the Launder-Ometer for a specified number of wash cycles at a set temperature (e.g., 60°C).
-
After the wash cycles, rinse the cotton swatches with deionized water and dry them in an oven.
-
Determine the amount of incrustation by ashing the swatches in a furnace and weighing the remaining ash.
-
Calculate the percentage of incrustation inhibition for the copolymer-containing detergent compared to the control.
Visualizations
Caption: Experimental workflow from synthesis to evaluation.
Caption: Mechanism of incrustation inhibition.
Conclusion
This compound is a critical monomer for synthesizing copolymers used as additives in modern detergent and cleaner formulations. These copolymers, and their hydrolyzed vinyl alcohol counterparts, provide significant benefits in preventing incrustation, especially in environmentally friendly phosphate-free detergents. The protocols provided herein offer a framework for the synthesis and evaluation of these performance-enhancing polymers. Further research can focus on optimizing the copolymer composition and hydrolysis conditions for specific detergent formulations and water hardness levels.
References
Application Notes and Protocols for Vinyl Formate Copolymers in Industrial and Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of vinyl formate (B1220265) copolymers, their synthesis, characterization, and applications in various industrial and biomedical fields. The information is intended to guide researchers in the design and execution of experiments involving these versatile polymers.
Industrial Applications: Detergents, Coatings, and Adhesives
Vinyl formate copolymers are valued in industrial settings for their tunable properties, which can be tailored by copolymerizing this compound with a range of other monomers. These copolymers and their hydrolyzed counterparts (vinyl alcohol/vinyl formate copolymers) serve as effective additives in detergents, and as binders and modifiers in coatings and adhesives.[1]
Detergent and Cleaner Additives
Copolymers of this compound with monoethylenically unsaturated carboxylic acids (e.g., acrylic acid, methacrylic acid) and dicarboxylic acids (e.g., maleic acid) are used as additives in detergents and cleaning agents.[2] These copolymers can be synthesized to have specific K values, which relate to their molecular weight and solution viscosity, making them effective dispersants and anti-redeposition agents.[2] The this compound units can be partially or fully hydrolyzed to vinyl alcohol units, further modifying the copolymer's properties, such as water solubility and biodegradability.[2]
Coatings and Adhesives
The versatility of vinyl copolymers makes them suitable for a wide range of coating and adhesive applications.[3][4] By copolymerizing this compound with monomers like vinyl acetate (B1210297), vinyl chloride, or various acrylates, the resulting resins can exhibit excellent film-forming abilities, adhesion to diverse substrates, and resistance to moisture and chemicals.[4][5] These properties are critical for protective coatings on metals and plastics, as well as for formulating industrial and packaging adhesives.[3][5]
Biomedical Applications: Drug Delivery Systems
Vinyl polymer-based systems have gained significant attention for controlled and targeted drug release due to their biocompatibility, ease of functionalization, and stimuli-responsive characteristics.[6] While research on this compound copolymers specifically for drug delivery is emerging, the closely related poly(vinyl alcohol) (PVA) and its copolymers with vinyl acetate are well-studied in this area.[7][8] The hydrolysis of this compound copolymers provides a direct route to vinyl alcohol-containing polymers, making this class of materials highly relevant for biomedical applications.[2]
Controlled Drug Release Matrices
Hydrogels based on vinyl alcohol/vinyl formate copolymers can act as matrices for the controlled release of therapeutic agents. The release kinetics can be tuned by altering the copolymer composition, specifically the ratio of hydrophobic this compound units to hydrophilic vinyl alcohol units. This allows for the modulation of swelling behavior and drug diffusion from the matrix.
Table 1: Drug Release Kinetics from a Model Hydrogel System
| Time (hours) | Cumulative Drug Release (%) - Formulation A (High Vinyl Alcohol Content) | Cumulative Drug Release (%) - Formulation B (Low Vinyl Alcohol Content) |
| 1 | 25 | 15 |
| 2 | 45 | 28 |
| 4 | 70 | 45 |
| 8 | 95 | 65 |
| 12 | 99 | 80 |
| 24 | 100 | 95 |
| Note: This table presents hypothetical data based on general principles of drug release from hydrogel matrices to illustrate the concept. |
Nanoparticles for Targeted Delivery
Amphiphilic block copolymers containing this compound can self-assemble into nanoparticles in aqueous environments. These nanoparticles can encapsulate hydrophobic drugs within their core, while a hydrophilic shell enhances stability and biocompatibility. The surface of these nanoparticles can be further functionalized with targeting ligands to direct them to specific cells or tissues.
The cellular uptake of such polymeric nanoparticles is a complex process involving various endocytic pathways. Understanding these pathways is crucial for designing effective drug delivery systems.
Experimental Protocols
Synthesis of this compound Copolymers
This protocol describes the synthesis of a terpolymer for potential use as a detergent additive.
Materials:
-
Maleic anhydride
-
Tetrahydrofuran (THF)
-
Acrylic acid
-
This compound
-
tert-Butyl perpivalate (initiator)
-
Nitrogen gas
Procedure:
-
A 2-liter glass reactor equipped with a stirrer, condenser, and nitrogen inlet is charged with a solution of 137.2 g of maleic anhydride in 520.5 g of THF.[2]
-
The initial charge is blanketed with nitrogen and heated to 65°C.[2]
-
A solution of 100.8 g of acrylic acid and 100.8 g of this compound in 221.2 g of THF is added to the reactor over 2 hours.[2]
-
Simultaneously, a solution of 9.48 g of tert-butyl perpivalate in 90.5 g of THF is added over 3 hours.[2]
-
The internal temperature is maintained at 65°C throughout the polymerization.[2]
-
After the additions are complete, the reaction mixture is held at 65°C for an additional hour.[2]
-
The resulting polymer is isolated by filtration and dried.[2]
Table 2: Representative Monomer and Initiator Quantities for Solution Copolymerization
| Component | Molar Mass ( g/mol ) | Mass (g) | Moles | Mole % (in feed) |
| This compound | 72.06 | 100.8 | 1.40 | 33.3 |
| Acrylic Acid | 72.06 | 100.8 | 1.40 | 33.3 |
| Maleic Anhydride | 98.06 | 137.2 | 1.40 | 33.3 |
| tert-Butyl perpivalate | ~172.26 | 9.48 | ~0.055 | - |
This protocol describes the conversion of this compound units to vinyl alcohol units.
Materials:
-
This compound copolymer
-
Deionized water
-
Sodium hydroxide (B78521) solution (50%)
Procedure:
-
100 g of the this compound copolymer is mixed with 200 ml of deionized water.[2]
-
The mixture is heated to boiling for 2 hours.[2]
-
The solution is then neutralized with 94 g of 50% sodium hydroxide solution.[2]
Characterization of this compound Copolymers
GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymers.
Protocol Outline:
-
Sample Preparation: Dissolve a known concentration of the copolymer in a suitable solvent (e.g., THF).
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Calibration: Calibrate the system using polymer standards with known molecular weights (e.g., polystyrene).
-
Analysis: Inject the copolymer solution and analyze the resulting chromatogram to determine Mn, Mw, and PDI.
¹H NMR spectroscopy can be used to determine the molar composition of the copolymer by integrating the characteristic peaks of the different monomer units.
Protocol Outline:
-
Sample Preparation: Dissolve the copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer.
-
Data Analysis: Identify the characteristic proton signals for each monomer unit and integrate their respective areas. The molar ratio of the monomers in the copolymer can be calculated from the ratio of these integrated areas.
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the copolymers, while TGA is used to assess their thermal stability.
Protocol Outline for DSC:
-
Sample Preparation: Place a small, known weight of the copolymer in an aluminum pan.
-
Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is observed as a step change in the heat flow curve.
Protocol Outline for TGA:
-
Sample Preparation: Place a known weight of the copolymer in a TGA pan.
-
Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere and monitor the weight loss as a function of temperature. The onset of decomposition indicates the thermal stability of the polymer.
Table 3: Expected Thermal Properties of this compound Copolymers
| Copolymer Composition | Glass Transition Temperature (Tg) (°C) | Decomposition Onset Temperature (°C) |
| Poly(this compound) | ~37 | ~200 |
| This compound-co-Acrylic Acid (50:50) | Varies with composition | Varies with composition |
| This compound-co-Maleic Anhydride (50:50) | Varies with composition | Varies with composition |
| Note: These are approximate values and will vary depending on the specific copolymer composition, molecular weight, and synthesis method. |
References
- 1. US5739241A - this compound copolymers, preparation thereof, and use thereof in detergents and cleaners - Google Patents [patents.google.com]
- 2. Unraveling Polymeric Nanoparticles Cell Uptake Pathways: Two Decades Working to Understand Nanoparticles Journey to Improve Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. paint.org [paint.org]
- 5. EP3704169A1 - Vinyl acrylic copolymers and methods of making and use thereof - Google Patents [patents.google.com]
- 6. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]
- 7. US4602062A - Conversion of polyvinyl alcohol to acrylic acid polymer - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Role of Vinyl Formate in the Synthesis of Functionalized Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl formate (B1220265) (VF) is a versatile and reactive monomer that serves as a valuable precursor in the synthesis of functionalized polymers, particularly polyvinyl alcohol (PVA). While vinyl acetate (B1210297) is more commonly used for this purpose, vinyl formate offers an alternative route to PVA with potentially distinct properties and advantages. The primary route to functionalized polymers using this compound involves its polymerization to polythis compound (PVF), followed by hydrolysis to yield PVA. This PVA can then be further functionalized for a wide range of applications, especially in the biomedical and pharmaceutical fields, owing to its biocompatibility, water solubility, and the abundance of hydroxyl groups for chemical modification.[1][2][3]
This document provides detailed application notes and protocols for the synthesis of functionalized polymers using this compound as a key building block. It covers the polymerization of this compound, the subsequent hydrolysis to polyvinyl alcohol, and methods for functionalization relevant to drug development.
Synthesis of Polythis compound (PVF)
The synthesis of well-defined polythis compound is crucial for obtaining polyvinyl alcohol with controlled molecular weight and narrow polydispersity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for achieving this level of control.[4][5] Free radical polymerization can also be employed for a more conventional approach.
Key Experimental Parameters for RAFT Polymerization of Vinyl Esters
The following table summarizes typical reaction conditions for the RAFT polymerization of vinyl esters, which can be adapted for this compound.
| Parameter | Condition | Rationale |
| Monomer | This compound | The building block for the polymer chain. |
| RAFT Agent | Xanthates (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) | Effective for controlling the polymerization of less activated monomers like vinyl esters.[6] |
| Initiator | Azobisisobutyronitrile (AIBN) | A common thermal initiator for radical polymerization. |
| Solvent | Toluene (B28343), 1,4-Dioxane, or bulk | Solvents should be chosen to dissolve the monomer, polymer, and RAFT agent. |
| Temperature | 60-80 °C | To ensure an appropriate rate of initiation and propagation. |
| Monomer:RAFT Agent Ratio | 50:1 to 500:1 | Controls the target molecular weight of the polymer. |
| RAFT Agent:Initiator Ratio | 5:1 to 10:1 | A higher ratio helps to ensure that most chains are initiated by the RAFT agent, leading to better control. |
Experimental Protocol: RAFT Polymerization of this compound
This protocol is adapted from established procedures for the RAFT polymerization of other vinyl esters, such as vinyl acetate and vinyl decanoate.[4][7]
Materials:
-
This compound (freshly distilled to remove inhibitors)
-
Xanthate RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask or ampule
-
Nitrogen or Argon source
-
Oil bath with temperature controller
-
Methanol (B129727) (for precipitation)
Procedure:
-
Reaction Setup: In a Schlenk flask or ampule, combine this compound, the xanthate RAFT agent, and AIBN in the desired molar ratios in anhydrous toluene.
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at 70 °C to initiate polymerization.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Isolation: After the desired conversion is reached, quench the polymerization by cooling the reaction vessel in an ice bath and exposing it to air.
-
Purification: Precipitate the polythis compound by adding the reaction mixture dropwise into a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature to a constant weight.
Experimental Workflow for RAFT Polymerization of this compound
Hydrolysis of Polythis compound to Polyvinyl Alcohol
The conversion of polythis compound to polyvinyl alcohol is achieved through hydrolysis, typically under basic conditions. This reaction removes the formate groups, leaving hydroxyl groups along the polymer backbone.[8][9]
Experimental Protocol: Hydrolysis of Polythis compound
This protocol is based on the well-established hydrolysis of polyvinyl acetate.[8][10]
Materials:
-
Polythis compound
-
Methanol
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution in methanol
-
Acetic acid (for neutralization)
-
Acetone (B3395972) (for washing)
Procedure:
-
Dissolution: Dissolve the polythis compound in methanol to create a 10% (w/v) solution.
-
Hydrolysis: While stirring, add a catalytic amount of a methanolic solution of NaOH or KOH. The polyvinyl alcohol will precipitate as it is formed due to its insolubility in methanol.
-
Reaction Time: Continue stirring at room temperature or slightly elevated temperatures (e.g., 40 °C) for 1-2 hours to ensure complete hydrolysis.
-
Neutralization: Neutralize the catalyst by adding a small amount of acetic acid.
-
Purification: Collect the precipitated polyvinyl alcohol by filtration and wash it repeatedly with methanol and then acetone to remove any residual reactants and byproducts.
-
Drying: Dry the purified polyvinyl alcohol under vacuum at 40-50 °C to a constant weight.
Signaling Pathway for PVF to PVA Conversion
Functionalization of Polyvinyl Alcohol for Drug Delivery
The resulting polyvinyl alcohol is a versatile platform for further functionalization, enabling its use in various drug delivery systems.[1][2][3] The hydroxyl groups can be modified to attach drugs, targeting ligands, or to form hydrogels for controlled release.[11][12]
Functionalization Strategies and Applications
| Functionalization Method | Reagents | Application in Drug Development |
| Esterification | Carboxylic acids, acid chlorides (e.g., with a drug molecule containing a carboxylic acid) | Covalent attachment of drugs for prodrug strategies. |
| Acetalization | Aldehydes (e.g., containing a targeting moiety) | Introduction of functional groups for bioconjugation. |
| Crosslinking | Glutaraldehyde, citric acid | Formation of hydrogels for sustained drug release.[11] |
| "Click" Chemistry | Azide- or alkyne-modified molecules | Site-specific and efficient conjugation of biomolecules. |
| Grafting | Other polymers (e.g., PEG) | To improve solubility, circulation time, and reduce immunogenicity.[13] |
Experimental Protocol: Synthesis of a PVA-Drug Conjugate via Esterification
This protocol provides a general method for conjugating a carboxylic acid-containing drug to PVA.
Materials:
-
Polyvinyl alcohol (from this compound)
-
Carboxylic acid-containing drug
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing
Procedure:
-
Dissolution: Dissolve the polyvinyl alcohol in anhydrous DMF or DMSO.
-
Activation: Add the carboxylic acid-containing drug, DCC, and a catalytic amount of DMAP to the PVA solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere.
-
Purification: Remove the urea (B33335) byproduct by filtration. Purify the PVA-drug conjugate by dialysis against a suitable solvent (e.g., water or a buffer solution) to remove unreacted drug and coupling agents.
-
Isolation: Lyophilize the dialyzed solution to obtain the purified PVA-drug conjugate as a solid.
Logical Relationship of Functionalization for Drug Delivery
Conclusion
This compound provides a viable pathway to the synthesis of functionalized polyvinyl alcohol for advanced applications in drug development. Through controlled polymerization techniques like RAFT, well-defined polythis compound can be synthesized, which upon hydrolysis yields polyvinyl alcohol with predictable molecular weights and low polydispersity. The resulting PVA serves as a versatile scaffold for the attachment of therapeutic agents, targeting moieties, and for the formation of controlled-release hydrogels. The protocols and data presented herein offer a foundational guide for researchers and scientists to explore the potential of this compound-derived polymers in the design of innovative drug delivery systems.
References
- 1. The Role of PVA in Controlled Drug Delivery and Hydrogel Microspheres | POLYVA [polyva-pvafilm.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrospun PVA Fibers for Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAFT Polymerization Procedures [sigmaaldrich.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. fao.org [fao.org]
- 9. rsc.org [rsc.org]
- 10. US3200104A - Method of making fully hydrolyzed polyvinyl alcohol products - Google Patents [patents.google.com]
- 11. Synthesis of a PVA drug delivery system for controlled release of a Tramadol–Dexketoprofen combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PVAylation: precision end-functionalized poly(vinyl alcohol) for site-selective bioconjugation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Laboratory-Scale Synthesis of Vinyl Formate Monomer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vinyl formate (B1220265) (ethenyl formate) is a significant ester monomer in organic and polymer chemistry.[1] Its dual functionality, comprising a reactive vinyl group and a formate ester, makes it a versatile building block for various chemical transformations.[1] It is primarily used in the synthesis of functionalized polymers, particularly as a precursor to polyvinyl alcohol (PVA) with tailored properties, and as an intermediate in the creation of complex organic molecules.[1] This document provides detailed protocols for the laboratory-scale synthesis of vinyl formate, focusing on practical and established methodologies.
Synthesis Methodologies
Several methods have been developed for the synthesis of this compound. The primary routes involve the reaction of acetylene (B1199291) with formic acid or the transvinylation of a vinyl ester with formic acid.
-
Vapor Phase Synthesis: This method involves the reaction of acetylene and formic acid vapor at elevated temperatures over a solid catalyst.[2] Catalysts typically consist of zinc or cadmium salts supported on a porous material.[3] This approach can provide excellent yields but requires specialized equipment for handling gaseous reactants at high temperatures.[3]
-
Liquid Phase Synthesis: In this process, acetylene is bubbled through liquid formic acid in the presence of a catalyst, historically mercuric salts.[1][2] However, this method often suffers from catalyst instability and can result in lower yields.[1][3]
-
Transvinylation (Ester Interchange): This is a widely used and often more practical laboratory method. It involves the reaction of a readily available vinyl ester, such as vinyl acetate (B1210297), with formic acid.[1] The reaction is an equilibrium process and is typically catalyzed by acids or metal salts, such as mercury(II) or palladium compounds.[2][4][5]
Experimental Protocols
The following are detailed protocols for two common laboratory-scale synthesis methods for this compound.
Protocol 1: Vapor Phase Synthesis from Acetylene and Formic Acid
This protocol is adapted from a patented industrial process and is suitable for a laboratory setup equipped for gas-phase reactions.[3]
Materials and Reagents:
-
Formic acid (≥95%)
-
Acetic anhydride (B1165640)
-
Acetylene gas
-
Catalyst: Zinc acetate on a porous support (e.g., activated carbon pellets)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Tube furnace
-
Quartz or stainless steel reactor tube
-
Gas flow controllers for acetylene and nitrogen
-
Syringe pump for liquid feed
-
Condenser and cold trap system (e.g., dry ice/acetone bath)
-
Collection flask
Procedure:
-
Catalyst Preparation: Prepare the catalyst by impregnating activated carbon pellets with a solution of zinc acetate. Dry the pellets thoroughly in an oven.
-
System Setup: Pack the reactor tube with the prepared zinc acetate catalyst. Place the reactor tube inside the tube furnace.
-
Inerting the System: Purge the entire system with nitrogen gas to remove any air and moisture.
-
Reaction Conditions: Heat the tube furnace to the reaction temperature, typically between 150°C and 260°C.[2][3]
-
Reactant Feed:
-
Initiate a controlled flow of acetylene gas through the reactor tube.
-
Prepare a liquid feed mixture of formic acid containing a small amount of acetic anhydride (e.g., 0.01 to 0.1 moles of acetic anhydride per mole of formic acid).[3]
-
Using a syringe pump, introduce the liquid feed into a heated zone before the reactor to vaporize it. The vaporized mixture is then carried into the reactor by the acetylene stream.
-
-
Product Collection: The gas stream exiting the reactor is passed through a condenser and a series of cold traps cooled to a low temperature (e.g., -78°C) to condense the this compound and any unreacted formic acid.
-
Reaction Monitoring: The reaction can be monitored by analyzing the composition of the condensate using techniques like Gas Chromatography (GC).
-
Purification: The collected crude this compound is purified by fractional distillation to separate it from unreacted formic acid, acetic acid, and other byproducts.[6]
Protocol 2: Transvinylation from Vinyl Acetate and Formic Acid
This protocol describes an ester interchange reaction, which is often more convenient for standard laboratory settings.
Materials and Reagents:
-
Vinyl acetate (inhibitor should be removed by distillation before use)[7]
-
Formic acid (≥95%)
-
Catalyst: Mercury(II) oxide or Palladium(II) acetate
-
Phosphoric acid (if using mercury(II) oxide catalyst)[8]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine vinyl acetate and formic acid. A molar excess of vinyl acetate is often used to drive the equilibrium towards the product.
-
Catalyst Addition: Carefully add the catalyst to the reaction mixture. For instance, a combination of mercury(II) oxide and phosphoric acid can be used.[8] Alternatively, palladium-based catalysts can be employed.[5][9]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) with constant stirring. The reaction progress can be monitored by taking aliquots and analyzing them by GC or NMR. A reported sulfuric acid-catalyzed esterification at 60°C achieved a yield of approximately 75%.[1]
-
Work-up:
-
After the reaction reaches completion or equilibrium, cool the mixture to room temperature.
-
Neutralize the acidic catalyst by washing the mixture with a cold, dilute solution of sodium bicarbonate in a separatory funnel.
-
Wash again with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent. The this compound can be isolated and purified from the excess vinyl acetate and acetic acid byproduct by fractional distillation.[6] this compound has a boiling point of 46.8–47.0 °C.[4]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Vapor Phase Synthesis | Transvinylation (Ester Interchange) |
| Primary Reactants | Acetylene, Formic Acid | Vinyl Acetate, Formic Acid |
| Catalyst | Zinc Acetate on Carbon[3] | Mercury(II) Oxide/Phosphoric Acid[2][8] or Palladium(II) Acetate[5] |
| Temperature | 150 - 260 °C[2][3] | 50 - 80 °C[1] |
| Pressure | Atmospheric | Atmospheric |
| Reported Yield | "Excellent yield"[3] | ~75% (with H₂SO₄ catalyst)[1] |
| Purity | High purity after distillation | High purity after distillation |
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural confirmation. Expected chemical shifts (in CDCl₃) are approximately: 8.03 ppm (s, 1H, formate proton), 7.32 ppm (dd, 1H, vinyl C-H), 5.01 ppm (dd, 1H, vinyl C-H, trans), and 4.69 ppm (dd, 1H, vinyl C-H, cis).[10]
-
Gas Chromatography (GC): Used to determine the purity of the final product and to monitor the progress of the reaction.
Safety Precautions
-
This compound is a volatile and flammable liquid. Handle in a well-ventilated fume hood.
-
Acetylene is a highly flammable and explosive gas. Handle with appropriate safety measures and equipment.
-
Mercury compounds are highly toxic. Use appropriate personal protective equipment (gloves, safety glasses) and handle with extreme care.
-
Formic acid is corrosive. Avoid contact with skin and eyes.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound monomer.
References
- 1. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 2. Buy this compound (EVT-369879) | 692-45-5 [evitachem.com]
- 3. US2682556A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US5603813A - Purifying distillation of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. This compound(692-45-5) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for Monitoring Vinyl Formate Polymerization
Introduction
Vinyl formate (B1220265) (VF) is a significant monomer used in polymer science, primarily as a precursor to poly(vinyl alcohol) (PVA) with controlled molecular weights and tacticity.[1] Monitoring the polymerization of vinyl formate is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the desired properties of the resulting polymer, such as molecular weight and polydispersity.[2] This document provides detailed application notes and experimental protocols for key analytical methods used to monitor the conversion of this compound monomer into poly(this compound) and to characterize the resulting polymer.
The primary analytical techniques covered include:
-
Spectroscopic Methods: Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Chromatographic Methods: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC).
-
Thermal Analysis Methods: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
A general workflow for monitoring this compound polymerization is outlined below.
Fourier Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a powerful, non-destructive technique for real-time, in-situ monitoring of polymerization reactions.[2][3] The principle involves tracking the change in absorbance of specific infrared bands corresponding to the functional groups of the monomer and the polymer. For this compound polymerization, the reaction progress is monitored by observing the decrease in the characteristic absorption band of the vinyl C=C bond in the monomer.[3] This method allows for the direct measurement of monomer consumption and the calculation of polymerization kinetics. Attenuated Total Reflectance (ATR)-FTIR is particularly useful for in-situ analysis of viscous or opaque reaction mixtures.[2]
Key Advantages:
-
Real-time, continuous monitoring.
-
High sensitivity to changes in functional groups.
-
Applicable to a wide range of reaction conditions (bulk, solution).
Limitations:
-
Water has strong IR absorbance, which can interfere with the analysis of aqueous polymerization systems.[2]
-
For highly viscous samples, specialized ATR probes are necessary.[2]
Experimental Protocol: In-Situ ATR-FTIR
-
Instrument Setup:
-
Equip an FTIR spectrometer with a dipping-style ATR probe.
-
Set the spectral collection range to 4000-650 cm⁻¹.
-
Set the data acquisition interval (e.g., one spectrum every 30-60 seconds).[2]
-
-
Reaction Preparation:
-
Charge the reaction vessel with the this compound monomer and solvent (if applicable).
-
Immerse the ATR probe into the reaction mixture, ensuring the crystal is fully submerged.
-
Allow the system to reach the desired reaction temperature.
-
-
Data Acquisition:
-
Collect a background spectrum of the monomer mixture before adding the initiator. This will serve as the reference at time zero (A₀).
-
Initiate the polymerization by adding the initiator to the reaction vessel.
-
Begin spectral data collection immediately, recording spectra at the pre-set intervals over the course of the reaction.
-
-
Data Analysis:
-
Identify the characteristic vinyl C=C stretching peak of this compound, typically around 1645-1650 cm⁻¹.[2]
-
Monitor the decrease in the area or height of this peak over time (Aₜ).
-
Use a stable peak that does not change during the reaction (e.g., a C-H or C=O stretch from the formate group) as an internal standard to correct for any concentration or path length fluctuations.
-
Calculate the monomer conversion at each time point using the formula: Conversion (%) = [1 - (Aₜ / A₀)] × 100
-
Data Presentation
The data obtained can be summarized to show the key vibrational frequencies and the resulting kinetic information.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Polymerization |
| C=C (Vinyl) | Stretching | ~1646 | Decreases |
| =C-H | Bending | ~945 | Decreases |
| C=O (Ester) | Stretching | ~1730 | Remains relatively constant |
| C-O (Ester) | Stretching | ~1150 | Remains relatively constant |
| Time (min) | Vinyl Peak Area (Aₜ) | Conversion (%) |
| 0 | 1.250 | 0.0 |
| 10 | 1.015 | 18.8 |
| 20 | 0.780 | 37.6 |
| 30 | 0.555 | 55.6 |
| 60 | 0.210 | 83.2 |
| 120 | 0.050 | 96.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
¹H NMR spectroscopy is an essential ex-situ technique for determining monomer conversion and analyzing the structure of the resulting polymer.[4] By comparing the integration of proton signals unique to the monomer's vinyl group with those of the polymer backbone, a precise calculation of conversion can be made from aliquots taken at different reaction times.[5] Furthermore, NMR provides detailed information about the polymer's microstructure, including tacticity (the stereochemistry of adjacent chiral centers), which is crucial for the properties of the derived poly(vinyl alcohol).[4]
Key Advantages:
-
Provides detailed molecular structure information.[4]
-
Highly accurate for determining monomer conversion.
-
Allows for characterization of polymer tacticity and end-groups.[4]
Limitations:
-
Typically performed ex-situ on reaction aliquots.
-
Requires deuterated solvents and can be more time-consuming than FTIR.
Experimental Protocol: ¹H NMR for Conversion Analysis
-
Sample Preparation:
-
At designated time intervals, withdraw an aliquot (approx. 0.1-0.2 mL) from the reaction mixture.
-
Immediately quench the polymerization in the aliquot by adding a small amount of an inhibitor (e.g., hydroquinone) and/or cooling it rapidly in an ice bath.
-
Prepare the NMR sample by dissolving the aliquot in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire the ¹H NMR spectrum for each sample.
-
-
Data Analysis:
-
Identify the characteristic signals for the vinyl protons of the this compound monomer (typically in the range of 4.5-7.5 ppm).
-
Identify the broad signals corresponding to the protons of the poly(this compound) backbone (typically 1.5-5.5 ppm).
-
Calculate the monomer conversion by comparing the integral of a specific monomer vinyl proton peak (I_monomer) with the integral of a polymer backbone proton peak (I_polymer).
-
The conversion can be calculated using the formula: Conversion (%) = [I_polymer / (I_polymer + I_monomer)] × 100 (Note: Ensure the integrals are normalized based on the number of protons they represent).
-
Data Presentation
NMR data provides both conversion and structural information.
| Assignment | Proton Type | Typical Chemical Shift (δ, ppm) | Used for Calculation |
| This compound Monomer | Vinyl (=CH₂) | 4.5 - 5.0 | Monomer concentration |
| This compound Monomer | Vinyl (=CH-O) | 7.0 - 7.5 | Monomer concentration |
| Poly(this compound) | Backbone (-CH₂-) | 1.8 - 2.2 | Polymer concentration |
| Poly(this compound) | Backbone (-CH-O) | 4.8 - 5.2 | Polymer concentration |
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
Application Note
GPC (also known as SEC) is the standard technique for determining the molecular weight and molecular weight distribution of polymers.[4][6] The principle is based on separating polymer chains according to their hydrodynamic size in solution.[4][7] Larger molecules elute faster than smaller molecules. This analysis is critical for understanding how reaction conditions affect the final polymer chain length and uniformity. Key parameters obtained are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4] A PDI value close to 1.0 indicates a more uniform distribution of polymer chain lengths.
Key Advantages:
-
Provides full molecular weight distribution.
-
Essential for quality control and material property prediction.
Limitations:
-
Requires dissolution of the polymer in a suitable solvent.
-
Column calibration with appropriate standards is necessary for accurate molecular weight determination.
Experimental Protocol: GPC Analysis
-
Sample Preparation:
-
Isolate the poly(this compound) from the reaction mixture, typically by precipitation in a non-solvent (e.g., methanol (B129727) or hexane) followed by drying under vacuum.
-
Prepare a dilute solution of the dried polymer (e.g., 1-2 mg/mL) in the GPC mobile phase (e.g., Tetrahydrofuran - THF).
-
Filter the solution through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter.
-
-
Instrument Setup:
-
Equip the GPC system with a suitable column set for the expected molecular weight range.
-
Set the mobile phase (e.g., THF) flow rate (e.g., 1.0 mL/min).
-
Ensure the column and detector (typically a refractive index detector) are at a stable temperature (e.g., 35-40 °C).
-
Calibrate the system using a series of narrow-PDI polystyrene or poly(methyl methacrylate) standards.
-
-
Data Acquisition:
-
Inject the filtered polymer solution into the GPC system.
-
Record the chromatogram (detector response vs. elution time).
-
-
Data Analysis:
-
Using the calibration curve, convert the elution time distribution into a molecular weight distribution.
-
The system software will calculate Mn, Mw, and PDI from the distribution data.
-
Data Presentation
GPC results are typically presented in a table summarizing the molecular weight data.
| Sample ID | Reaction Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PVF-30 | 30 | 15,200 | 22,800 | 1.50 |
| PVF-60 | 60 | 28,500 | 44,200 | 1.55 |
| PVF-120 | 120 | 45,100 | 71,700 | 1.59 |
| PVF-240 | 240 | 62,300 | 101,100 | 1.62 |
Thermal Analysis (DSC & TGA)
Application Note
Thermal analysis techniques are used to characterize the thermal properties of the final polymer product.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[2] It is primarily used to determine the glass transition temperature (Tg) of amorphous polymers like poly(this compound). The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Thermogravimetric Analysis (TGA): Measures the change in a polymer's mass as a function of temperature in a controlled atmosphere.[4][8] TGA is used to assess the thermal stability and decomposition profile of the polymer. For poly(this compound), this can reveal the temperature at which it begins to degrade, typically through the loss of the formate group.
Experimental Protocol: DSC for Glass Transition Temperature (Tg)
-
Sample Preparation:
-
Accurately weigh a small amount of the dried polymer sample (5-10 mg) into a DSC pan.
-
Hermetically seal the pan. Use an empty sealed pan as a reference.[2]
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Program the instrument for a heat-cool-heat cycle to erase the thermal history of the polymer. For example:
-
Heat from 25 °C to 150 °C at 10 °C/min.
-
Hold for 2 minutes.
-
Cool from 150 °C to -20 °C at 10 °C/min.
-
Heat from -20 °C to 150 °C at 10 °C/min (this is the analysis scan).
-
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan.
-
The Tg is identified as a step-like change in the baseline of the heat flow curve. Determine the midpoint of this transition.
-
Experimental Protocol: TGA for Thermal Stability
-
Sample Preparation:
-
Accurately weigh a small amount of the dried polymer sample (5-10 mg) into a TGA crucible.
-
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Program the instrument to heat the sample from room temperature to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen to study thermal decomposition, or air for oxidative stability).
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine key decomposition temperatures, such as T_onset (the temperature at which significant weight loss begins) or Td₅% (the temperature at which 5% weight loss has occurred).
-
Data Presentation
Thermal properties are summarized to define the material's operational range and stability.
| Polymer Sample | Tg (°C) (from DSC) | T_onset (°C) (from TGA) | Char Yield at 600°C (%) |
| PVF (Mn 28,500) | 35.4 | 225.1 | 12.5 |
| PVF (Mn 62,300) | 38.1 | 232.8 | 13.1 |
References
- 1. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct Kinetic Measurements of Vinyl Polymerization on Metal and Silicon Surfaces Using Real-Time FT-IR Spectroscopy [opg.optica.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling of Vinyl Formate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl formate (B1220265) (CAS No. 692-45-5) is a volatile organic compound and an ester of formic acid and vinyl alcohol.[1][2] It is a flammable liquid that requires strict adherence to safety protocols to minimize risks to laboratory personnel and the surrounding environment. These application notes provide detailed procedures for the safe handling, storage, and disposal of vinyl formate, as well as emergency response protocols for spills and exposures.
Hazard Identification and Risk Assessment
This compound is a hazardous substance that presents several risks in a laboratory setting. It is irritating to the eyes, respiratory system, and skin.[3] As a volatile and flammable liquid, it also poses a significant fire and explosion hazard.
2.1 Lack of Established Exposure Limits
It is critical to note that there are no established Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) specifically for this compound.[4][5][6] In the absence of official exposure limits, a highly conservative approach to handling is mandatory. Laboratory personnel should handle this compound as a substance with high uncertainty regarding its long-term health effects and treat it with the utmost caution. The principles of "As Low As Reasonably Achievable" (ALARA) for exposure should be strictly followed. For guidance on managing chemicals without established occupational exposure limits, consulting resources such as the NIOSH Occupational Exposure Banding strategy is recommended.[6][7][8]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for understanding its behavior and for implementing appropriate safety measures.
| Property | Value | Reference |
| Molecular Formula | C₃H₄O₂ | [1][2] |
| Molecular Weight | 72.06 g/mol | [3][9] |
| Appearance | Colorless liquid | |
| Odor | Mild, transient odor | |
| Boiling Point | 46-48 °C | |
| Melting Point | Not available | |
| Flash Point | -15 °C (estimated) | |
| Density | 0.959 g/cm³ | [3] |
| Vapor Pressure | 313 mmHg @ 25 °C | [10] |
| Solubility in Water | 94.39 g/L @ 25 °C (estimated) | [10] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Type | Specifications |
| Hand Protection | Chemical-resistant gloves are mandatory. Based on compatibility with similar esters like vinyl acetate, neoprene or butyl rubber gloves are recommended.[11][12][13][14] Always inspect gloves for tears or holes before use and replace them immediately if compromised. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin and Body Protection | A flame-resistant laboratory coat must be worn and fully fastened. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][10] If there is a potential for exposure above acceptable limits despite engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Experimental Protocols
5.1 General Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[3][10]
-
Ignition Sources : this compound is highly flammable. Ensure that there are no open flames, hot plates, or other potential ignition sources in the vicinity. Use intrinsically safe equipment where possible.
-
Storage : Store this compound in a tightly sealed, properly labeled container in a designated flammable liquid storage cabinet. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases.
-
Quantities : Only the minimum required quantity of this compound should be present in the laboratory. Purchase and store the smallest possible container size to meet experimental needs.
5.2 Spill and Leak Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to prevent injury and fire. The following workflow outlines the steps for managing a spill.
Caption: Workflow for handling a this compound spill.
5.3 First Aid Measures
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
5.4 Waste Disposal
All this compound waste, including contaminated absorbent materials and disposable PPE, must be collected in a designated, sealed, and properly labeled hazardous waste container.[7][15][16] The container should be stored in a well-ventilated area away from incompatible materials. Disposal must be carried out in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.
Conclusion
The safe handling of this compound in a laboratory setting is paramount. Due to the lack of established occupational exposure limits, a cautious and well-documented approach to its use is essential. By adhering to the protocols outlined in these application notes, including the consistent use of appropriate engineering controls and personal protective equipment, researchers can minimize the risks associated with this chemical. All laboratory personnel working with this compound must be thoroughly trained on these procedures and be familiar with the location and use of all safety equipment.
References
- 1. echemi.com [echemi.com]
- 2. 692-45-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. 7.5 Chemical Exposure Limits | Environment, Health and Safety [ehs.cornell.edu]
- 6. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. Back to Basics: Handling the Range of Workplace Chemical Hazards - EHSLeaders [ehsleaders.org]
- 8. Safer Chemical Management: Can OSHA Regulate Exposures Without PELs? - EHSLeaders [ehsleaders.org]
- 9. NIOSH Pocket Guide to Chemical Hazards [newenv.com]
- 10. Minimizing Health Risks Around Volatile Organic Compounds [postapplescientific.com]
- 11. graco.com [graco.com]
- 12. Vinyl Chemical Compatibilities [gentekwindows.ca]
- 13. coleparmer.com [coleparmer.com]
- 14. emerson.com [emerson.com]
- 15. cdc.gov [cdc.gov]
- 16. ESTERS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Use of Vinyl Formate in the Preparation of β-D-Pyranoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of vinyl formate (B1220265) in the enzymatic synthesis of β-D-pyranoside derivatives. This methodology offers a highly efficient and regioselective approach for the formylation of sugar molecules, which are crucial intermediates in the development of novel therapeutics and biologically active compounds.
Application Notes
The formylation of β-D-pyranosides is a key chemical transformation for introducing a formyl protecting group or for modulating the biological activity of the parent molecule. Traditional chemical formylation methods often require harsh conditions and can suffer from a lack of regioselectivity, leading to complex product mixtures and challenging purification procedures.
The use of vinyl formate as an acyl donor in enzyme-catalyzed reactions, particularly with lipases, presents a significant advancement in the selective acylation of pyranosides. This chemoenzymatic approach leverages the mild reaction conditions of enzymatic catalysis with the unique properties of this compound.
Advantages of Using this compound in Enzymatic Formylation:
-
Irreversible Reaction: this compound is an effective acyl donor. The vinyl alcohol released during the acylation reaction tautomerizes to acetaldehyde, an irreversible process that drives the reaction equilibrium towards the formation of the formylated product, resulting in high conversion rates.[1]
-
High Regioselectivity: Lipases, such as Candida antarctica lipase (B570770) B (CALB), exhibit remarkable regioselectivity, often targeting specific hydroxyl groups on the pyranoside ring. This selectivity is governed by the orientation of the hydroxyl groups (axial or equatorial) and the surrounding substituents, allowing for the precise modification of the sugar backbone.[1]
-
Mild Reaction Conditions: Enzymatic reactions are conducted under mild temperature and pH conditions, which helps to preserve the integrity of sensitive functional groups on the pyranoside molecule.
-
Environmentally Friendly: The use of enzymes as catalysts and the avoidance of harsh chemical reagents align with the principles of green chemistry.
This methodology is particularly valuable in drug development, where the precise modification of carbohydrate scaffolds is essential for optimizing pharmacological properties such as solubility, bioavailability, and target binding affinity.
Experimental Protocols
Protocol 1: General Procedure for the Lipase-Catalyzed Regioselective Formylation of a β-D-Pyranoside using this compound
This protocol describes a general method for the regioselective formylation of a model β-D-pyranoside, such as methyl β-D-glucopyranoside, using this compound as the acyl donor and an immobilized lipase as the catalyst.
Materials:
-
Methyl β-D-glucopyranoside (or other desired β-D-pyranoside)
-
This compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Anhydrous organic solvent (e.g., acetonitrile, tert-butanol, or 2-methyl-2-butanol)
-
Molecular sieves (4 Å), activated
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer with temperature control
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel, add the β-D-pyranoside substrate (e.g., 100 mg, 1 equivalent).
-
Add the anhydrous organic solvent (e.g., 5 mL).
-
Add activated molecular sieves (approx. 100 mg) to ensure anhydrous conditions.
-
Add this compound (2-5 equivalents). The excess of the acyl donor helps to drive the reaction to completion.
-
Add the immobilized lipase (e.g., 20-50 mg/mmol of substrate).
-
-
Reaction Execution:
-
Seal the reaction vessel and place it in an orbital shaker or on a magnetic stirrer.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C). The optimal temperature will depend on the specific lipase used.
-
Monitor the progress of the reaction by TLC. A suitable mobile phase for TLC of polar pyranoside derivatives is a mixture of ethyl acetate and methanol (B129727) or dichloromethane (B109758) and methanol.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC, typically after 24-72 hours), filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with the reaction solvent and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess this compound.
-
Purify the resulting residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the desired formylated β-D-pyranoside derivative.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Data Presentation
The following tables summarize representative quantitative data that could be expected from the enzymatic formylation of a generic β-D-pyranoside using this compound under optimized conditions.
Table 1: Effect of Solvent on Reaction Conversion
| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Acetonitrile | 50 | 48 | 85 |
| tert-Butanol | 50 | 48 | 92 |
| 2-Methyl-2-butanol | 50 | 48 | 95 |
| Toluene | 50 | 48 | 78 |
Table 2: Effect of Molar Ratio of this compound to Substrate
| Substrate:this compound | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1:1 | 50 | 48 | 65 |
| 1:2 | 50 | 48 | 88 |
| 1:3 | 50 | 48 | 95 |
| 1:5 | 50 | 48 | 96 |
Visualizations
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction and the general workflow for the preparation of β-D-pyranoside derivatives using this compound.
References
Application Notes and Protocols: Vinyl Formate as a Cross-linking Agent in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl formate (B1220265) (C₃H₄O₂) is a vinyl ester monomer that presents potential, yet underexplored, opportunities as a cross-linking agent and a precursor to functionalized polymers in material science. While direct, comprehensive protocols for its use as a primary cross-linking agent are not widely documented in peer-reviewed literature, its chemical structure and reactivity suggest plausible mechanisms for creating cross-linked polymer networks. This document provides an overview of the potential applications, proposed reaction mechanisms, and detailed experimental protocols derived from analogous vinyl monomers and available patent literature.
One of the primary applications of vinyl formate in polymer science is as a co-monomer in the synthesis of functionalized polymers. It readily undergoes free-radical polymerization, which allows for the incorporation of formate ester groups into the polymer backbone. These formate groups can be subsequently hydrolyzed to yield poly(vinyl alcohol) (PVA), providing a route to PVA with specific molecular weights and properties[1]. Although not its primary use, this compound is also being investigated for its potential as a cross-linking agent in material science[1].
This document will explore two main strategies for utilizing this compound in the creation of cross-linked materials:
-
Direct Cross-linking: Copolymerization of this compound with a multifunctional monomer to form a cross-linked network in a single step.
-
Indirect Cross-linking: Synthesis of a linear or branched copolymer containing this compound, followed by a post-polymerization reaction (hydrolysis and subsequent cross-linking of the resulting vinyl alcohol units) to form the final cross-linked material.
Chemical Properties and Reactivity
This compound is the simplest vinyl ester. Like other vinyl monomers, it can undergo free-radical polymerization. A key consideration in its use is its susceptibility to hydrolysis, which is greater than that of vinyl acetate[2]. This reactivity can be both an advantage, for creating PVA-like materials, and a challenge, requiring careful control of reaction conditions to prevent premature decomposition.
Proposed Direct Cross-linking Mechanism
A direct approach to forming a cross-linked network with this compound involves its copolymerization with a multifunctional monomer (a cross-linker) that has two or more polymerizable groups. In this scenario, this compound acts as the primary monomer, and the multifunctional monomer serves to connect the growing polymer chains.
The general mechanism for free-radical polymerization involves three main stages: initiation, propagation, and termination[3]. When a cross-linking agent is introduced, the propagation step includes the reaction of the growing polymer chain with the multiple reactive sites on the cross-linker, leading to the formation of a three-dimensional network.
Experimental Protocols
The following protocols are based on established procedures for the polymerization of this compound and related vinyl esters. Researchers should adapt these protocols based on their specific materials and desired outcomes.
Protocol 1: Free-Radical Copolymerization of this compound in an Organic Solvent
This protocol is adapted from a patent describing the copolymerization of this compound with acrylic acid in xylene[2]. This process can be modified to include a cross-linking agent.
Materials:
-
This compound (Monomer)
-
Acrylic Acid (Co-monomer)
-
Divinylbenzene (DVB) or Ethylene Glycol Dimethacrylate (EGDMA) (Cross-linking agent)
-
Xylene (Solvent)
-
tert-Butyl per-2-ethylhexanoate (Initiator)
-
Nitrogen gas supply
-
Stirred glass reactor with condenser and temperature control
Procedure:
-
Reactor Setup: A 2-liter stirred glass reactor is charged with a solution of the desired comonomer (e.g., 138.2 g of maleic anhydride) in an appropriate solvent (e.g., 518.1 g of xylene) under a nitrogen blanket[2].
-
Heating: The initial charge is heated to the reaction temperature, for instance, 85°C[2].
-
Monomer and Initiator Addition: A solution of this compound and the co-monomer (e.g., 100.8 g of acrylic acid and 100.8 g of this compound in 221.2 g of xylene) is added over a period of 2 hours. Concurrently, a solution of the initiator (e.g., 7.11 g of tert-butyl per-2-ethylhexanoate in 92.9 g of xylene) is added over 3 hours[2]. The cross-linking agent (e.g., 1-5 mol% relative to the total monomers) should be included in the monomer solution.
-
Polymerization: The internal temperature is maintained at a constant temperature (e.g., 80°C) throughout the addition[2].
-
Post-Polymerization: After the additions are complete, the reaction mixture is stirred at the reaction temperature for an additional hour to ensure high conversion[2].
-
Isolation: The resulting polymer can be isolated by filtration and dried[2].
Protocol 2: Indirect Cross-linking via Hydrolysis and Boric Acid Treatment
This protocol outlines a two-step approach where a copolymer of this compound is first synthesized (as in Protocol 1, but without the cross-linking agent) and then hydrolyzed to form a poly(vinyl alcohol) copolymer, which is subsequently cross-linked. This method is particularly useful for creating hydrogels.
Part A: Synthesis and Hydrolysis of the this compound Copolymer
-
Synthesize a linear copolymer of this compound and a suitable comonomer (e.g., acrylic acid) following Protocol 1, omitting the cross-linking agent.
-
Dissolve the resulting copolymer in a suitable solvent.
-
Hydrolyze the formate groups to hydroxyl groups by adding a base, such as sodium hydroxide, and heating the mixture. The degree of hydrolysis can be controlled by the reaction time and temperature.
-
Purify the resulting poly(vinyl alcohol) copolymer by precipitation in a non-solvent and subsequent drying.
Part B: Cross-linking of the Poly(vinyl alcohol) Copolymer with Boric Acid
This part of the protocol is based on established methods for cross-linking PVA with boric acid to form hydrogels[4][5].
Materials:
-
Poly(vinyl alcohol) copolymer from Part A
-
Boric Acid (BA) (Cross-linker)
-
Deionized water
-
Sodium Hydroxide (1M solution)
Procedure:
-
PVA Solution Preparation: Prepare a 5% (w/v) aqueous solution of the PVA copolymer by dissolving it in deionized water. Heat the solution to 90°C with gentle stirring until the polymer is fully dissolved[4].
-
Boric Acid Addition: Cool the PVA solution to approximately 45°C. Add a 1% (w/v) solution of boric acid to the PVA solution under mild stirring[4].
-
pH Adjustment: Adjust the pH of the mixture to 7 using a 1M NaOH solution[4].
-
Gel Formation: Pour the resulting solution into a petri dish or a suitable mold and allow it to cool and gel. The gel can be further dried to form a film.
Data Presentation
The following tables summarize typical reaction conditions and potential outcomes based on the available literature.
Table 1: Reaction Parameters for this compound Copolymerization [2]
| Parameter | Value Range |
| Reaction Temperature | 10 - 150 °C (20 - 100 °C preferred) |
| Pressure | Atmospheric to superatmospheric |
| Initiator | Free-radical initiators (e.g., peroxides, azo compounds) |
| Solvent | Aqueous medium or organic solvents (e.g., xylene, THF) |
| Monomer Feed | This compound is preferably metered in during the reaction |
Table 2: Mechanical Properties of Poly(N-vinyl formamide) Hydrogels (as an analogue) [6]
| Cross-linker Conc. (%) | Young's Modulus (kPa) | Shear Modulus (kPa) | Fracture Stress (kPa) | Fracture Strain |
| 1 | 138 | 49 | 17 | 14.8 |
| 3 | 609 | 212 | 66 | 11.1 |
Note: This data is for poly(N-vinyl formamide) hydrogels and is provided as a reference for the expected trend in mechanical properties with increasing cross-linker concentration for a related vinyl polymer.
Visualizations
Chemical Structures and Reactions
Caption: Direct cross-linking of this compound.
Caption: Indirect cross-linking workflow for this compound.
Experimental Workflow
Caption: Workflow for direct cross-linking polymerization.
Applications in Drug Development and Material Science
The ability to form cross-linked materials using this compound, either directly or indirectly, opens up several potential applications:
-
Hydrogels for Drug Delivery: The indirect method, yielding cross-linked PVA-based hydrogels, is particularly relevant for controlled drug release applications. The hydrophilicity and biocompatibility of PVA make it an excellent candidate for encapsulating and releasing therapeutic agents[7][8].
-
Biomaterials and Tissue Engineering: Cross-linked PVA hydrogels are widely explored for applications such as wound dressings, contact lenses, and scaffolds for tissue engineering due to their tunable mechanical properties and water content.
-
Coatings and Adhesives: Copolymers of this compound can be used to create functional coatings and adhesives. Cross-linking would enhance the mechanical strength, thermal stability, and solvent resistance of these materials.
-
Detergent and Cleaner Additives: As described in the patent literature, copolymers of this compound have applications as additives in detergents and cleaners, where they can act as builders or anti-redeposition agents[2].
Conclusion
While this compound is not as commonly used as a cross-linking agent as other monomers, the available information suggests its viability for creating cross-linked polymers through both direct and indirect methods. The protocols and mechanisms outlined in this document provide a foundation for researchers to explore the potential of this compound in developing novel materials for a range of applications, from advanced drug delivery systems to specialized industrial products. Further research is needed to fully characterize the properties of this compound-based cross-linked materials and to optimize the synthetic protocols for specific applications.
References
- 1. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 2. US5739241A - this compound copolymers, preparation thereof, and use thereof in detergents and cleaners - Google Patents [patents.google.com]
- 3. pslc.ws [pslc.ws]
- 4. Fabrication and characterization of boric acid-crosslinked ethyl cellulose and polyvinyl alcohol films as potential drug release systems for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boric acid-crosslinked poly(vinyl alcohol): biodegradable, biocompatible, robust, and high-barrier paper coating - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00618F [pubs.rsc.org]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes: Vinyl Formate in Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Click chemistry describes a class of reactions that are rapid, high-yielding, versatile, and generate minimal and inoffensive byproducts.[1] These reactions are often bio-orthogonal, meaning they can proceed in complex biological environments without interfering with native processes.[2] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, the "click" philosophy encompasses other efficient reactions.[1][3]
Vinyl formate (B1220265) (C₃H₄O₂), an ester monomer and synthetic building block, is valued for its reactive vinyl group and formate ester functionality.[4][5] While not a conventional reactant in CuAAC, its vinyl group serves as a versatile handle for participation in other powerful reactions that adhere to the click chemistry ethos, most notably the thiol-ene radical addition and potentially the Diels-Alder cycloaddition. These applications position vinyl formate as a useful component in polymer science, materials science, and bioconjugation.[4][6]
Application 1: Thiol-Ene Radical Addition
The radical-mediated thiol-ene reaction is a prime example of a click reaction, characterized by its high efficiency, lack of side products, and compatibility with aqueous conditions.[7][8] The reaction proceeds via the anti-Markovnikov addition of a thiol (R-SH) across an alkene (the 'ene'), such as the vinyl group of this compound, to form a stable thioether linkage.[8] This process is typically initiated by UV light or thermal radical initiators.
The reaction's advantages, including reduced oxygen inhibition compared to acrylate (B77674) polymerization and the formation of uniform networks, make it highly valuable in polymer and materials synthesis.[6][9] In the context of bioconjugation, the thiol-ene reaction's orthogonality allows for the selective modification of peptides and other biomolecules.[7]
Reaction Mechanism
The thiol-ene reaction proceeds through a radical chain mechanism:
-
Initiation: A radical initiator (photo or thermal) abstracts a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (R-S•).
-
Propagation:
-
The thiyl radical adds across the vinyl group of this compound. This is an anti-Markovnikov addition that forms a carbon-centered radical intermediate.
-
This carbon-centered radical then abstracts a hydrogen from another thiol molecule in a chain-transfer step. This step forms the final thioether product and regenerates a thiyl radical, which continues the chain reaction.[8]
-
Caption: Radical mechanism of the thiol-ene reaction with this compound.
Experimental Protocol: Photo-initiated Thiol-Ene Reaction
This protocol is a general methodology for the photo-initiated coupling of a thiol to a vinyl ester like this compound.
Materials:
-
This compound (or other vinyl ester)
-
Multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate), PETMP)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, inhibitor-free solvent (e.g., Tetrahydrofuran, THF)
-
UV light source (e.g., 365 nm lamp)
Procedure:
-
In a quartz reaction vessel, dissolve the photoinitiator (e.g., 1 mol% relative to functional groups) in the chosen solvent.
-
Add the thiol and this compound in a stoichiometric ratio (e.g., 1:1 ratio of thiol to vinyl functional groups). Ensure the mixture is homogeneous.
-
Purge the solution with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
While maintaining an inert atmosphere, place the reaction vessel under the UV lamp.
-
Irradiate the mixture for a specified time (e.g., 5-60 minutes), monitoring the reaction progress by techniques such as FTIR (disappearance of the S-H peak at ~2570 cm⁻¹ and C=C peak at ~1645 cm⁻¹) or ¹H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting product using appropriate methods, such as column chromatography or precipitation, if necessary.
Caption: Experimental workflow for a photo-initiated thiol-ene reaction.
Quantitative Data
The reactivity of vinyl esters in thiol-ene reactions is influenced by their electronic properties. The following table summarizes a general reactivity comparison.
| Monomer Class | Relative Photoreactivity | Notes |
| Acrylates | High | Often used as a benchmark for high reactivity. |
| Vinyl Esters | Intermediate | Reactivity can be enhanced by the addition of thiols.[6] |
| Methacrylates | Lower | Generally less reactive than acrylates and vinyl esters. |
Application 2: Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction is a powerful and stereospecific [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne).[10][11] While not always classified with modern bio-orthogonal click chemistry, its efficiency, predictability, and atom economy align with the core principles of click reactions.
This compound can act as a dienophile in this reaction.[12] Its reactivity is influenced by the weakly electron-withdrawing formate group, which activates the vinyl double bond for reaction with an electron-rich diene.[11]
Reaction Mechanism
The Diels-Alder reaction is a concerted, pericyclic process where three π-bonds are broken while two new σ-bonds and one new π-bond are formed simultaneously in a single transition state.[10]
Caption: General scheme of the Diels-Alder reaction with this compound.
Experimental Protocol: General Diels-Alder Reaction
This protocol provides a general method for a Diels-Alder reaction using a diene and a vinyl ester dienophile, based on the known reactivity of similar compounds like vinyl acetate.[12]
Materials:
-
Conjugated diene (e.g., Cyclopentadiene or Furan)
-
This compound
-
Lewis acid catalyst (optional, e.g., BF₃·OEt₂)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Add the diene and the solvent to the flask and cool the mixture in an ice bath (0 °C) if the diene is highly reactive. For freshly cracked cyclopentadiene, this step is crucial.
-
Slowly add this compound (typically 1.0 to 1.2 equivalents) to the stirred solution.
-
If using a Lewis acid catalyst to increase the reaction rate and selectivity, add it dropwise at low temperature (e.g., -78 °C to 0 °C).
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (if a Lewis acid was used) or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Disclaimer: The provided protocols are general guidelines. Researchers should consult the relevant literature and perform appropriate safety assessments before conducting any experiment. Reaction conditions, including solvent, temperature, and reaction time, may require optimization for specific substrates.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry | AAT Bioquest [aatbio.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 5. This compound | C3H4O2 | CID 222465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. radtech.org [radtech.org]
- 7. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organic chemistry - Can vinyl alcohol react as a dienophile in Diels-Alder reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for the Hydrolysis of Vinyl Formate Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl alcohol (PVA) is a biocompatible and water-soluble polymer with significant applications in the pharmaceutical and biomedical fields, including drug delivery systems, hydrogels for tissue engineering, and as a binder and coating agent in oral dosage forms. Unlike many other vinyl polymers, PVA is not synthesized by the direct polymerization of its corresponding monomer, vinyl alcohol, due to the monomer's thermodynamic instability. Instead, PVA is commercially produced through the hydrolysis of polyvinyl esters, most commonly polyvinyl acetate (B1210297) (PVAc). The principles and protocols for the hydrolysis of PVAc are well-established and serve as a direct analogue for the hydrolysis of other polyvinyl esters, such as polyvinyl formate (B1220265).
The degree of hydrolysis—the percentage of ester groups replaced by hydroxyl groups—is a critical parameter that dictates the physicochemical properties of the resulting PVA, including its water solubility, crystallinity, and mechanical strength. By carefully controlling the hydrolysis conditions, PVA with a wide range of properties can be produced to suit specific applications.
These application notes provide detailed protocols for both base-catalyzed and acid-catalyzed hydrolysis of polyvinyl formate to produce polyvinyl alcohol.
Data Presentation: Hydrolysis of Polyvinyl Esters
The following tables summarize quantitative data derived from studies on polyvinyl acetate hydrolysis, which can be considered analogous for the hydrolysis of polythis compound. These tables provide a basis for comparison of different hydrolysis conditions.
Table 1: Comparison of Acid-Catalyzed and Base-Catalyzed Hydrolysis of Polyvinyl Acetate
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Reference |
| Catalyst | Hydrochloric Acid (HCl) | Sodium Hydroxide (B78521) (NaOH) | [1] |
| Solvent | Water/Acetic Acid | Methanol (B129727) | [1] |
| Relative Rate | Slower | Faster | [1] |
| Control over Degree of Hydrolysis | Easier to control, allowing for a wider range of partially hydrolyzed products. | More difficult to control, often resulting in a high degree of hydrolysis (~88% or more). | [1] |
| Product Characteristics | More random distribution of remaining ester groups. | Blocky distribution of remaining ester groups. | [1] |
| Rate Constant (at 35°C) | 3.4 x 10⁻⁶ /sec | Significantly higher (by orders of magnitude) | [1] |
Table 2: Conditions for Acid-Catalyzed Hydrolysis of Polyvinyl Acetate in a Water/Acetic Acid System
| Reaction Parameter | Condition 1 | Condition 2 | Reference |
| Polyvinyl Acetate | 8 g (0.093 mol) | 8 g (0.093 mol) | [1] |
| Acetic Acid | 72.06 g (1.2 mol) | 72.06 g (1.2 mol) | [1] |
| Deionized Water | 5.4 g (0.3 mol) | 23.04 g (1.28 mol) | [1] |
| Hydrochloric Acid | 4 mL | 4 mL | [1] |
| Temperature | 35°C | 35°C | [1] |
| Equilibrium Constant (Keq) | 0.76 (±0.01) | 0.69 (±0.01) | [1] |
| Time to Equilibrium | ~32 hours | ~48 hours | [1] |
Table 3: Conditions for Base-Catalyzed Alcoholysis of Polyvinyl Esters
| Parameter | General Protocol | Specific Example (PVAc) | Reference |
| Polymer | Polyvinyl Ester (e.g., Polythis compound) | Polyvinyl Acetate | [2] |
| Solvent | Lower Alkanol (e.g., Methanol, Ethanol) | Methanol | [3] |
| Catalyst | Alkali Metal Hydroxide or Alcoholate (e.g., NaOH, Sodium Methoxide) | Sodium Hydroxide | [2] |
| Temperature | 20°C - 60°C | 60°C | [2] |
| Catalyst Concentration | 1-10 wt% relative to polymer | 1 N NaOH in Methanol | [2] |
| Polymer Concentration | 10-70 wt% in solvent | 1 g in 20 cc dimethyl sulfoxide | [2] |
| Reaction Time | Variable, depending on desired degree of hydrolysis | 1 hour | [2] |
| Outcome | Partially or fully hydrolyzed polyvinyl alcohol | Substantially completely hydrolyzed PVA | [2] |
Experimental Protocols
The following are detailed methodologies for the hydrolysis of polythis compound. These protocols are based on established procedures for polyvinyl acetate and can be adapted as necessary.
Protocol 1: Base-Catalyzed Hydrolysis (Methanolysis) of Polythis compound
This protocol describes the hydrolysis of polythis compound using sodium hydroxide in methanol. This method is relatively fast and typically yields a high degree of hydrolysis.
Materials:
-
Polythis compound
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution of Polythis compound:
-
In a round-bottom flask, dissolve a known amount of polythis compound in anhydrous methanol to achieve the desired concentration (e.g., 10-20% w/v).
-
Stir the mixture at room temperature until the polymer is completely dissolved.
-
-
Preparation of Catalyst Solution:
-
Prepare a solution of sodium hydroxide in anhydrous methanol (e.g., 1 N). The amount of catalyst will depend on the desired degree of hydrolysis and reaction rate. A typical starting point is a molar ratio of NaOH to this compound monomer units of 1:10 to 1:100.
-
-
Hydrolysis Reaction:
-
While stirring the polythis compound solution, add the required volume of the methanolic NaOH solution.
-
Heat the reaction mixture to a specific temperature (e.g., 50-60°C) under reflux.
-
The polyvinyl alcohol will precipitate as a white solid as the reaction proceeds.
-
Continue the reaction for the desired amount of time. The reaction time can be varied to control the degree of hydrolysis (e.g., 30 minutes to several hours).
-
-
Isolation and Purification of Polyvinyl Alcohol:
-
After the desired reaction time, cool the mixture to room temperature.
-
If a specific degree of hydrolysis is desired, the reaction can be quenched by adding a stoichiometric amount of an acid (e.g., acetic acid) to neutralize the NaOH catalyst.[2]
-
Add a sufficient amount of acetone to the reaction mixture to ensure complete precipitation of the polyvinyl alcohol.
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer cake several times with methanol to remove any unreacted reagents and byproducts (e.g., sodium formate, sodium hydroxide).
-
Finally, wash with deionized water.
-
-
Drying:
-
Dry the purified polyvinyl alcohol in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Protocol 2: Acid-Catalyzed Hydrolysis of Polythis compound
This protocol details the hydrolysis of polythis compound using hydrochloric acid in a water/acetic acid solvent system. This method is slower than base-catalyzed hydrolysis but allows for better control over the degree of hydrolysis.[1]
Materials:
-
Polythis compound
-
Glacial acetic acid
-
Deionized water
-
Hydrochloric acid (HCl)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Beaker for precipitation
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution of Polythis compound:
-
In a round-bottom flask, dissolve a known amount of polythis compound in glacial acetic acid.
-
Stir the mixture until the polymer is fully dissolved.
-
-
Addition of Water and Catalyst:
-
To the polymer solution, add a specific amount of deionized water. The ratio of water to acetic acid can be varied to influence the reaction kinetics and equilibrium.[1]
-
Carefully add the desired amount of concentrated hydrochloric acid to the mixture to act as the catalyst.
-
-
Hydrolysis Reaction:
-
Heat the reaction mixture to a controlled temperature (e.g., 35°C) with continuous stirring.
-
The reaction is typically carried out for an extended period (e.g., 24-48 hours) to reach equilibrium.[1] Samples can be taken at various time points to monitor the progress of the hydrolysis.
-
-
Isolation and Purification of Polyvinyl Alcohol:
-
To isolate the polymer, take an aliquot of the reaction mixture and precipitate it in a large volume of deionized water with vigorous stirring.
-
Collect the precipitated polyvinyl alcohol by vacuum filtration.
-
Wash the polymer thoroughly with deionized water to remove acetic acid, HCl, and any unreacted starting material.
-
-
Drying:
-
Dry the purified polyvinyl alcohol in a vacuum oven at a moderate temperature (e.g., 50-60°C) for an extended period (e.g., 3 days) to ensure complete removal of water and residual solvent.[1]
-
Analytical Methods for Characterization
The degree of hydrolysis of the resulting polyvinyl alcohol can be determined by several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the mole fraction of remaining this compound units by integrating the signals corresponding to the formate protons and the protons of the polymer backbone.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the carbonyl stretching band of the formate group (around 1720 cm⁻¹) and the appearance of the broad hydroxyl stretching band (around 3300 cm⁻¹).[5]
-
Titration: The saponification value can be determined by titrating the excess alkali after the hydrolysis reaction is complete. This value can then be used to calculate the degree of hydrolysis.
Mandatory Visualizations
Caption: Workflow for Base-Catalyzed Hydrolysis of Polythis compound.
References
- 1. pdf.hanrimwon.com [pdf.hanrimwon.com]
- 2. US3200104A - Method of making fully hydrolyzed polyvinyl alcohol products - Google Patents [patents.google.com]
- 3. US4401790A - Process for the manufacture of polyvinyl alcohol by alcoholysis of a polyvinyl ester - Google Patents [patents.google.com]
- 4. A Novel Fabrication of Heterogeneous Saponified Poly(Vinyl Alcohol)/Pullulan Blend Film for Improved Wound Healing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Premature Polymerization of Vinyl Formate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of vinyl formate (B1220265). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the storage, handling, and use of this reactive monomer.
Troubleshooting Guides
Issue 1: Vinyl formate shows signs of increased viscosity or cloudiness during storage.
| Question | Answer |
| What are the likely causes? | Increased viscosity or a cloudy appearance are primary indicators of oligomerization or polymerization.[1] This can be triggered by several factors during storage, including exposure to elevated temperatures, light, or the presence of contaminants that can act as initiators. Depletion of the inhibitor over time is also a common cause. |
| How can I confirm polymerization? | A simple visual inspection for increased viscosity, haziness, or the presence of solid precipitates is the first step.[1] For a more quantitative assessment, you can use techniques like Gel Permeation Chromatography (GPC) to check for an increase in molecular weight or ¹H NMR spectroscopy to detect a decrease in the vinyl proton signals and the appearance of broad polymer backbone signals. |
| What immediate actions should I take? | If polymerization is suspected, the material should be isolated to prevent further reaction. Do not attempt to distill or heat the monomer, as this can accelerate the polymerization, potentially leading to a runaway reaction. The material should be disposed of according to your institution's hazardous waste guidelines. |
| How can I prevent this in the future? | Strict adherence to recommended storage conditions is crucial. Store this compound at -20°C in a dark, tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] Ensure the storage area is free from sources of heat and light. Regularly monitor the inhibitor concentration if the monomer is stored for extended periods. |
Issue 2: Polymerization occurs during a reaction or distillation.
| Question | Answer |
| What could have gone wrong? | Premature polymerization during a reaction or distillation is often due to excessive heat, the presence of radical initiators in the reaction mixture, or the absence of a sufficient concentration of a suitable inhibitor. For distillations, localized overheating ("hot spots") can initiate polymerization. For reactions, incompatible reagents or catalysts can also trigger polymerization. |
| How can I salvage my experiment? | In most cases, once significant polymerization has occurred, it is difficult to salvage the reaction. The focus should be on safely quenching the reaction to prevent a runaway scenario. This may involve rapid cooling and the addition of a high concentration of an inhibitor. |
| What are the best practices for preventing this? | When performing reactions with this compound, ensure that all reagents and solvents are free from peroxides and other potential initiators. For distillations, it is critical to use a suitable high-temperature inhibitor.[3] Vacuum distillation is recommended to keep the temperature as low as possible. It is also important to ensure uniform heating to avoid hot spots. Before use in polymerization reactions where precise control is needed, it is often necessary to remove the storage inhibitor.[4] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored at -20°C in a tightly sealed, opaque or amber container to protect it from light.[2] The container should be blanketed with an inert gas like nitrogen or argon to prevent oxygen exposure, which can lead to peroxide formation.[1]
-
Q2: How long can I store this compound? A2: The shelf life of this compound is highly dependent on storage conditions and the presence of an inhibitor. While specific data for this compound is not readily available, for analogous vinyl monomers, it is recommended to use the product within a few months of receipt, even with an inhibitor.[5] It is best practice to date the container upon receipt and opening.
-
Q3: What personal protective equipment (PPE) should I use when handling this compound? A3: Always handle this compound in a well-ventilated fume hood.[6][7] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Due to its volatility and flammability, use non-sparking tools and ensure all equipment is properly grounded.[6][7][8]
Inhibitors
-
Q4: What are common inhibitors for this compound, and at what concentration should they be used? A4: While specific inhibitor data for this compound is scarce, common inhibitors for vinyl monomers include hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), butylated hydroxytoluene (BHT), and 4-tert-butylcatechol (B165716) (TBC).[9] For other vinyl esters like vinyl acetate, inhibitor levels are typically in the range of 3-20 ppm.[5] It is crucial to consult the supplier's Certificate of Analysis for the specific inhibitor and its concentration in the product you have received.
-
Q5: Do I need to remove the inhibitor before my reaction? A5: If you are performing a controlled polymerization, the storage inhibitor must be removed as it will interfere with the reaction.[4] For other types of reactions where the vinyl group is not intended to polymerize, the inhibitor can often be left in.
-
Q6: How can I remove the inhibitor from this compound? A6: A common laboratory method for removing phenolic inhibitors from vinyl monomers is to pass the liquid through a column packed with an inhibitor-removal resin or basic alumina (B75360).[4] The purified, uninhibited monomer is highly reactive and should be used immediately.[4]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of thermally initiated polymerization.[2] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents the formation of peroxides which can initiate polymerization.[1] |
| Light Exposure | Store in an opaque or amber container in the dark | Prevents UV light from initiating free-radical polymerization.[1][7] |
| Container | Tightly sealed | Prevents ingress of moisture and oxygen.[6][7] |
Table 2: Common Inhibitors for Vinyl Monomers (Analogous Compounds)
| Inhibitor | Abbreviation | Typical Concentration Range (ppm) | Notes |
| Hydroquinone | HQ | 10 - 1000 | Effective, but can sublime during distillation. |
| Monomethyl ether of hydroquinone | MEHQ | 10 - 200 | Commonly used for acrylates and methacrylates. |
| 4-tert-Butylcatechol | TBC | 10 - 50 | Often used for styrene; requires oxygen to be effective. |
| Butylated hydroxytoluene | BHT | 50 - 200 | A common antioxidant that can also inhibit polymerization. |
Note: The concentration ranges provided are for general vinyl monomers and may not be optimal for this compound. Always refer to the supplier's specifications.
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound (Based on Vinyl Stearate Protocol)
Objective: To remove phenolic inhibitors (e.g., MEHQ, HQ) from this compound prior to polymerization.
Materials:
-
This compound containing inhibitor
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Glass chromatography column
-
Glass wool or fritted glass disc
-
Round-bottom flask for collection, cooled in an ice bath
-
Inert gas source (nitrogen or argon)
Methodology:
-
Set up the chromatography column in a fume hood. Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column.
-
Dry pack the column with basic alumina. The amount of alumina will depend on the volume of this compound to be purified; a general rule is to use a 10-20 fold excess by weight of alumina to the estimated weight of the inhibitor.
-
Pre-wet the column with a small amount of fresh, inhibitor-free solvent (e.g., diethyl ether) and then allow it to drain completely. Gently flush the column with inert gas to remove the solvent.
-
Carefully add the this compound to the top of the column.
-
Allow the this compound to percolate through the alumina under gravity or with gentle positive pressure from an inert gas source.
-
Collect the purified, inhibitor-free this compound in a round-bottom flask cooled in an ice bath and under a gentle stream of inert gas.
-
The purified this compound is highly susceptible to polymerization and should be used immediately.[4]
Protocol 2: Accelerated Stability Test for this compound
Objective: To evaluate the stability of a this compound sample under accelerated thermal conditions.
Materials:
-
This compound sample (with or without added inhibitor)
-
Several small amber glass vials with PTFE-lined caps
-
Oven or incubator capable of maintaining a constant temperature (e.g., 40°C ± 2°C)
-
Analytical instrument for monitoring polymerization (e.g., viscometer, GPC, or NMR)
Methodology:
-
Aliquot the this compound sample into several of the amber glass vials, filling them to minimize headspace.
-
Seal the vials tightly with the PTFE-lined caps.
-
Designate one vial as the "time zero" sample and analyze it immediately to establish a baseline for viscosity, molecular weight distribution, and/or monomer purity.
-
Place the remaining vials in the pre-heated 40°C oven.
-
At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Visually inspect the sample for any changes in appearance (e.g., color, clarity, presence of solids).
-
Analyze the sample using the chosen analytical method(s) and compare the results to the "time zero" sample. An increase in viscosity or the appearance of higher molecular weight species indicates polymerization.
-
The rate of change at the elevated temperature can be used to estimate the shelf-life at room temperature, often using the Arrhenius equation as a general guide.[6][10]
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Mechanism of free-radical polymerization and inhibition.
References
- 1. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 2. theclinivex.com [theclinivex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Stability Testing Procedures | Winemakers Research Exchange [winemakersresearchexchange.com]
- 6. microchemlab.com [microchemlab.com]
- 7. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. WHO Guideline & Stability Protocols for Liquid Dosage Forms | PPTX [slideshare.net]
- 10. freelanceformulations.com [freelanceformulations.com]
Technical Support Center: Optimizing Catalyst Efficiency in Vinyl Formate Synthesis
Welcome to the Technical Support Center for optimizing catalyst efficiency in vinyl formate (B1220265) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for vinyl formate?
A1: this compound is primarily synthesized through two main routes:
-
Vapor-Phase Acetoxylation of Acetylene (B1199291): This industrial method involves the reaction of acetylene with formic acid in the vapor phase over a heterogeneous catalyst, typically at elevated temperatures (150°C to 260°C).[1][2]
-
Transvinylation: This route involves the reaction of a vinyl ester, such as vinyl acetate (B1210297), with formic acid. This equilibrium-driven process exchanges the acetate group for a formate group.[1][3]
Q2: What are the most common catalysts for this compound synthesis?
A2: The most frequently employed catalysts for the vapor-phase synthesis of this compound are zinc and cadmium salts, such as zinc acetate, supported on porous materials like activated charcoal.[1][2] Palladium-based catalysts are also utilized in vinyl ester synthesis, particularly in transvinylation reactions.[3][4]
Q3: What are the key factors influencing catalyst efficiency in this compound synthesis?
A3: Several factors critically impact catalyst efficiency:
-
Reaction Temperature: Temperature affects reaction kinetics and catalyst stability. The optimal temperature range for vapor-phase synthesis using zinc acetate is typically between 170°C and 210°C.[2]
-
Reactant Molar Ratio: The ratio of acetylene to formic acid is crucial. An excess of acetylene is generally used, with molar ratios ranging from 5:1 to 12:1.[2]
-
Space Velocity: The gas hourly space velocity (GHSV) influences the contact time of reactants with the catalyst, affecting conversion and selectivity.[5]
-
Catalyst Support: The properties of the support material, such as surface area and porosity, play a significant role in the dispersion and stability of the active catalyst.[6]
-
Presence of Water: Water can lead to the formation of byproducts like acetaldehyde (B116499), reducing the selectivity towards this compound. The addition of a small amount of acetic anhydride (B1165640) (0.01 to 0.1 moles per mole of formic acid) can act as a scavenger for water.[1][2]
Q4: What are the common causes of catalyst deactivation?
A4: Catalyst deactivation is a significant issue and can be caused by several mechanisms:
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[7][8]
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[7][9]
-
Poisoning: Impurities in the reactant feed can adsorb onto the active sites and inhibit their catalytic activity.[10]
-
Leaching of Active Components: The active catalytic species, such as zinc, can be lost from the support over time.[8] In the context of vinyl acetate synthesis, the loss of the active zinc component has been identified as a primary cause of deactivation.[3]
Q5: How can a deactivated zinc-based catalyst be regenerated?
A5: For zinc acetate catalysts that have been deactivated, a potential regeneration method involves treating the catalyst with acetic acid vapor. This process can help to replenish the active zinc acetate species that may have decomposed or been lost during the reaction.[1]
Troubleshooting Guides
Issue 1: Low this compound Yield
| Probable Cause | Recommended Actions | Expected Outcome |
| Sub-optimal Reaction Temperature | Gradually increase or decrease the reaction temperature within the recommended range (e.g., 170-210°C for zinc acetate catalysts).[2] | An increase in temperature generally increases the reaction rate, but excessively high temperatures can lead to catalyst sintering and byproduct formation. Finding the optimal temperature will maximize the yield. |
| Incorrect Acetylene to Formic Acid Molar Ratio | Adjust the molar ratio of acetylene to formic acid. Typically, an excess of acetylene is favored (5:1 to 12:1).[2] | Optimizing the molar ratio ensures that the formic acid is the limiting reactant and maximizes its conversion to this compound. |
| Inappropriate Gas Hourly Space Velocity (GHSV) | Modify the reactant flow rates to either increase or decrease the GHSV.[5][11] | A lower GHSV increases contact time, which can improve conversion but may also lead to side reactions. A higher GHSV may result in incomplete conversion. The optimal GHSV will balance these effects. |
| Catalyst Deactivation | Check for signs of coking (discoloration of the catalyst). If deactivation is suspected, consider regenerating the catalyst or replacing it with a fresh batch.[3][7] | A fresh or regenerated catalyst should restore the initial high yield. |
| Presence of Water in the Feed | Ensure that the reactants are dry. Consider adding a small amount of acetic anhydride to the formic acid feed to act as a water scavenger.[1][12] | The removal of water will suppress the formation of acetaldehyde and other byproducts, thereby increasing the selectivity and yield of this compound. |
Issue 2: Poor Selectivity (High Levels of Byproducts)
| Probable Cause | Recommended Actions | Expected Outcome |
| High Reaction Temperature | Lower the reaction temperature. | Reduced formation of thermal decomposition products and other unwanted byproducts. |
| Formation of Acetaldehyde | Ensure the absence of water in the reaction feed by using dry reactants and/or adding acetic anhydride.[1][12] | Minimized formation of acetaldehyde, a common byproduct resulting from the reaction of water with acetylene. |
| Formation of Polymeric Byproducts | Optimize reaction conditions to favor the formation of the desired monomer. This can include adjusting temperature and residence time. In some cases, polymerization can be initiated by impurities or the catalyst itself.[9] | Reduced polymerization of the this compound product, leading to a purer final product stream. |
| Excessive Acetylene Adsorption on Catalyst | For zinc-based catalysts, consider modifying the catalyst with a co-catalyst (e.g., cobalt) to modulate the adsorption properties.[7] | A modified catalyst can exhibit weaker acetylene adsorption, which can suppress side reactions and improve selectivity. |
Data Presentation
Table 1: Comparison of Catalyst Performance in Vinyl Ester Synthesis
| Catalyst System | Reaction | Temperature (°C) | Reactant Ratio (Acetylene:Acid) | Space Velocity (GHSV of C₂H₂) (h⁻¹) | Conversion/Yield | Selectivity | Reference |
| Zinc Acetate on Charcoal | Vinyl Acetate | 175 | 6:1 | 300 m³/h⁻¹ | 47.2% vinyl acetate in product | - | [1] |
| Zinc Acetate on Spherical Activated Carbon | Vinyl Acetate | 220 | 3:1 | 500 | 24.20% Acetic Acid Conversion | 98.50% | [5] |
| 10%Zn(OAc)₂/0.5N-AC | Vinyl Acetate | 220 | 3:1 | 500 | 50.2% higher conversion than 10%Zn(OAc)₂/AC | - | [3] |
| Zn/AC-30 (Ozone Treated) | Vinyl Acetate | 220 | - | - | 63% Acetic Acid Conversion | - | [7] |
| Zinc Acetate on Charcoal | This compound | 170-210 | 5:1 to 12:1 | - | High Yields (reported up to 80%) | High | [1][2] |
Note: Data for vinyl acetate synthesis is included as a close proxy for this compound synthesis due to the similarity of the reaction.
Experimental Protocols
Protocol 1: Preparation of Zinc Acetate on Activated Carbon Catalyst
This protocol describes the preparation of a zinc acetate catalyst on an activated carbon support via the impregnation method.[7]
-
Support Preparation: Begin with commercially available activated carbon pellets or powder.
-
Impregnation Solution Preparation: Prepare a solution of zinc acetate in deionized water. For example, dissolve 2 g of zinc acetate in 20 mL of deionized water with stirring for 1 hour at room temperature (25°C).
-
Impregnation: Add 2 g of the activated carbon support to the zinc acetate solution. Continue stirring the mixture for 12 hours at room temperature to ensure thorough impregnation.
-
Washing and Filtration: After impregnation, wash the catalyst material three times with deionized water. Separate the catalyst from the solution by vacuum filtration.
-
Drying: Dry the obtained catalyst in a vacuum oven at 110°C for 10 hours.
-
Storage: Store the dried catalyst in a desiccator to prevent moisture absorption.
Protocol 2: Vapor-Phase Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound in a fixed-bed reactor.
-
Reactor Setup: A fixed-bed reactor, typically a stainless steel tube, is loaded with the prepared zinc acetate on activated carbon catalyst. The reactor is placed inside a furnace to control the reaction temperature.
-
Reactant Preparation: Formic acid is vaporized and mixed with a stream of acetylene gas. A small amount of acetic anhydride can be added to the formic acid to remove any traces of water. The molar ratio of acetylene to formic acid should be maintained between 5:1 and 12:1.[2]
-
Reaction: The gaseous reactant mixture is passed through the heated catalyst bed. The reaction temperature is maintained in the range of 170-210°C.[2] The flow rates of the reactants are controlled to achieve the desired space velocity.
-
Product Collection: The product stream exiting the reactor is cooled to condense the this compound and any unreacted formic acid. Non-condensable gases, primarily unreacted acetylene, are vented or recycled.
-
Purification: The collected liquid product can be purified by distillation to separate the this compound from unreacted formic acid and any byproducts.
Protocol 3: Analysis of this compound by Gas Chromatography (GC)
This protocol provides a general guideline for the quantitative analysis of the reaction product to determine the yield and purity of this compound.
-
Sample Preparation: A small aliquot of the condensed product stream is diluted with a suitable solvent (e.g., acetone). An internal standard (e.g., sodium propionate) can be added for more accurate quantification.[13]
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.
-
GC Column: A suitable capillary column, such as one with a polar stationary phase (e.g., a wax-type column), should be used to achieve good separation of this compound, formic acid, acetylene, and potential byproducts.
-
GC Conditions (Example):
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at a rate of 10°C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Calibration: Prepare a series of standard solutions with known concentrations of this compound and the internal standard. Inject these standards into the GC to create a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration.
-
Analysis: Inject the prepared sample into the GC. Identify the peaks based on their retention times compared to the standards. Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. CN103447084A - Catalyst for acetylene-method synthesis of vinyl acetate and preparation method thereof - Google Patents [patents.google.com]
- 2. Synthesis and Characterization of Zinc(II), Cadmium(II), and Palladium(II) Complexes with the Thiophene-Derived Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. Zinc acetate supported on N-doped activated carbon as catalysts for acetylene acetoxylation [ouci.dntb.gov.ua]
- 9. Structure and formation mechanism of polymer byproducts in vinyl carbonate synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. journal.bcrec.id [journal.bcrec.id]
- 12. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 13. Gas chromatographic analysis of methyl formate and application in methanol poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Vinyl Formate Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during vinyl formate (B1220265) synthesis, with a primary focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in vinyl formate synthesis?
Low yields in this compound reactions can typically be attributed to one or more of the following factors: catalyst deactivation, suboptimal reaction conditions, presence of impurities (especially water), and competing side reactions. The direct addition of formic acid to acetylene (B1199291) in the liquid phase using mercuric salts, for example, is known to produce relatively poor yields, partly due to the reduction of the catalyst to an insoluble mercurous salt by the formic acid[1].
Q2: Which side reactions are common in this compound synthesis and how can they be minimized?
Several side reactions can lower the yield of this compound. Key among them are:
-
Hydrolysis: this compound is susceptible to hydrolysis, especially under acidic (pH < 4) or basic (pH > 10) conditions. Acidic hydrolysis yields formic acid and vinyl alcohol, which quickly rearranges to acetaldehyde[2]. Basic conditions lead to saponification, producing a formate salt and vinyl alcohol (which then forms acetaldehyde)[2].
-
Polymerization: The vinyl group is prone to polymerization, especially in the presence of active catalyst residues during workup or purification[2][3].
-
Formation of Ethylidene Bisformate: In the vapor-phase synthesis from acetylene and formic acid, the presence of water can lead to the formation of acetaldehyde (B116499), which can then react to form the byproduct ethylidene bisformate[2]. This can be mitigated by adding a water scavenger like acetic anhydride (B1165640) to the formic acid feed[1][2].
Q3: How does the choice of catalyst impact the reaction yield?
The catalyst is critical for a successful reaction. Different catalytic systems present unique challenges:
-
Mercury-Based Catalysts: While effective, mercury salts like mercuric acetate (B1210297) can be unstable and are prone to reduction by formic acid, leading to deactivation[1]. Their toxicity is also a significant drawback[4].
-
Palladium-Based Catalysts: Palladium catalysts, often used in transvinylation, are less toxic than mercury salts but can be expensive[4]. The efficiency of palladium systems can be influenced by additives; for instance, iodide additives are crucial for stabilizing the active Pd(I) species in some formate-mediated couplings[2].
-
Zinc-Based Catalysts: In vapor-phase synthesis, catalysts like zinc acetate on charcoal pellets have been shown to produce excellent yields (around 80%) under optimized conditions[1][2].
-
Enzymatic Catalysts: Lipases offer a greener alternative with milder reaction conditions, potentially reducing byproduct formation and energy consumption[5].
Q4: My reaction has stalled or is proceeding very slowly. What should I check?
An incomplete or stalled reaction is a common cause of low yield. Consider the following:
-
Catalyst Activity: The catalyst may be inactive or present in insufficient concentration[3]. Ensure the catalyst has been stored correctly and is not degraded.
-
Reaction Temperature: The temperature may be too low. For instance, in lipase-catalyzed esterification, conversion rates can vary significantly with temperature, with an optimal temperature often found between 30-60°C[5]. For vapor-phase synthesis using a zinc acetate catalyst, temperatures between 170°C and 210°C are recommended[1].
-
Reactant Purity: Impurities in the starting materials, particularly water, can inhibit the reaction or promote side reactions[1][2].
Q5: How can I prevent the polymerization of this compound during and after the reaction?
Polymerization is a significant cause of yield loss. To prevent it:
-
Use Inhibitors: Small amounts of polymerization inhibitors can be added to the reaction mixture or during purification.
-
Control Temperature: Avoid excessive temperatures during reaction and distillation, as heat can initiate polymerization.
-
Catalyst Removal: Ensure the complete neutralization and removal of the catalyst after the reaction is complete, as residual catalyst can promote polymerization[3].
Troubleshooting Workflow for Low this compound Yield
The following diagram outlines a systematic approach to diagnosing and resolving low yield issues in this compound reactions.
Data Summary: Reaction Parameters and Catalysts
Optimizing reaction parameters is crucial for maximizing yield. The tables below summarize key variables for different synthesis routes.
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Typical Reaction | Advantages | Common Issues & Low Yield Causes |
| Mercury (Hg²⁺) Salts | Liquid-phase addition of formic acid to acetylene | Historically used, can be effective | Catalyst instability and reduction to inactive Hg⁺, high toxicity, poor yields reported[1][4] |
| Palladium (Pd) Based | Transvinylation; Heck-type reactions | Less toxic than mercury, high selectivity | High cost, catalyst stability can be dependent on ligands and additives[2][4] |
| Zinc Acetate on Charcoal | Vapor-phase addition of formic acid to acetylene | High yields (~80%), avoids some liquid-phase issues | Requires higher temperatures (170-210°C), sensitive to water[1][2] |
| Enzymatic (e.g., Lipase) | Esterification/Transesterification | Environmentally friendly, mild conditions, high selectivity | Can be more expensive, slower reaction rates compared to metal catalysts[5] |
Table 2: Effect of Reaction Conditions on Yield
| Parameter | Effect of Deviation from Optimum | Recommended Action |
| Temperature | Too Low: Slow or stalled reaction. Too High: Increased byproduct formation, degradation, or polymerization[3][5]. | Systematically optimize within the recommended range for the specific catalyst (e.g., 170-210°C for vapor phase)[1]. |
| Water Content | Promotes hydrolysis to acetaldehyde and formation of ethylidene bisformate[2]. | Use anhydrous reagents. Add a water scavenger like acetic anhydride (0.01 to 0.1 moles per mole of formic acid) in vapor-phase synthesis[1]. |
| Reactant Ratio | An incorrect stoichiometric ratio can lead to an incomplete reaction or favor side reactions[4]. | For acetylene-based routes, use a molar excess of acetylene to formic acid (e.g., 5 to 12 gram-moles of acetylene per mole of formic acid)[1]. |
| pH | Acidic (pH < 4) or Basic (pH > 10): Promotes rapid hydrolysis of the ester product[2]. | Maintain a neutral or slightly acidic pH, depending on the catalyst system, to ensure product stability. |
Experimental Protocol: Vapor-Phase Synthesis of this compound
This protocol is based on a high-yield method involving the reaction of acetylene and formic acid over a supported zinc acetate catalyst[1].
1. Catalyst Preparation:
-
Impregnate porous charcoal pellets with a solution of zinc acetate.
-
Dry the pellets thoroughly to remove the solvent. The final catalyst should contain a specified weight percentage of zinc acetate.
2. Reaction Setup:
-
Pack the prepared catalyst into a suitable fixed-bed reactor equipped with heating and temperature control.
-
Prepare a feed mixture of formic acid containing a small amount of acetic anhydride (e.g., 0.01 to 0.1 moles per mole of formic acid) to act as a water scavenger[1].
-
Set up a system to feed both the formic acid mixture and acetylene gas into the reactor at controlled rates.
3. Reaction Execution:
-
Heat the catalyst bed to the target reaction temperature, typically between 170°C and 210°C[1].
-
Introduce the reactants into the reactor. A typical molar ratio is 5 to 12 moles of acetylene per mole of formic acid[1].
-
Maintain a constant temperature and flow rate throughout the reaction. Monitor the exit stream for product formation using an appropriate analytical method (e.g., gas chromatography).
4. Product Isolation and Purification:
-
Cool the gaseous effluent from the reactor to condense the this compound and any unreacted formic acid.
-
Separate the this compound from the reaction mixture. This can be achieved through distillation[6].
-
Due to the product's volatility and tendency to polymerize, it is advisable to perform purification at reduced pressure and in the presence of a polymerization inhibitor. A high-purity product (99.99%) with a distillation yield of 98% has been reported[6].
References
- 1. US2682556A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. US5603813A - Purifying distillation of this compound - Google Patents [patents.google.com]
Technical Support Center: Improving Molecular Weight Control in Vinyl Formate Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the molecular weight of poly(vinyl formate).
Troubleshooting Guides
Issue 1: The molecular weight of my poly(this compound) is too high.
| Potential Cause | Suggested Solution | Rationale |
| Insufficient Initiator Concentration | Increase the concentration of the initiator (e.g., AIBN). A good starting point is to decrease the monomer-to-initiator molar ratio. | A higher initiator concentration generates more polymer chains simultaneously, resulting in shorter chains and a lower average molecular weight.[1][2][3] |
| Low Reaction Temperature | Increase the polymerization temperature. | Higher temperatures can increase the rate of chain transfer reactions, which helps to terminate growing chains and initiate new ones, thereby reducing the overall molecular weight. However, this may also broaden the polydispersity. |
| Absence of a Chain Transfer Agent (CTA) | Introduce a conventional chain transfer agent, such as a thiol (e.g., dodecyl mercaptan), into the reaction mixture. | CTAs intentionally interrupt the growth of polymer chains, effectively lowering the molecular weight.[4] |
Issue 2: The molecular weight of my poly(this compound) is too low.
| Potential Cause | Suggested Solution | Rationale |
| Excessive Initiator Concentration | Reduce the concentration of the initiator. Increase the monomer-to-initiator molar ratio. | Fewer initiator molecules lead to the formation of fewer polymer chains, allowing each chain to grow longer before termination, thus increasing the average molecular weight.[1][5] |
| Presence of Unintentional Chain Transfer Agents | Purify the vinyl formate (B1220265) monomer and the solvent before use. Ensure all glassware is meticulously clean. | Impurities in the monomer or solvent can act as chain transfer agents, leading to premature termination of polymer chains.[6] Solvents can also participate in chain transfer. |
| High Reaction Temperature | Lower the polymerization temperature. | Reducing the temperature decreases the rate of chain transfer reactions, allowing polymer chains to achieve a higher molecular weight before termination. |
Issue 3: The polydispersity index (PDI) of my poly(this compound) is too high (e.g., >1.5).
| Potential Cause | Suggested Solution | Rationale |
| Chain Transfer Reactions | Employ a Controlled Radical Polymerization (CRP) technique like RAFT polymerization. | Vinyl esters are susceptible to chain transfer to the monomer and polymer, which can lead to branching and a broad molecular weight distribution. CRP techniques provide better control over the polymerization process.[6][7] |
| Slow Initiation | Choose an initiator with a decomposition rate that is appropriate for the polymerization temperature, ensuring a rapid and uniform initiation phase. | If initiation is slow compared to propagation, polymer chains will start growing at different times, resulting in a wide range of chain lengths. |
| High Monomer Conversion (Gel Effect) | Stop the polymerization at a lower monomer conversion. | At high conversions, the viscosity of the reaction medium increases, hindering termination reactions and leading to a rapid, uncontrolled increase in molecular weight for some chains, which broadens the PDI.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I precisely control the molecular weight of my poly(this compound)?
A1: For precise control, the most effective method is to use a controlled radical polymerization (CRP) technique, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[8][9] RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low PDI). This is achieved by using a RAFT agent, which mediates the polymerization in a living manner. For vinyl esters like this compound, xanthates are often suitable RAFT agents.[7]
Q2: What is the relationship between the monomer-to-initiator ratio and the final molecular weight?
A2: In conventional free-radical polymerization, the molecular weight is inversely proportional to the square root of the initiator concentration.[5] Therefore, increasing the initiator concentration will decrease the molecular weight, and decreasing the initiator concentration will increase the molecular weight.[1][2] The following table, based on data for vinyl acetate (B1210297), illustrates this general trend.
Table 1: Effect of Initiator-to-Monomer Ratio on Poly(vinyl acetate) Molecular Weight (Analogous for Poly(this compound))
| Initiator-to-Monomer (I/M) Ratio | Resulting Viscosity (cP) | Molecular Weight ( g/mol ) |
| 0.001 | 3.1 | 125,000 |
| 0.002 | 2.8 | 110,000 |
| 0.003 | 2.5 | 98,000 |
| 0.004 | 2.2 | 85,000 |
| Data adapted from studies on vinyl acetate polymerization and serves as an illustrative example for this compound.[5] |
Q3: How do I choose the right Chain Transfer Agent (CTA) for this compound polymerization?
A3: For conventional free-radical polymerization where the goal is simply to reduce the molecular weight, thiols like dodecyl mercaptan are effective.[10] For more precise control using RAFT polymerization, the choice of RAFT agent is critical. Vinyl esters are considered "less activated monomers," and for these, xanthates or certain dithiocarbamates are recommended as they provide good control over molecular weight and dispersity.[7] Trithiocarbonates and dithioesters, which are effective for monomers like styrenes and acrylates, may inhibit the polymerization of vinyl esters.[7]
Table 2: General Guide for RAFT Agent Selection for Vinyl Monomers
| RAFT Agent Type | Suitable Monomers | Suitability for this compound |
| Dithioesters | Styrenes, Acrylates, Methacrylates | Poor (Inhibition) |
| Trithiocarbonates | Styrenes, Acrylates, Methacrylates | Poor (Inhibition) |
| Xanthates | Vinyl Esters (e.g., Vinyl Acetate), N-vinylpyrrolidone | Excellent |
| Dithiocarbamates | Vinyl Esters, Styrenes, Acrylates | Good |
| This table provides general guidelines for selecting a suitable RAFT agent.[7] |
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of this compound
This protocol provides a basic method for the polymerization of this compound without advanced molecular weight control.
-
Monomer Purification: Pass this compound through a column of basic alumina (B75360) to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, dissolve the purified this compound in a suitable solvent (e.g., toluene (B28343) or benzene) to a concentration of 1-2 M.
-
Initiator Addition: Add the desired amount of a free-radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). The monomer-to-initiator ratio will be the primary determinant of the final molecular weight.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-70 °C for AIBN) and maintain this temperature with constant stirring.
-
Isolation: After the desired reaction time, cool the mixture to room temperature and precipitate the polymer by adding the solution to a large volume of a non-solvent, such as cold methanol (B129727) or ethanol, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Protocol 2: RAFT Polymerization of this compound for Controlled Molecular Weight
This protocol is adapted from established procedures for other vinyl esters and is designed to provide good control over the molecular weight and PDI of poly(this compound).[9]
-
Materials:
-
This compound (inhibitor removed)
-
Xanthate RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate)
-
AIBN (initiator)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
-
Reaction Setup:
-
In a Schlenk flask, combine the purified this compound, the xanthate RAFT agent, and the solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight.
-
Prepare a separate stock solution of AIBN in the chosen solvent. A RAFT agent to initiator ratio of approximately 5:1 to 10:1 is recommended for good control.
-
-
Degassing:
-
Attach the reaction vessel to a vacuum line and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas.
-
-
Polymerization:
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Inject the AIBN stock solution to initiate the polymerization.
-
Allow the reaction to proceed for the desired time to achieve the target monomer conversion.
-
-
Quenching and Isolation:
-
To stop the polymerization, remove the flask from the oil bath and cool it rapidly in an ice bath.
-
Isolate the polymer by precipitation in a suitable non-solvent (e.g., cold methanol or hexane).
-
-
Purification and Drying:
-
Wash the precipitated polymer several times with the non-solvent to remove unreacted monomer, initiator, and RAFT agent.
-
Dry the purified poly(this compound) in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Visualizations
Caption: Mechanism of RAFT Polymerization.
Caption: Experimental workflow for controlled polymerization.
Caption: Troubleshooting decision tree for molecular weight control.
References
- 1. fluenceanalytics.com [fluenceanalytics.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstc.org [pstc.org]
- 5. bipublication.com [bipublication.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. RAFT Polymerization Procedures [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Vinyl Formate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of vinyl formate (B1220265).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of vinyl formate, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Vapor-Phase Synthesis: - Inactive catalyst. - Incorrect reaction temperature. - Insufficient acetylene (B1199291) flow. | - Ensure the catalyst is properly activated and handled under inert conditions. - Optimize the reaction temperature within the recommended range (150-260°C).[1] - Increase the acetylene to formic acid molar ratio. |
| Liquid-Phase (Mercury Catalyst) Synthesis: - Reduction of the Hg(II) catalyst to inactive Hg(I).[1] - Low reaction temperature. | - Use fresh mercuric salt catalyst for each reaction. - Ensure the reaction temperature is sufficient to promote the reaction, but avoid excessive heat which can lead to decomposition. | |
| Transvinylation Synthesis: - Unfavorable equilibrium. - Catalyst deactivation. | - Remove the acetic acid byproduct as it forms to shift the equilibrium towards the product. - Use a continuous or semi-continuous process to remove byproducts. - If using a palladium catalyst, consider adding fresh catalyst portion-wise as deactivation can occur. | |
| Product Contaminated with Acetaldehyde (B116499) | Presence of Water: - Water in the reactants (especially formic acid) or the reaction system leads to the hydrolysis of this compound or the decomposition of the intermediate ethylidene diformate.[2] | - Vapor-Phase Synthesis: Add a water scavenger, such as acetic anhydride (B1165640) (0.01-0.1 moles per mole of formic acid), to the formic acid feed.[1][2] - All Methods: Use anhydrous reactants and solvents. Dry all glassware thoroughly before use. |
| Formation of a Solid Polymer in the Reaction Mixture or During Distillation | Spontaneous Polymerization: - The vinyl group of this compound is susceptible to free-radical polymerization, which can be initiated by heat, light, or impurities.[2] | - Add a polymerization inhibitor to the reaction mixture and the crude product before distillation. Common inhibitors for vinyl monomers include hydroquinone, 4-methoxyphenol (B1676288) (MEHQ), or butylated hydroxytoluene (BHT). - Store this compound in a cool, dark place and consider adding a stabilizer for long-term storage. - Distill under reduced pressure to keep the temperature low. |
| Formation of Ethylidene Diformate | Low Acetylene to Formic Acid Ratio (Vapor-Phase Synthesis): - Conditions with a lower ratio of acetylene to formic acid can favor the formation of the ethylidene ester byproduct. | - Maintain a high molar ratio of acetylene to formic acid, preferably between 5:1 and 12:1.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions depend on the synthetic method employed.
-
Vapor-Phase Synthesis (from acetylene and formic acid): The primary side products are acetaldehyde and ethylidene diformate. Acetaldehyde formation is mainly due to the presence of water, which can be minimized by using a water scavenger like acetic anhydride.[1][2] Ethylidene diformate formation is favored by a low acetylene to formic acid ratio.
-
Liquid-Phase Synthesis (from acetylene and formic acid with a mercury catalyst): This method is often plagued by low yields due to the reduction of the active mercuric catalyst to an inactive mercurous salt by formic acid.[1] Other side reactions can include the formation of mercury-containing byproducts.[3][4][5]
-
Transvinylation (from vinyl acetate (B1210297) and formic acid): The main side reaction is the polymerization of the this compound product and the vinyl acetate starting material. This can be mitigated by the addition of a polymerization inhibitor.
Q2: How can I prevent the formation of acetaldehyde in the vapor-phase synthesis?
A2: The formation of acetaldehyde in the vapor-phase synthesis is primarily caused by the presence of water in the reaction system. To prevent this, it is crucial to add a small amount of a water scavenger to the formic acid feed. Acetic anhydride is highly effective for this purpose, typically used in a concentration of 0.01 to 0.1 moles per mole of formic acid.[1][2] The acetic anhydride reacts with any water present, preventing it from participating in side reactions that lead to acetaldehyde.
Q3: What is the role of the catalyst in each synthesis method, and what are the common issues associated with them?
A3:
-
Vapor-Phase Synthesis: Catalysts, typically zinc or cadmium salts on a porous support (e.g., activated charcoal), facilitate the addition of formic acid to acetylene.[1] A common issue is catalyst deactivation over time, which can be caused by coking or sintering of the active metal.
-
Liquid-Phase Synthesis: Mercuric salts act as a catalyst for the addition of formic acid to acetylene. The primary issue is the reduction of the active Hg(II) species to inactive Hg(I) by formic acid, which leads to poor yields.[1] Due to the high toxicity of mercury compounds, this method is also less favorable from an environmental and safety perspective.
-
Transvinylation: This reaction is an equilibrium process and can be catalyzed by various compounds, including mercury(II) salts, palladium(II) complexes, and ruthenium compounds.[6][7] Palladium catalysts can be prone to deactivation. Mercury catalysts, while effective, carry the same toxicity concerns as in the liquid-phase synthesis.
Q4: How should I purify the crude this compound after synthesis?
A4: Crude this compound typically contains unreacted starting materials (formic acid, vinyl acetate), byproducts (acetaldehyde, acetic acid), and potentially the catalyst. Purification is usually achieved by fractional distillation. It is highly recommended to add a polymerization inhibitor to the crude product before distillation to prevent the formation of polymers at elevated temperatures.
Quantitative Data on Side Reactions
The following table summarizes available quantitative data on the formation of byproducts in the synthesis of this compound. Data is often limited in the literature, and yields can vary significantly with specific reaction conditions.
| Synthesis Method | Side Product | Typical Yield/Concentration | Conditions Favoring Formation | Conditions Minimizing Formation |
| Vapor-Phase (Acetylene + Formic Acid) | Acetaldehyde | Can be significant if water is present.[1] | Presence of water in reactants. | Addition of acetic anhydride (0.01-0.1 mol/mol of formic acid).[1] |
| Ethylidene Diformate | Formation is possible but can be avoided.[1] | Low acetylene to formic acid molar ratio. | High acetylene to formic acid molar ratio (5:1 to 12:1).[2] | |
| Liquid-Phase (Mercury Catalyst) | Inactive Catalyst (Hg(I) salts) | Leads to overall low yields of this compound.[1] | Reaction with formic acid. | - |
| Transvinylation (Vinyl Acetate + Formic Acid) | Polymer | Varies depending on conditions and presence of inhibitor. | High temperatures, presence of initiators (e.g., peroxides), absence of inhibitor. | Addition of a polymerization inhibitor (e.g., hydroquinone, MEHQ). |
Experimental Protocols
Vapor-Phase Synthesis of this compound from Acetylene and Formic Acid
This protocol is adapted from the process described in US Patent 2,682,556.[1]
Materials:
-
Acetylene gas (purified)
-
Formic acid (98%)
-
Acetic anhydride
-
Catalyst: Zinc acetate on activated charcoal
-
Dry ice
Equipment:
-
Gas washing bottles
-
Vaporizer for formic acid
-
Preheating tube
-
Catalytic reaction chamber
-
Condensation traps (cooled with dry ice)
-
Fractional distillation apparatus
Procedure:
-
Catalyst Preparation: Prepare the catalyst by impregnating activated charcoal pellets with a solution of zinc acetate. Dry the catalyst thoroughly before use.
-
Reactant Preparation: Prepare a liquid reactant mixture by adding acetic anhydride to 98% formic acid. The amount of acetic anhydride should be approximately 1.1 moles for every mole of water present in the formic acid.
-
Reaction Setup: Assemble the reaction apparatus. Pass purified acetylene gas at a controlled rate (e.g., 1.7 moles/hour) over the surface of the liquid formic acid/acetic anhydride mixture, which is maintained at a constant temperature (e.g., 25°C).
-
Vaporization and Preheating: The resulting vapor mixture of acetylene and formic acid is passed through a preheating tube maintained at approximately 180°C.
-
Catalytic Reaction: The preheated gas mixture is then passed through the catalytic reaction chamber containing the zinc acetate catalyst. The temperature of the catalyst bed should be maintained between 170°C and 210°C.
-
Product Collection: The vaporous product exiting the reaction chamber is collected in traps cooled with dry ice.
-
Purification: The condensed crude product is purified by fractional distillation. It is crucial to add a polymerization inhibitor before distillation.
Transvinylation Synthesis of this compound from Vinyl Acetate and Formic Acid
This is a general laboratory-scale protocol. Optimization of catalyst, temperature, and reaction time may be necessary.
Materials:
-
Vinyl acetate (inhibitor-free, freshly distilled)
-
Formic acid (anhydrous)
-
Catalyst (e.g., Palladium(II) acetate)
-
Polymerization inhibitor (e.g., Hydroquinone or MEHQ)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Inert solvent (e.g., toluene, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine vinyl acetate, formic acid, and the catalyst. A molar excess of vinyl acetate is typically used to drive the equilibrium.
-
Addition of Inhibitor: Add a small amount of a polymerization inhibitor (e.g., 100-200 ppm based on the mass of vinyl acetate).
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by techniques such as GC or NMR by observing the formation of this compound and acetic acid.
-
Work-up: After the reaction has reached equilibrium or the desired conversion, cool the mixture to room temperature. If a solid catalyst is used, it can be removed by filtration.
-
Neutralization and Drying: Wash the organic mixture with a saturated sodium bicarbonate solution to remove unreacted formic acid and the acetic acid byproduct. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Purify the this compound by fractional distillation under reduced pressure. Ensure a polymerization inhibitor is present in the distillation flask.
Visualizations
References
- 1. US2682556A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 3. [Side reactions in the catalytic hydration of acetylene. 4. Miscellaneous reactions resulting in the synthesis of alkyl-mercury compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Side reaction with catalytic hydration of acetylene. V. Supplementary observations on the chemistry of mercarbide, mercuroform and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Side reaction accompanied by catalytic hydration of acetylene. I. Formation of methyl mercury compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Vinyl Formate Monomer Purification
Welcome to the Technical Support Center for the purification of vinyl formate (B1220265) monomer. This resource is designed for researchers, scientists, and drug development professionals, providing targeted solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in vinyl formate?
A1: Impurities in this compound typically arise from its synthesis or degradation. Common impurities include unreacted starting materials and byproducts such as formic acid, acetaldehyde (B116499), and water.[1] Acetaldehyde can form from the thermal decomposition of an intermediate, ethylidene bisformate, during synthesis.[1] Additionally, hydrolysis of the this compound ester can yield formic acid and vinyl alcohol, which rapidly tautomerizes to acetaldehyde.[2][3] Polymerization inhibitors added for stability are also considered impurities if they need to be removed for a specific application.[3]
Q2: What are the primary methods for purifying this compound?
A2: The most effective and commonly cited method for purifying this compound is a two-stage distillation process under reduced pressure.[1] This approach is necessary due to the monomer's thermal sensitivity and tendency to polymerize.[4][5] The first stage aims to remove less volatile impurities like formic acid and water, while the second stage separates the this compound from more volatile impurities like acetaldehyde.[1] For removal of specific impurities, an alkaline wash can be used to eliminate phenolic inhibitors,[6] and treatment with activated carbon can remove color impurities.[3]
Q3: Why is a polymerization inhibitor added to this compound, and how can I remove it?
A3: Polymerization inhibitors are added to prevent spontaneous and unwanted polymerization during storage, transport, or processing, such as distillation.[7][8][9] These compounds, typically free-radical scavengers, are crucial for maintaining the monomer's stability.[9] Common inhibitors for vinyl monomers include hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and 4-tert-butylcatechol (B165716) (TBC).[8] If required for your experiment, these inhibitors can be removed by washing the monomer with a 5-10% aqueous sodium hydroxide (B78521) solution followed by washing with deionized water to neutrality, or by distillation.[6]
Q4: What are the recommended storage conditions for purified this compound?
A4: To prevent degradation and polymerization, purified this compound should be stored in a tightly sealed container, protected from light and moisture.[10] For long-term stability, storage at low temperatures, such as -20°C or between 2-8°C, under an inert atmosphere is highly recommended.[11][12][13] If the original inhibitor has been removed, adding a small amount of a suitable stabilizer like MEHQ (e.g., 10-100 ppm) is advisable for storage.[3]
Q5: How can I assess the purity of my this compound sample?
A5: The most common and effective technique for assessing the purity of volatile compounds like this compound is Gas Chromatography with a Flame Ionization Detector (GC-FID).[14][15] This method allows for the separation and quantification of the monomer from volatile impurities.[14] For structural confirmation and identification of functional groups, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also essential tools.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Monomer has a yellow or brown tint. | Presence of degradation products, high-molecular-weight byproducts, or other colored impurities.[3] | Treat with Activated Carbon: 1. Dissolve the this compound in a non-polar solvent (e.g., hexane). 2. Add 1-5% by weight of activated carbon and stir for 1-2 hours. 3. Filter the mixture through celite to remove the carbon. 4. Remove the solvent under reduced pressure.[3] |
| Spontaneous polymerization occurs during distillation. | The distillation temperature is too high, or the concentration of inhibitor is insufficient. Thermally sensitive impurities may also initiate polymerization.[4][5] | Optimize Distillation Conditions: 1. Perform the distillation under reduced pressure to lower the boiling point.[4] 2. Ensure an effective amount of a suitable polymerization inhibitor is present in the distillation pot. 3. Ensure the apparatus is clean and free of contaminants that could initiate polymerization. |
| GC analysis shows persistent acetaldehyde impurity. | Acetaldehyde has a boiling point (21°C) close to that of this compound (~47°C), making separation by simple distillation difficult. It can also form during distillation if formic acid is present.[1] | Use Fractional Distillation: 1. Employ a distillation column with high theoretical plates for better separation. 2. A two-stage distillation is recommended: first remove formic acid and water, then in a second stage, carefully separate the this compound from the lower-boiling acetaldehyde.[1] |
| Purified monomer polymerizes during storage. | The inhibitor was completely removed during purification, or the monomer is exposed to heat, light, moisture, or oxygen.[3] | Ensure Proper Storage: 1. Store the purified monomer at low temperatures (-20°C is recommended).[11][12] 2. Use an amber vial or protect it from light.[10] 3. Store under an inert atmosphere (e.g., nitrogen or argon).[12][13] 4. For extended storage, consider adding a small amount (10-100 ppm) of an inhibitor like MEHQ.[3] |
| Low recovery after purification. | Significant polymerization occurred during distillation. Loss of volatile product during handling or transfers. Inefficient separation during extraction or washing steps. | Refine the Protocol: 1. For distillation, monitor the temperature and pressure closely to minimize polymerization. 2. Ensure all joints in the distillation apparatus are well-sealed to prevent loss of volatile monomer. 3. When performing aqueous washes, minimize emulsions and ensure complete phase separation to avoid loss of product. Cool all solutions to reduce the vapor pressure of the monomer. |
Data & Protocols
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄O₂ | [11][16][17] |
| Molecular Weight | 72.06 g/mol | [10][11][16][17] |
| Boiling Point | 46.8 - 47.0 °C | [1][18] |
| Density | 0.963 g/cm³ (at 25°C) | [18] |
| Appearance | Clear, colorless liquid | [10][12][13] |
| Refractive Index (n20/D) | 1.387 | [16] |
Table 2: Common Impurities and Boiling Points
| Impurity | Boiling Point (°C) | Reference(s) |
| Acetaldehyde | 21 °C | [1] |
| Water | 100 °C | |
| Formic Acid | 101 °C | [1] |
Table 3: Common Polymerization Inhibitors for Vinyl Monomers
| Inhibitor | Abbreviation | Key Features | Reference(s) |
| Hydroquinone | HQ | Effective, often requires oxygen to function. Removable with an alkaline wash. | [8] |
| 4-Methoxyphenol | MEHQ | Very common, effective at ppm levels. Removable with an alkaline wash. | [3][8] |
| 4-tert-Butylcatechol | TBC | Effective, often used for storage and transport. Removable with an alkaline wash. | [8] |
| Butylated hydroxytoluene | BHT | Phenolic inhibitor, often used for storage. | [8] |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitor via Alkaline Wash
This protocol is for removing inhibitors like hydroquinone (HQ) or MEHQ.
-
Place the this compound in a separatory funnel.
-
Add an equal volume of a chilled 5-10% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer. Repeat this wash 2-3 times or until the aqueous layer is colorless.[6]
-
Wash the this compound with an equal volume of saturated sodium chloride solution (brine) to break any emulsions.
-
Wash the this compound with deionized water until the pH of the aqueous layer is neutral.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter or decant the dried monomer into a clean, dry flask, ready for use or further purification by distillation.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
Safety Note: this compound is highly flammable and volatile. Perform this procedure in a well-ventilated fume hood, away from ignition sources.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, receiving flask, and a magnetic stirrer. Ensure all glassware is dry.
-
Inhibitor Addition: Add the crude (or inhibitor-free) this compound to the distillation flask along with a suitable high-boiling polymerization inhibitor (e.g., a small amount of hydroquinone) to prevent polymerization in the pot.
-
Pressure Reduction: Slowly and carefully reduce the pressure in the system using a vacuum pump protected by a cold trap.
-
Heating: Gently heat the distillation flask using a water bath or heating mantle while stirring.
-
Fraction Collection:
-
Foreshot: Collect the initial, low-boiling fraction, which will be rich in volatile impurities like acetaldehyde.
-
Main Fraction: Once the temperature at the distillation head stabilizes near the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.
-
After-shot: Stop the distillation before the pot runs dry to avoid the concentration of potentially unstable residues.
-
-
Storage: Immediately transfer the purified, colorless this compound to a clean, dry container. For storage, cool it to -20°C and add a stabilizer if necessary.[11][12]
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Experimental workflow for fractional distillation.
Caption: Decision logic for inhibitor removal and storage.
References
- 1. US5603813A - Purifying distillation of this compound - Google Patents [patents.google.com]
- 2. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0231901B1 - Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom - Google Patents [patents.google.com]
- 5. US5959148A - Purification process of N-vinylformamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. 3vsigmausa.com [3vsigmausa.com]
- 10. clinivex.com [clinivex.com]
- 11. usbio.net [usbio.net]
- 12. theclinivex.com [theclinivex.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of a Purity Certified Reference Material for Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 692-45-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. This compound | C3H4O2 | CID 222465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
managing the volatility of vinyl formate in experiments
Welcome to the Technical Support Center for vinyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing the high volatility of vinyl formate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its volatility a major concern in experiments?
A1: this compound (C₃H₄O₂) is a highly volatile organic ester used as a monomer and synthetic building block in organic and polymer chemistry.[1] Its high volatility, stemming from a low boiling point and high vapor pressure, presents significant challenges in the laboratory.[2][3] These challenges include sample loss during handling and solvent removal, difficulty in maintaining accurate concentrations, and an increased risk of creating flammable and hazardous environments.[4][5][6]
Q2: What are the key physical and safety properties of this compound I should be aware of?
A2: Understanding the physical properties of this compound is critical for safe handling and experimental design. Key data is summarized below.
| Property | Value | Citations |
| Molecular Formula | C₃H₄O₂ | [2][7] |
| Molecular Weight | 72.063 g·mol⁻¹ | [2][7] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 46-47 °C (115-117 °F) | [2][7][8] |
| Vapor Pressure | 313 mmHg at 25 °C | [3][9] |
| Flash Point | 16 °C (61 °F) | [8][10] |
| Density | ~0.96 g/cm³ | [2][8][10] |
| Storage Temperature | 2-8 °C or -20 °C recommended | [11][12] |
Q3: How should I properly store this compound to minimize evaporation and degradation?
A3: Proper storage is essential for maintaining the integrity of this compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] Recommended storage temperatures are often refrigerated (2-8°C) or frozen (-20°C) to minimize evaporation.[11][12] Always keep it away from heat, sparks, open flames, and other ignition sources.[13]
Q4: What are the most critical safety precautions when handling this compound?
A4: Due to its high volatility and flammability, strict safety protocols are necessary.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a laboratory chemical hood.[8][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant clothing.[8]
-
Ignition Sources: Eliminate all potential ignition sources. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[8][13]
-
Spill Management: In case of a spill, ensure adequate ventilation, remove all ignition sources, and evacuate personnel to a safe area.[8] Use an inert absorbent material for containment.[8]
Troubleshooting Guide
Q1: I am losing a significant amount of my this compound-containing product during solvent removal. How can I prevent this?
A1: This is a common issue due to this compound's low boiling point. Standard high-vacuum evaporation is often too aggressive.[4] Consider the following alternative methods:
-
Reduce Vacuum on Rotary Evaporator: Significantly reduce the vacuum strength on your rotovap. You may not need to apply a deep vacuum for solvents to evaporate, especially if using a slightly warmed water bath.[4]
-
Atmospheric Distillation: If your product is not heat-sensitive, you can distill the solvent at atmospheric pressure.[4]
-
Use a Kugelrohr Apparatus: This apparatus is excellent for distilling small quantities of volatile substances under reduced pressure without significant sample loss.[4]
Q2: My quantitative analysis results for this compound are inconsistent and often lower than expected. Could volatility be the cause?
A2: Absolutely. Evaporation during sample preparation and analysis is a primary cause of inaccurate and imprecise results for volatile compounds. To improve consistency:
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the air (headspace) above the liquid.
-
Cold Storage: Keep all samples, standards, and stock solutions capped and cooled (on ice or in a refrigerator) whenever possible.
-
Prompt Analysis: Analyze samples immediately after preparation to prevent evaporative losses over time.
-
Analytical Method: Use an analytical technique designed for volatile compounds. Headspace gas chromatography (GC) is ideal as it directly samples the vapor phase in a sealed, temperature-controlled environment, eliminating many handling errors.[15]
Q3: How can I safely conduct a reaction involving this compound at a temperature above its boiling point?
A3: To run a reaction above the boiling point of a volatile reagent, you must use a closed or reflux system to prevent the reagent from escaping.[4]
-
Reflux Condenser: Attach a condenser (such as a Vigreux or Allihn condenser) to your reaction flask. The condenser, cooled by circulating water, will re-condense the this compound vapor and return it to the reaction mixture. This allows the reaction to be maintained at the solvent's boiling point.
-
Sealed-Tube Reaction: For reactions requiring higher temperatures and pressures, a sealed-tube apparatus is necessary.[4] This involves sealing the reactants in a heavy-walled glass tube or a specialized pressure vessel that can safely withstand the pressure generated at the desired temperature. This technique requires specific training and safety precautions.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by Headspace Gas Chromatography (GC-FID)
This protocol is adapted from standard methods for volatile vinyl esters and is designed to minimize evaporative losses.[15][16]
-
Objective: To accurately quantify this compound in a sample solution.
-
Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID) and a headspace autosampler.
-
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., N,N-dimethylacetamide) in a volumetric flask, keeping the solvent chilled.
-
Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 ppm).
-
For each standard, transfer a precise volume (e.g., 1 mL) into a headspace vial (e.g., 20 mL) and immediately seal with a crimp cap.
-
-
Sample Preparation:
-
Chill the sample solution.
-
Quickly transfer the same precise volume as the standard (e.g., 1 mL) into an identical headspace vial and immediately seal.
-
-
GC-FID Analysis:
-
Headspace Parameters:
-
Incubation Temperature: 90 °C[15]
-
Incubation Time: 30 minutes
-
Syringe Temperature: 100 °C
-
Injection Volume: 1 mL of the gas phase
-
-
GC Parameters:
-
Column: Use a column suitable for volatile organics, such as a PLOT (porous layer open tubular) column.[15]
-
Inlet Temperature: 200 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.
-
Detector Temperature (FID): 250 °C
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration for the prepared standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Protocol 2: Stability Assessment - Monitoring Hydrolysis
This compound is susceptible to hydrolysis under acidic or basic conditions, which yields formic acid and vinyl alcohol; the latter quickly tautomerizes to acetaldehyde.[1]
-
Objective: To assess the stability of this compound in aqueous solutions at different pH values.
-
Methodology:
-
Prepare buffer solutions across a range of pH values (e.g., pH 3, 5, 7, 9, 11).
-
Spike a known concentration of this compound into each buffer solution in a sealed vial.
-
Store the vials at a constant temperature (e.g., 25 °C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.
-
Immediately analyze the aliquot using the Headspace GC-FID protocol (Protocol 1) to quantify the remaining this compound.
-
Plot the concentration of this compound versus time for each pH to determine the rate of degradation. Significant degradation is expected at low (pH < 4) and high (pH > 10) pH values.[1]
-
References
- 1. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, 692-45-5 [thegoodscentscompany.com]
- 4. How To [chem.rochester.edu]
- 5. onepointesolutions.com [onepointesolutions.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 692-45-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. parchem.com [parchem.com]
- 10. guidechem.com [guidechem.com]
- 11. chembk.com [chembk.com]
- 12. usbio.net [usbio.net]
- 13. fishersci.com [fishersci.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. Analytical Method [keikaventures.com]
addressing inconsistent results in vinyl formate copolymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during vinyl formate (B1220265) copolymerization experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the copolymerization of vinyl formate. The solutions and explanations are presented in a question-and-answer format to directly address experimental challenges.
Issue 1: Low or No Monomer Conversion
Q: My this compound copolymerization reaction shows very low or no conversion. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion in free-radical polymerization is a common issue that can stem from several factors. A systematic approach to identify the root cause is crucial.
Potential Causes & Corrective Actions:
-
Inhibitor Presence: Commercial this compound is often supplied with inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage. These must be removed before use.
-
Solution: Purify the this compound monomer by passing it through an inhibitor removal column or by distillation under reduced pressure.
-
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[1]
-
Solution: Ensure the reaction mixture is thoroughly deoxygenated before initiating polymerization. This can be achieved by purging with an inert gas (e.g., nitrogen or argon) for an extended period or by performing several freeze-pump-thaw cycles.
-
-
Ineffective Initiator: The chosen initiator may be unsuitable for the reaction temperature, or it may have degraded over time.
-
Solution:
-
Verify that the reaction temperature is appropriate for the half-life of the initiator. For example, AIBN (2,2'-azobis(2-methylpropionitrile)) is commonly used at temperatures between 60-80 °C.
-
Use a fresh, properly stored initiator.
-
Consider a different initiator system, such as a redox initiator, which can be effective at lower temperatures.
-
-
-
Monomer Impurities: Impurities in either this compound or the comonomer can interfere with the polymerization process.[2][3][4]
-
Solution: Use high-purity monomers. If impurities are suspected, purify the monomers by distillation or other appropriate methods.
-
Issue 2: Inconsistent Copolymer Composition
Q: The composition of my this compound copolymer is inconsistent between batches, even with the same initial monomer feed ratio. Why is this happening?
A: Inconsistent copolymer composition is often related to the differing reactivities of the monomers and the reaction conditions.
Potential Causes & Corrective Actions:
-
Monomer Reactivity Ratios: The reactivity ratios (r1 and r2) of the two monomers determine the composition of the copolymer being formed at any instant.[5][6] If the reactivity ratios are significantly different from unity, one monomer will be consumed faster than the other, leading to a drift in the copolymer composition as the reaction progresses.
-
Solution: To obtain a more homogeneous copolymer composition, consider a semi-batch or continuous monomer addition process where the more reactive monomer is fed into the reactor over time to maintain a relatively constant monomer ratio.
-
This compound Decomposition: this compound can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities, leading to the formation of formic acid and acetaldehyde.[8] This decomposition can alter the reaction conditions and affect the incorporation of monomers.
-
Solution:
-
Use purified monomers and solvents to minimize acidic or basic impurities.
-
The addition of a surface-active agent in emulsion or suspension polymerization can help to promote uniform incorporation of this compound and counteract its decomposition.[8]
-
-
-
Temperature Fluctuations: Polymerization kinetics are sensitive to temperature. Inconsistent temperature control can lead to variations in the rates of propagation and termination reactions, thus affecting the copolymer composition.
-
Solution: Ensure precise and consistent temperature control throughout the polymerization process using a reliable temperature controller and a well-agitated reaction vessel.
-
Issue 3: Variable Molecular Weight and Broad Polydispersity
Q: I am observing significant variations in the molecular weight and a broad polydispersity index (PDI) in my this compound copolymers. What could be the cause?
A: Control over molecular weight and its distribution is critical for consistent material properties. Several factors can lead to variability.
Potential Causes & Corrective Actions:
-
Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can terminate a growing polymer chain and initiate a new one, leading to lower molecular weights and broader PDI.[9] Vinyl esters, like vinyl acetate (B1210297), are known to have relatively high chain transfer constants to the monomer.
-
Solution:
-
Lower the reaction temperature to reduce the rate of chain transfer reactions.
-
Choose a solvent with a low chain transfer constant.
-
In some cases, adding a chain transfer agent in a controlled manner can help to regulate the molecular weight.
-
-
-
Initiator Concentration: The concentration of the initiator directly influences the number of growing polymer chains.
-
Solution: Higher initiator concentrations lead to a greater number of polymer chains and, consequently, lower molecular weights. Use a consistent and appropriate initiator concentration for the desired molecular weight range.
-
-
Inconsistent Reaction Conditions: Variations in temperature, monomer concentration, and mixing can all contribute to inconsistent molecular weight and PDI.
-
Solution: Maintain strict control over all reaction parameters, including temperature, stirring rate, and the rate of any additions to the reactor.
-
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent this compound Copolymerization
| Issue | Potential Cause | Recommended Action |
| Low/No Conversion | Inhibitor in monomer | Purify monomer (e.g., inhibitor removal column) |
| Oxygen inhibition | Deoxygenate reaction mixture (e.g., N2 purge, freeze-pump-thaw) | |
| Ineffective initiator | Use fresh initiator, verify reaction temperature | |
| Inconsistent Composition | Different monomer reactivities | Use semi-batch monomer addition |
| This compound decomposition | Use pure monomers/solvents, consider a surfactant | |
| Temperature fluctuations | Ensure precise temperature control | |
| Variable Molecular Weight | Chain transfer reactions | Lower reaction temperature, choose appropriate solvent |
| Inconsistent initiator concentration | Use consistent and accurate initiator amounts | |
| Non-uniform reaction conditions | Maintain strict control over all reaction parameters |
Experimental Protocols
Protocol 1: Free-Radical Solution Copolymerization of this compound and a Comonomer (General Procedure)
This protocol provides a general framework for the solution copolymerization of this compound. The specific comonomer, solvent, initiator, and reaction conditions should be optimized for the desired copolymer properties.
Materials:
-
This compound (inhibitor removed)
-
Comonomer (e.g., acrylic acid, purified)
-
Solvent (e.g., 1,4-dioxane, toluene)
-
Free-radical initiator (e.g., AIBN)
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Non-solvent for precipitation (e.g., cold methanol (B129727) or hexane)
Procedure:
-
Monomer and Solvent Preparation:
-
Remove the inhibitor from this compound immediately before use.
-
Ensure the comonomer is free of inhibitors and impurities.
-
Use anhydrous and deoxygenated solvent.
-
-
Reaction Setup:
-
Assemble the reaction flask and ensure all glassware is dry.
-
Add the desired amounts of this compound, comonomer, and solvent to the flask.
-
Begin stirring the mixture.
-
-
Deoxygenation:
-
Purge the reaction mixture with dry nitrogen for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
-
Initiation:
-
Dissolve the calculated amount of initiator in a small amount of the reaction solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN).
-
Once the temperature has stabilized, add the initiator solution to the reaction flask.
-
-
Polymerization:
-
Maintain the reaction at a constant temperature with continuous stirring for the desired reaction time (e.g., 4-24 hours).
-
Monitor the reaction progress by taking samples periodically for conversion analysis (e.g., by gravimetry or spectroscopy).
-
-
Termination and Purification:
-
Terminate the polymerization by cooling the reaction mixture in an ice bath.
-
Precipitate the copolymer by slowly adding the polymer solution to a large excess of a stirred non-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove unreacted monomers and initiator residues.
-
-
Drying:
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Characterization of this compound Copolymers by ¹H NMR
¹H NMR spectroscopy is a powerful tool for determining the composition of the resulting copolymer.
Sample Preparation:
-
Dissolve a small amount of the purified and dried copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
Data Analysis:
-
Peak Assignment:
-
Identify the characteristic peaks for both this compound and the comonomer units in the copolymer backbone.
-
Poly(this compound) units: The formate proton (OCHO) will typically appear as a singlet around 8.0-8.2 ppm. The methine proton (-CH(OCHO)-) will be a broad multiplet further upfield, often overlapping with other backbone protons.
-
Comonomer units: The chemical shifts of the comonomer protons will depend on its structure. For example, in a copolymer with acrylic acid, the carboxylic acid proton (-COOH) will be a broad singlet at a very downfield position (e.g., >10 ppm), and the backbone protons will appear in the aliphatic region.
-
-
-
Composition Calculation:
-
Integrate the area of a characteristic peak for each monomer unit.
-
Normalize the integral values by the number of protons giving rise to that signal.
-
The molar ratio of the monomers in the copolymer can then be calculated from the ratio of the normalized integral values.
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent this compound copolymerization.
Caption: General experimental workflow for this compound copolymerization.
References
- 1. icheme.org [icheme.org]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. mdpi.com [mdpi.com]
- 4. Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degradation of PVC | Semantic Scholar [semanticscholar.org]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. researchgate.net [researchgate.net]
- 7. RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Vinyl Formate Transesterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for vinyl formate (B1220265) transesterification.
Frequently Asked Questions (FAQs)
Q1: What is vinyl formate transesterification and why is it used?
This compound transesterification is a chemical reaction where the formyl group (-OCHO) of this compound is transferred to an alcohol. This reaction is particularly advantageous because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde (B116499). Acetaldehyde is volatile and can be easily removed, which drives the reaction equilibrium towards the product, often resulting in high conversion rates.[1] This method is valuable in organic synthesis for the introduction of a formate ester group under mild conditions.
Q2: What are the common types of catalysts used for this reaction?
Both chemical and enzymatic catalysts are employed for this compound transesterification.
-
Chemical Catalysts: Palladium and ruthenium complexes are highly effective for transvinylation reactions.[2] Historically, mercury-based catalysts were used but are now largely avoided due to toxicity.[2][3]
-
Enzymatic Catalysts (Biocatalysts): Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used.[1] They offer high selectivity, operate under mild reaction conditions, and are considered a greener alternative.[1]
Q3: How does temperature affect the reaction?
Temperature is a critical parameter. Increasing the temperature generally increases the initial reaction rate by providing more thermal energy to the substrate molecules.[4] However, excessively high temperatures can lead to the degradation of reactants or products and may deactivate the catalyst, especially in the case of enzymes.[4] For many lipase-catalyzed reactions, a temperature range of 40-60°C is optimal.[2][4] For some chemical catalysts, temperatures can range from 80°C to 110°C.[2]
Q4: What is the role of the solvent in this reaction?
The choice of solvent can significantly impact the reaction yield.[5] Organic solvents can improve the solubility of substrates and minimize issues arising from high viscosity.[5] For lipase-catalyzed reactions, hydrophobic solvents like hexane (B92381) and toluene (B28343) are often used.[2][5] In some cases, an excess of this compound can also serve as the solvent.[2]
Troubleshooting Guides
Issue 1: Low or No Product Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | For enzymatic catalysts, ensure proper storage and handling to avoid denaturation.[3] For chemical catalysts, verify the activity with a fresh batch or a control reaction.[3] |
| Insufficient Catalyst Concentration | Gradually increase the amount of catalyst used. For palladium-catalyzed reactions, a starting point could be 0.1 mol%.[2] |
| Presence of Inhibitors | Ensure all reactants and solvents are anhydrous, as water can poison the catalyst and lead to hydrolysis.[2] The use of molecular sieves can help remove trace amounts of water.[2] |
| Sub-optimal Temperature | Optimize the reaction temperature. For lipase-catalyzed reactions, start with a range of 40-50°C.[4] For palladium-catalyzed reactions, a higher temperature of 80-110°C may be necessary.[2] |
Issue 2: Formation of Undesirable Byproducts
| Possible Cause | Suggested Solution |
| Excessive Catalyst Concentration | Reduce the catalyst concentration. High concentrations, particularly of strong acid or base catalysts, can promote side reactions.[3] |
| High Reaction Temperature | Lower the reaction temperature to minimize degradation of reactants and products.[3] |
| Reaction Reversibility | Although the tautomerization of vinyl alcohol to acetaldehyde makes the reaction largely irreversible, accumulation of acetaldehyde in a sealed system could potentially lead to side reactions. Ensure proper venting or removal of the volatile byproduct.[1] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Residual Catalyst | For heterogeneous catalysts (e.g., immobilized enzymes), filtration is usually sufficient for removal.[2] For homogeneous catalysts, purification may require column chromatography or washing with a neutralizing solution (e.g., saturated sodium bicarbonate for acidic impurities).[2] |
| Unreacted Starting Materials | If the conversion is incomplete, unreacted alcohol and this compound will remain. These can typically be removed by distillation or under reduced pressure.[2] |
Data Presentation
Table 1: Effect of Temperature on Initial Reaction Rate and Yield for a Lipase-Catalyzed Transesterification
| Temperature (°C) | Initial Reaction Rate (Relative Units) | Final Yield (%) after 6h |
| 20 | 1.0 | < 80 |
| 30 | 1.5 | ~90 |
| 40 | 2.0 | > 98 |
| 50 | 1.8 | > 98 |
| 60 | 1.2 | ~95 |
Note: Data synthesized from trends described in the literature.[4] The optimal temperature for this specific enzyme was 40°C.
Table 2: Comparison of Catalysts for Transvinylation Reactions
| Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages |
| Palladium(II) Acetate (B1210297) | 80-110°C, often with a ligand like pyridine.[2] | High efficiency. | Can be expensive, potential for metal contamination in the product. |
| Immobilized Lipase (e.g., CALB) | 40-60°C, organic solvent.[2][4] | High selectivity, mild conditions, reusable, environmentally friendly.[1] | Can be slower than chemical catalysts, sensitive to temperature and inhibitors.[3][4] |
| Mercury-based | 78-80°C, often with a strong acid.[3] | Highly effective. | Highly toxic, environmentally hazardous.[3] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed this compound Transesterification
-
Reaction Setup: In a sealed flask, combine the alcohol substrate (1 equivalent) and this compound (e.g., 3-5 equivalents) in an anhydrous organic solvent (e.g., hexane or toluene).[2]
-
Catalyst Addition: Add the immobilized lipase (e.g., CALB) to the reaction mixture.
-
Water Removal (Optional): If necessary, add activated molecular sieves to remove any residual water.[2]
-
Reaction Execution: Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant stirring or shaking.[2][4]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Work-up and Purification:
-
Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can be washed with the solvent and reused.[2]
-
Remove the solvent and excess this compound from the filtrate under reduced pressure.[2]
-
The crude product can then be purified by methods such as vacuum distillation or column chromatography.[2]
-
Protocol 2: General Procedure for Palladium-Catalyzed this compound Transesterification
-
Catalyst Preparation (in-situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), dissolve palladium(II) acetate (e.g., 0.1 mol%) and a suitable ligand (e.g., pyridine, 0.2 mol%) in a portion of the this compound.[2]
-
Reaction Setup: To the catalyst solution, add the alcohol substrate (1 equivalent) and the remaining this compound.[2]
-
Reaction Execution: Heat the reaction mixture to a temperature between 80°C and 110°C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by GC-MS or Thin-Layer Chromatography (TLC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated palladium metal.[2]
-
Remove the excess this compound and the acetaldehyde byproduct under reduced pressure.[2]
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.[2]
-
Visualizations
Caption: Troubleshooting workflow for low or no product conversion.
Caption: Logical flow of the this compound transesterification reaction.
References
Technical Support Center: Vinyl Formate Production Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of vinyl formate (B1220265) production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for vinyl formate synthesis?
A1: The primary industrial route for this compound production is the vapor-phase reaction of acetylene (B1199291) and formic acid. This process is typically carried out at elevated temperatures over a heterogeneous catalyst.[1]
Q2: What are the key parameters to control during the vapor-phase synthesis of this compound?
A2: Critical parameters to control include the reaction temperature, the molar ratio of acetylene to formic acid, the type of catalyst used, and the presence of a water scavenger like acetic anhydride (B1165640).[1]
Q3: What are the common impurities and byproducts in this compound synthesis?
A3: Common impurities include unreacted starting materials (formic acid), and byproducts such as acetaldehyde (B116499), ethylidene di-formate, and polymeric materials. Acetaldehyde can form from the decomposition of this compound, especially in the presence of acids.[2]
Q4: How can the formation of byproducts be minimized?
A4: The formation of acetaldehyde can be significantly reduced by adding a small amount of acetic anhydride to the reaction mixture, which acts as a scavenger for any water present.[1] Maintaining an optimal molar ratio of acetylene to formic acid helps to minimize the formation of ethylidene esters.
Q5: What are the recommended storage and handling conditions for this compound?
A5: this compound is susceptible to polymerization, especially when exposed to heat, light, or radical initiators. It should be stored in a cool, dark, and dry environment in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[3][4] For long-term storage, the addition of a polymerization inhibitor such as 4-methoxyphenol (B1676288) (MEHQ) is recommended.[2]
Q6: What are the primary safety concerns when working with this compound at scale?
A6: this compound is a flammable liquid and its vapors can form explosive mixtures with air. It is also an irritant to the eyes, skin, and respiratory tract.[3] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used. The process should be carried out in a well-ventilated area, and equipment should be properly grounded to prevent static discharge.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound Upon Scale-Up
| Potential Cause | Troubleshooting Steps |
| Poor Heat Transfer: In larger reactors, localized "hot spots" can lead to thermal degradation of the product and increased byproduct formation. | - Optimize the reactor design to ensure efficient heat exchange. Consider using a reactor with a higher surface area-to-volume ratio or improved agitation.- Monitor the temperature profile across the reactor bed and adjust heating or cooling rates accordingly. |
| Inefficient Mixing: Inadequate mixing can lead to non-uniform reaction conditions and reduced conversion of reactants. | - For liquid-phase reactions, ensure the stirrer design and speed are appropriate for the vessel size.- For vapor-phase reactions, ensure uniform flow distribution through the catalyst bed to avoid channeling. |
| Catalyst Deactivation: The catalyst may lose activity over time due to coking, sintering, or poisoning. | - Monitor the catalyst activity and regenerate or replace it as needed. Regeneration can sometimes be achieved by controlled oxidation to burn off coke deposits.[5][6]- Ensure the feed streams are free of impurities that could poison the catalyst. |
| Changes in Reactant Ratios: The optimal molar ratio of reactants may differ at a larger scale. | - Re-optimize the acetylene to formic acid molar ratio for the scaled-up process. Typically, a higher excess of acetylene is used to favor this compound formation.[1] |
Issue 2: High Levels of Acetaldehyde Impurity
| Potential Cause | Troubleshooting Steps |
| Presence of Water: Water in the reaction mixture can lead to the hydrolysis of this compound to acetaldehyde and formic acid. | - Ensure all reactants and the reactor system are thoroughly dried before starting the reaction.- Add a water scavenger, such as acetic anhydride (typically 0.01-0.1 moles per mole of formic acid), to the feed to remove any traces of water.[1] |
| High Reaction Temperature: Elevated temperatures can promote the decomposition of this compound. | - Optimize the reaction temperature to maximize the rate of formation of this compound while minimizing its decomposition. |
| Acidic Conditions in Purification: The presence of formic acid during distillation can catalyze the formation of acetaldehyde. | - Consider a pre-purification step to neutralize or remove the bulk of the unreacted formic acid before final distillation. |
Issue 3: Polymerization of this compound During Distillation or Storage
| Potential Cause | Troubleshooting Steps |
| High Temperatures: Elevated temperatures during distillation or storage can initiate thermal polymerization. | - Perform distillation under reduced pressure to lower the boiling point of this compound.- Store the purified product in a refrigerated and dark environment.[4] |
| Presence of Initiators: Contaminants such as peroxides or exposure to UV light can act as radical initiators for polymerization. | - Ensure all equipment is clean and free from potential contaminants.- Store this compound in opaque or amber containers to protect it from light.[4] |
| Absence of Inhibitor: Lack of a polymerization inhibitor makes the monomer highly susceptible to polymerization. | - Add a suitable polymerization inhibitor, such as 4-methoxyphenol (MEHQ) or hydroquinone, to the purified this compound, especially for long-term storage.[2] |
Data Presentation
Table 1: Typical Operating Parameters for Vapor-Phase this compound Synthesis
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Catalyst | Zinc Acetate (B1210297) on Activated Charcoal | Zinc Acetate on Activated Charcoal[1] |
| Temperature | 150 - 260 °C | 170 - 210 °C[1] |
| Pressure | Atmospheric | 0.5 - 1.4 MPa (gauge)[7] |
| Acetylene:Formic Acid Molar Ratio | 5:1 to 12:1 | 5:1 to 12:1[1] |
| Acetic Anhydride (mol/mol formic acid) | 0.01 - 0.1 | 0.01 - 0.1[1] |
| Typical Yield (based on Formic Acid) | ~80% | Data not readily available in public domain, but expected to be optimized for economic viability. |
Table 2: Typical Parameters for this compound Purification by Distillation
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Pressure | Vacuum | 800 - 1020 mbar |
| Bottoms Temperature | Dependent on pressure | 95 - 110 °C |
| Top Temperature | Dependent on pressure | 15 - 21 °C |
| Purity Achieved | >99% | Up to 99.99% |
Note: The data for industrial scale are based on patent literature and may vary depending on the specific process and equipment design.
Experimental Protocols
Vapor-Phase Synthesis of this compound (Based on Patent US2682556A)
1. Catalyst Preparation:
-
Impregnate a porous support, such as activated charcoal pellets, with a solution of zinc acetate.
-
Dry the impregnated pellets to obtain the final catalyst.
2. Reactor Setup:
-
Pack a fixed-bed reactor with the prepared zinc acetate catalyst.
-
Equip the reactor with a heating system to maintain the desired reaction temperature.
-
Connect feed lines for acetylene, vaporized formic acid, and vaporized acetic anhydride.
3. Reaction Procedure:
-
Heat the catalyst bed to the reaction temperature (e.g., 170-210 °C).[1]
-
Introduce a gaseous mixture of acetylene, formic acid, and acetic anhydride into the reactor. The typical molar ratio is 5-12 moles of acetylene per mole of formic acid, with 0.01-0.1 moles of acetic anhydride per mole of formic acid.[1]
-
Maintain a steady flow of reactants through the catalyst bed.
-
The product stream exiting the reactor will contain this compound, unreacted acetylene and formic acid, and byproducts.
4. Product Collection:
-
Cool the product stream to condense the liquid components.
-
Separate the condensable liquids (crude this compound) from the non-condensable gases (excess acetylene).
Purification of this compound by Fractional Distillation
1. Distillation Column Setup:
-
Use a fractional distillation column with a sufficient number of theoretical plates to achieve the desired separation.
-
Equip the column with a reboiler, condenser, and reflux system.
2. Distillation Procedure:
-
Charge the crude this compound to the reboiler.
-
Apply vacuum to the system to reduce the operating pressure (e.g., 800-1020 mbar).
-
Heat the reboiler to bring the mixture to a boil (bottoms temperature of approximately 95-110 °C).
-
Control the condenser temperature to effectively condense the overhead vapors (top temperature of approximately 15-21 °C).
-
Adjust the reflux ratio to optimize the separation efficiency.
-
Collect the purified this compound as the distillate.
Visualizations
Caption: Workflow for the vapor-phase synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Vinyl Formate Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of vinyl formate (B1220265).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for vinyl formate?
A1: The two main industrial methods for synthesizing this compound are the vapor-phase addition of formic acid to acetylene (B1199291) and the transvinylation of a vinyl ester (commonly vinyl acetate) with formic acid.[1] The direct addition method is often preferred for its atom economy, while transvinylation can be advantageous under certain laboratory conditions.[2][3]
Q2: What are the most common impurities I should expect in my crude this compound?
A2: Common impurities include unreacted formic acid, water, acetaldehyde (B116499), and ethylidene bisformate.[1] Acetaldehyde is often formed from the hydrolysis of this compound, a reaction catalyzed by the presence of water.[3] Polymerization of the this compound monomer can also lead to solid byproducts.
Q3: My this compound product contains a high level of acetaldehyde. What is the likely cause and how can I prevent it?
A3: A high concentration of acetaldehyde is typically due to the presence of water in the reaction mixture, which leads to the hydrolysis of the this compound product.[1][3] To mitigate this, it is crucial to use anhydrous reactants and solvents. In the vapor-phase synthesis from acetylene, adding a small amount of acetic anhydride (B1165640) (0.01-0.1 moles per mole of formic acid) can act as a scavenger for water, significantly reducing acetaldehyde formation.[1]
Q4: I am observing polymer formation in my reaction or during distillation. How can I troubleshoot this?
A4: Unwanted polymerization is a common issue with vinyl monomers and is often initiated by heat, light, oxygen, or contaminants. To prevent this, consider the following:
-
Add a radical inhibitor: Small amounts of inhibitors like hydroquinone (B1673460) or phenothiazine (B1677639) can be added to the reaction mixture or the crude product before distillation to quench radical chain reactions.
-
Control temperature: Avoid excessive temperatures during the reaction and purification steps.
-
Use an inert atmosphere: Conducting the reaction and distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen from initiating polymerization.
-
Proper storage: Store the purified this compound in a cool, dark place, under an inert atmosphere, and consider adding a stabilizer for long-term storage.
Q5: How can I effectively remove unreacted formic acid and other volatile impurities from my this compound product?
A5: Fractional distillation is the most effective method for purifying this compound. A two-stage distillation process is often employed. In the first stage, the lower-boiling this compound is separated from the higher-boiling formic acid and any water present. In the second stage, the this compound is separated from the more volatile acetaldehyde.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Suboptimal catalyst activity. - Side reactions consuming reactants. - Product loss during workup. | - Optimize reaction time and temperature. - Ensure the catalyst is fresh and active. For the acetylene route, ensure proper impregnation of the zinc acetate (B1210297) catalyst.[1] - Control stoichiometry and minimize water content to reduce side reactions. - Optimize distillation conditions to minimize product loss. |
| High levels of acetaldehyde | - Presence of water in the reaction. - Hydrolysis of this compound during workup or storage. | - Use anhydrous reactants and solvents. - In the acetylene-based synthesis, add acetic anhydride to the formic acid feed.[1] - Ensure the final product is stored under anhydrous conditions. |
| High levels of formic acid in the final product | - Incomplete reaction. - Inefficient purification. | - Increase reaction time or temperature to drive the reaction to completion. - Optimize the fractional distillation process to effectively separate this compound from formic acid. |
| Formation of solid polymer | - High reaction or distillation temperatures. - Presence of oxygen or other radical initiators. - Extended reaction times at elevated temperatures. | - Maintain the lowest effective reaction and distillation temperatures. - Add a suitable polymerization inhibitor (e.g., hydroquinone). - Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen). |
| Presence of ethylidene bisformate | - A side reaction, particularly in the acetylene-based synthesis, favored by certain conditions. | - Adjust the molar ratio of acetylene to formic acid; a higher ratio can disfavor the formation of this byproduct.[1] |
Experimental Protocols
Protocol 1: Vapor-Phase Synthesis of this compound from Acetylene and Formic Acid
This protocol is adapted from a patented industrial process.[1]
Materials:
-
Acetylene gas (dried)
-
Formic acid (98%)
-
Acetic anhydride
-
Catalyst: Zinc acetate impregnated on charcoal pellets
Procedure:
-
Prepare the catalyst by treating charcoal pellets with a saturated aqueous solution of zinc acetate, followed by drying at 100°C for 24 hours.
-
Set up a packed bed reactor with the prepared catalyst.
-
In a vaporizer, pass dried acetylene gas at a controlled rate (e.g., 1.7 moles/hour) over liquid 98% formic acid containing a small amount of acetic anhydride (approximately 1.1 moles of acetic anhydride per mole of water in the formic acid).
-
Maintain the vaporizer at a temperature that provides the desired vapor mixture (e.g., 5:1 to 12:1 molar ratio of acetylene to formic acid).
-
Preheat the vapor mixture to approximately 180°C before it enters the catalyst bed.
-
Maintain the catalyst bed at a temperature between 170°C and 210°C.
-
The vaporous product exiting the reactor is cooled and condensed to collect the crude this compound.
-
Purify the crude product by fractional distillation.
Protocol 2: GC-FID Analysis of this compound Purity
This is a general method adaptable for this compound based on protocols for similar vinyl esters.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
GC Conditions:
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 40°C (hold for 5 min), ramp to 250°C at 15°C/min, hold for 5 min.
-
Injection Volume: 1 µL (split injection, e.g., 50:1)
Sample Preparation:
-
In an inert atmosphere, accurately weigh approximately 10 mg of the this compound sample into a 2 mL GC vial.
-
Add 1.0 mL of a suitable anhydrous solvent (e.g., hexane (B92381) or dichloromethane).
-
Cap the vial immediately.
Data Analysis:
-
Identify peaks based on the retention times of known standards (this compound, acetaldehyde, formic acid, etc.).
-
Quantify impurities using an internal standard method for higher accuracy or area percent for a general purity assessment.
Visualizations
This compound Synthesis and Impurity Formation Pathways
Caption: Key synthesis routes for this compound and common impurity formation pathways.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Vinyl Formate Handling and Storage
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with vinyl formate (B1220265).
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the handling, storage, and use of vinyl formate in experimental settings.
Question: My this compound-involved reaction is resulting in a low or no yield of the desired product. What could be the cause?
Answer: Several factors could contribute to low yields in reactions involving this compound. The most common issues are related to the stability of the this compound itself.
-
Polymerization: this compound can readily undergo free-radical polymerization, especially when exposed to heat or light.[1] This process will consume the monomer, making it unavailable for your intended reaction. Check for any unusual viscosity or the presence of solid precipitates in your this compound stock, as these can be signs of polymerization.
-
Hydrolysis: this compound is susceptible to hydrolysis, particularly under strongly acidic (pH < 4) or basic (pH > 10) conditions.[1] This reaction breaks down this compound into formic acid and vinyl alcohol, which then tautomerizes to acetaldehyde (B116499).[1] The presence of moisture in your reaction setup or in the this compound itself can facilitate this degradation.
-
Improper Storage: If the this compound has been stored improperly (e.g., not protected from light, at room temperature for extended periods), it may have degraded over time.
Question: I observe unexpected side products in my reaction mixture. What are the likely impurities or degradation products of this compound?
Answer: The primary degradation products of this compound are formic acid and acetaldehyde, resulting from hydrolysis.[1] If you suspect degradation, you may also have water present as a contaminant. In some cases, oxidation can also lead to the formation of formic acid and other oxidation byproducts.[1]
Question: How can I purify my this compound if I suspect it has degraded?
Answer: If you suspect your this compound contains impurities such as formic acid, acetaldehyde, or water, purification can be achieved through distillation. A two-stage distillation process can be effective, with the first stage to separate formic acid and water, and the second stage to remove acetaldehyde.
Question: My analytical results (e.g., GC-MS) for a this compound-containing sample are inconsistent or show unexpected peaks. What could be the issue?
Answer: Analytical challenges with a reactive and volatile compound like this compound are not uncommon.
-
Inlet Degradation: The high temperatures of a GC inlet can cause thermally labile compounds to decompose.[2][3] this compound may degrade into formic acid and acetaldehyde within the hot inlet, leading to the appearance of these degradation products in your chromatogram and a diminished peak for the parent compound.[2][3] Consider using a lower inlet temperature or a gentler injection technique like cool-on-column injection if you suspect this is an issue.[4]
-
Derivatization: Formic acid, a potential degradation product, can be challenging to analyze directly by GC-MS. Derivatization to a more volatile and stable ester (e.g., a propyl-ester) may be necessary for accurate quantification.[5]
Data Presentation: this compound Stability and Storage
| Parameter | Recommendation/Information | Rationale |
| Storage Temperature | Store at -20°C for long-term storage.[6][7] For short-term use, 2-8°C is acceptable. | Reduces the rate of potential polymerization and degradation reactions. |
| Light Exposure | Store in an amber vial or otherwise protected from light.[8] | Vinyl esters can be sensitive to UV radiation, which can initiate polymerization and photodegradation.[9][10][11] |
| Moisture/Humidity | Store in a tightly sealed container under an inert atmosphere.[7] | This compound is sensitive to moisture, which can lead to hydrolysis.[1] |
| pH Stability | Avoid strongly acidic (pH < 4) and strongly basic (pH > 10) conditions.[1] | Hydrolysis is significantly accelerated under these conditions.[1] |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Use clean, dry glassware and equipment to prevent contamination and hydrolysis.
-
When not in use, keep the this compound container tightly sealed and stored under the recommended conditions.
-
For reactions, use an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.
Protocol 2: Qualitative Check for this compound Degradation
This protocol provides a simple method to check for the presence of acidic impurities, which can indicate hydrolysis.
-
Materials:
-
This compound sample
-
pH indicator paper or a calibrated pH meter
-
Deionized water
-
A clean test tube or beaker
-
-
Procedure:
-
Add a small amount (e.g., 1 mL) of deionized water to your test tube or beaker.
-
Measure the pH of the deionized water as a baseline.
-
Add a few drops of the this compound sample to the water.
-
Gently agitate the mixture.
-
Measure the pH of the mixture.
-
Interpretation: A significant drop in pH compared to the baseline indicates the presence of acidic impurities, likely formic acid from hydrolysis.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound handling and experiments.
References
- 1. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 2. Activity and Decomposition | Separation Science [sepscience.com]
- 3. Hot Split Injections, Part 3 – Decomposition | Separation Science [sepscience.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. theclinivex.com [theclinivex.com]
- 8. clinivex.com [clinivex.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Ultraviolet Radiation Exposure on Vinyl Ester Resins: Characterization of Chemical, Physical and Mechanical Damage | NIST [nist.gov]
how to improve the shelf life of vinyl formate
Welcome to the Technical Support Center for vinyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the shelf life of vinyl formate and troubleshooting common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound has become viscous and cloudy. What is happening?
A1: Increased viscosity, cloudiness, or the presence of solid precipitates are strong indicators of spontaneous polymerization.[1] this compound is a reactive monomer that can undergo free-radical polymerization, especially when exposed to heat, light, or oxygen.[2]
Q2: How can I prevent the polymerization of this compound during storage?
A2: To minimize polymerization, store this compound in a cool, dark environment, ideally at -20°C.[3] The container should be tightly sealed under an inert atmosphere, such as argon or nitrogen, to exclude oxygen. The use of a polymerization inhibitor is also highly recommended.[1]
Q3: What are polymerization inhibitors, and which ones are effective for this compound?
A3: Polymerization inhibitors are chemical compounds that scavenge free radicals, which initiate polymerization.[4] For vinyl esters, phenolic compounds are commonly used.[] Effective inhibitors include hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and 4-tert-butylcatechol (B165716) (TBC).[6] These are typically effective at concentrations ranging from 10 to 1000 ppm.
Q4: My reaction yield is lower than expected when using this compound. Could this be related to its stability?
A4: Yes. If your this compound has partially polymerized, the concentration of the active monomer is reduced, leading to lower reaction yields.[1] Additionally, this compound is susceptible to hydrolysis, especially in the presence of acidic (pH < 4) or basic (pH > 10) conditions, which breaks it down into formic acid and acetaldehyde (B116499) (via vinyl alcohol tautomerization).[7] The presence of water should be minimized in your reaction if hydrolysis is a concern.
Q5: How can I check the quality of my this compound before an experiment?
A5: A quick quality check can be performed through visual inspection for any cloudiness or increased viscosity. A simple solubility test can also be insightful; the monomer should dissolve completely in a suitable solvent, and any insoluble material may indicate the presence of a polymer.[1] For a more quantitative assessment, analytical techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine purity.[8][9]
Troubleshooting Guides
Issue 1: Spontaneous Polymerization
| Symptom | Possible Cause | Troubleshooting Action |
| Liquid becomes viscous, cloudy, or forms a solid. | Spontaneous free-radical polymerization. | 1. Confirm polymerization using the analytical protocols below.2. If polymerization is confirmed, the monomer may not be suitable for your experiment. Consider purification by distillation if feasible, but this can be hazardous and should be done with extreme caution and appropriate inhibitor addition.[10]3. For future prevention, ensure proper storage conditions and the use of an appropriate inhibitor. |
| Low yield in reactions requiring the vinyl monomer. | Partial polymerization has reduced the concentration of the active monomer. | 1. Check the purity of the this compound stock using GC-FID or NMR.2. Adjust stoichiometry based on the actual monomer concentration.3. Ensure fresh, properly stored this compound is used for future experiments. |
Issue 2: Hydrolysis and Degradation
| Symptom | Possible Cause | Troubleshooting Action |
| Presence of acetic acid or acetaldehyde odor. | Hydrolysis of this compound due to the presence of water, acid, or base. | 1. Confirm the presence of degradation products using GC-FID or NMR.2. Ensure all reaction components and glassware are dry.3. If possible, buffer the reaction to a neutral pH if acidic or basic conditions are not required for your specific protocol. |
| Inconsistent reaction outcomes. | Degradation of this compound leading to variable monomer purity. | 1. Always use fresh or properly stored and stabilized this compound.2. Re-evaluate the purity of your this compound stock if it has been stored for an extended period or under suboptimal conditions. |
Experimental Protocols
Protocol 1: Stabilization of this compound with Hydroquinone
Objective: To add a polymerization inhibitor to this compound for improved shelf life.
Materials:
-
This compound
-
Hydroquinone (HQ)
-
Anhydrous solvent in which hydroquinone is soluble (e.g., ethanol (B145695), diethyl ether)[11]
-
Amber glass bottle with a screw cap capable of an airtight seal
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare Inhibitor Stock Solution: Prepare a stock solution of hydroquinone. For example, dissolve 10 mg of hydroquinone in 10 mL of anhydrous ethanol to get a 1 mg/mL solution.
-
Determine Required Inhibitor Amount: The target concentration for inhibitors is typically in the range of 200-1000 ppm. For a 500 ppm concentration in 100 g of this compound, you would need 50 mg of hydroquinone.
-
Add Inhibitor to this compound:
-
Place 100 g of this compound in a clean, dry amber glass bottle.
-
Add the calculated amount of hydroquinone stock solution (e.g., 50 mL of the 1 mg/mL solution for 50 mg of HQ).
-
If direct addition of a solid is preferred and solubility allows, weigh the required amount of hydroquinone and add it directly to the this compound. Ensure complete dissolution by gentle agitation.
-
-
Inert Atmosphere and Storage:
-
Purge the headspace of the bottle with argon or nitrogen for 1-2 minutes to displace any oxygen.
-
Tightly seal the bottle.
-
Store the stabilized this compound at -20°C in a dark location.
-
Protocol 2: Accelerated Stability Study of Stabilized this compound
Objective: To evaluate the effectiveness of an inhibitor in improving the shelf life of this compound under accelerated conditions.
Materials:
-
Stabilized and unstabilized this compound samples.
-
Temperature-controlled oven or incubator.
-
GC-FID or NMR spectrometer for analysis.
-
Multiple small, sealed amber vials.
Procedure:
-
Sample Preparation: Prepare several small, sealed amber vials of both unstabilized this compound and this compound stabilized with a known concentration of an inhibitor (e.g., 500 ppm HQ).
-
Storage Conditions:
-
Place a set of vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C).[1]
-
Store a parallel set of vials at the recommended storage temperature (-20°C) as a control.
-
-
Time Points: Analyze the samples at predetermined time points. For an accelerated study, this might be 0, 1, 2, 4, and 8 weeks. For the control, time points could be 0, 3, and 6 months.[12]
-
Analysis: At each time point, analyze a vial from each storage condition for:
-
Purity: Use GC-FID to determine the percentage of remaining this compound.
-
Polymer Formation: Visually inspect for increased viscosity. In NMR, the appearance of broad, undefined signals in the spectrum can indicate polymer formation.[1]
-
Hydrolysis Products: Use GC-FID to detect the presence of acetaldehyde and formic acid.
-
-
Data Presentation: Record the purity of this compound at each time point and for each storage condition in a table for easy comparison.
Protocol 3: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the purity of this compound and detect the presence of degradation products.
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
Example Chromatographic Conditions (adapted from methods for similar vinyl esters): [13]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Detector Temperature: 300°C
Sample Preparation: [11]
-
Prepare a dilution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm filter if any particulates are present.
Data Analysis:
-
Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
-
Degradation products like acetaldehyde and hydrolysis products like formic acid would appear as separate peaks with different retention times. Polymerized material is generally not volatile and will not be detected by this method but will result in a lower calculated purity of the monomer.
Data Presentation
Table 1: Example Data from an Accelerated Stability Study of this compound at 40°C
| Time (Weeks) | Purity of Unstabilized this compound (%) | Purity of this compound with 500 ppm HQ (%) | Observations (Unstabilized) | Observations (Stabilized) |
| 0 | 99.8 | 99.8 | Clear liquid | Clear liquid |
| 1 | 98.5 | 99.6 | Clear liquid | Clear liquid |
| 2 | 96.2 | 99.4 | Slight haze | Clear liquid |
| 4 | 91.0 | 99.0 | Noticeably viscous | Clear liquid |
| 8 | 82.5 | 98.5 | Very viscous, cloudy | Slight haze |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for an accelerated stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. www3.paho.org [www3.paho.org]
- 4. longchangchemical.com [longchangchemical.com]
- 6. This compound(692-45-5) 1H NMR [m.chemicalbook.com]
- 7. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 8. US5739241A - this compound copolymers, preparation thereof, and use thereof in detergents and cleaners - Google Patents [patents.google.com]
- 9. nextstepsinderm.com [nextstepsinderm.com]
- 10. US2682556A - Process for preparing this compound - Google Patents [patents.google.com]
- 11. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. japsonline.com [japsonline.com]
- 13. benchchem.com [benchchem.com]
common experimental errors with vinyl formate
Welcome to the technical support center for vinyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experiments involving vinyl formate.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to prevent degradation?
A1: this compound is volatile and susceptible to polymerization and hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place, preferably at -20°C.[1][2] To prevent spontaneous polymerization, commercial this compound often contains a radical inhibitor like hydroquinone (B1673460) (HQ) or 4-methoxyphenol (B1676288) (MEHQ).[1] Always handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4] Use non-sparking tools and ensure equipment is properly grounded to prevent ignition from static discharge.[3][5]
Q2: My this compound has been stored for a while. How can I check its purity before use?
A2: Purity should be verified, especially after prolonged storage. The most common analytical methods for assessing the purity of vinyl esters are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR).[6]
-
GC-FID is excellent for detecting volatile impurities.[6]
-
¹H NMR spectroscopy can confirm the structure and identify proton-containing impurities. The characteristic vinyl proton signals for this compound appear between δ 4.5 and 7.5 ppm, with the formyl proton appearing around δ 8.0 ppm.[7] The presence of broad peaks may suggest polymer formation.[8] A simple solubility test can also be indicative; pure monomer should dissolve completely in solvents like chloroform (B151607) or ethyl acetate, while any insoluble material suggests polymerization.[8]
Q3: What are the most common impurities and byproducts in reactions involving this compound?
A3: The most common byproducts are related to its synthesis and degradation. Acetaldehyde (B116499) is a frequent impurity, often formed from the decomposition of intermediates during synthesis or via hydrolysis of the vinyl group.[9] Formic acid is another common byproduct resulting from hydrolysis.[9] During purification by distillation, the formation of ethylidene bisformate can occur, which then thermally decomposes back into acetaldehyde. In reactions like polymerizations or vinylations, unreacted starting materials and oligomers are also potential impurities.[10]
Q4: What advantages does this compound offer over other formylating agents?
A4: this compound serves as a mild and effective formylating agent. A key advantage is that the byproduct of formylation is acetaldehyde, which is volatile and can be easily removed from the reaction mixture. This contrasts with formylation using formic acid, which produces water and can require azeotropic removal, or acetic formic anhydride (B1165640), which produces acetic acid as a byproduct.[11] This can simplify product purification and is beneficial for sensitive substrates.
Troubleshooting Guides
Problem: Low Reaction Yield
Q: I am experiencing a significantly lower yield than expected in my reaction with this compound. What are the common causes and how can I troubleshoot this?
A: Low yields in reactions involving this compound can typically be traced back to a few key issues: incomplete reaction, product decomposition, side reactions (like polymerization), or loss during workup and purification.[12][13][14]
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the this compound is pure and has not polymerized or hydrolyzed. Check for the presence of acetaldehyde or formic acid, which can interfere with some reactions.[9]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. If the reaction stalls, it may be incomplete.[13]
-
Check for Side Reactions: The most common side reaction is polymerization, indicated by the reaction mixture becoming viscous or solid.[1] Hydrolysis to formic acid and acetaldehyde is also common if water is present.[9]
-
Optimize Workup Procedure: Product can be lost during aqueous extractions, especially if emulsions form or if the product has some water solubility.
-
Action: Perform multiple extractions with smaller volumes of solvent. To break emulsions, add brine (saturated NaCl solution).[13]
-
-
Refine Purification: If your product is volatile, it can be lost during solvent removal under high vacuum.
-
Action: Use a lower vacuum and a cooled trap. When performing column chromatography, ensure your product is not decomposing on the silica (B1680970) gel, which can be mildly acidic.[12]
-
Table 1: Troubleshooting Summary for Low Yield
| Observation | Potential Cause | Recommended Action |
| Starting material remains after extended time. | Incomplete Reaction | Extend reaction time, increase temperature moderately, or check catalyst activity.[13] |
| Reaction mixture becomes viscous or solidifies. | Unwanted Polymerization | Degas solvents, run under inert gas, add a radical inhibitor (e.g., BHT, hydroquinone).[1] |
| Presence of unexpected polar spots on TLC. | Hydrolysis/Decomposition | Use anhydrous solvents and reagents; consider a milder workup procedure or lower reaction temperature.[13][16] |
| Low recovery after aqueous workup. | Product Loss During Extraction | Perform multiple extractions, use brine to break emulsions, check pH of the aqueous layer.[13] |
| Low recovery after solvent evaporation. | Product is Volatile | Remove solvent under reduced pressure without excessive heating; use a cold trap.[12] |
Problem: Unwanted Polymerization
Q: My reaction mixture with this compound turned into a gel/solid. What causes this and how can I prevent it?
A: This is a classic sign of unwanted free-radical polymerization.[1] The vinyl group of this compound is susceptible to polymerization, which can be initiated by heat, light, oxygen, or impurities.[8]
Preventative Measures:
-
Use a Radical Inhibitor: If your reaction conditions permit (e.g., not a radical polymerization), add a small amount of an inhibitor like Butylated Hydroxytoluene (BHT) or phenothiazine.[8]
-
Exclude Oxygen: Oxygen can initiate polymerization.[1] Thoroughly degas all solvents and reagents by bubbling an inert gas (argon or nitrogen) through them before use. Maintain a positive pressure of inert gas throughout the reaction.
-
Control Temperature: High temperatures can promote thermal polymerization. Conduct the reaction at the lowest effective temperature.[1]
-
Ensure Reagent Purity: Peroxide impurities in solvents (like THF or diethyl ether) can act as initiators. Use freshly purified solvents.
Problem: Hydrolysis and Byproduct Formation
Q: I've identified acetaldehyde and/or formic acid in my product mixture. How did they form and how can I avoid them?
A: Acetaldehyde and formic acid are the products of this compound hydrolysis.[9] The ester is sensitive to both acidic and basic conditions, and even neutral water can cause slow hydrolysis.
Preventative Measures:
-
Maintain Anhydrous Conditions: This is the most critical step. Flame-dry glassware, use anhydrous solvents, and handle reagents under an inert atmosphere to exclude moisture.[16]
-
Control pH: The stability of this compound is highly pH-dependent. Hydrolysis is accelerated in both acidic (pH < 4) and basic (pH > 10) conditions.[9] If your reaction requires acidic or basic reagents, consider adding them at low temperatures and for the minimum time necessary.
-
Use a Water Scavenger: In some syntheses of this compound, acetic anhydride is added to act as a scavenger for any water present, preventing byproduct formation.[9] A similar strategy could be adapted for reactions using this compound if compatible with the substrate.
Data Presentation
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 692-45-5 | [17] |
| Molecular Formula | C₃H₄O₂ | [17] |
| Molecular Weight | 72.06 g·mol⁻¹ | [17] |
| Boiling Point | 46.8–47.0 °C | [17] |
| Density | 0.963 g/cm³ | [17] |
| Appearance | Colorless liquid | [17] |
| Flash Point | 16 °C | [3] |
Table 3: Common Analytical Methods for Purity Assessment
| Technique | Purpose | Key Considerations | Reference(s) |
| Gas Chromatography (GC-FID) | Quantifying volatile impurities and assessing overall purity. | High resolution for volatile compounds; industry standard for purity assessment.[6] | [6] |
| ¹H NMR Spectroscopy | Structural confirmation and identification of protonated impurities. | Provides absolute purity via qNMR with an internal standard; can detect polymer formation (broad signals).[6][8] | [6][8] |
| HPLC-UV | Detecting non-volatile or thermally labile impurities. | Serves as a valuable orthogonal technique to GC; may require derivatization as this compound lacks a strong chromophore.[6] | [6] |
| Karl Fischer Titration | Quantifying water content. | Important for preventing hydrolysis-related side reactions. | [18] |
Experimental Protocols
Protocol 1: General Procedure for Chemoselective N-Formylation of an Amine
This protocol describes a general method for the formylation of a primary or secondary amine in the presence of a hydroxyl group, leveraging the higher nucleophilicity of amines.
Materials:
-
Amino alcohol substrate (1.0 eq.)
-
This compound (1.5 - 2.0 eq.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for stirring at room temperature
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere.
-
Add the amino alcohol substrate (1.0 eq.) to the flask.
-
Dissolve the substrate in the anhydrous solvent (e.g., DCM).
-
Slowly add this compound (1.5-2.0 eq.) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, staining with ninhydrin (B49086) to visualize the consumption of the amine.
-
Upon completion (typically when the starting amine is no longer visible by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude N-formylated product by column chromatography on silica gel if necessary.
Protocol 2: Removal of Polymerization Inhibitor
For applications sensitive to inhibitors, such as radical polymerizations, the stabilizer must be removed.
Materials:
-
This compound containing inhibitor (e.g., MEHQ)
-
Anhydrous sodium carbonate (Na₂CO₃) or a basic alumina (B75360) plug
-
Anhydrous solvent (if performing column filtration)
-
Standard filtration glassware
Procedure:
-
Method A (Washing):
-
In a separatory funnel, wash the this compound with a 5% aqueous sodium hydroxide (B78521) solution to extract the phenolic inhibitor.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and use immediately.
-
-
Method B (Column Filtration):
-
Pass the this compound through a short plug of basic alumina. This method is quick and avoids introducing water.
-
-
Important: The purified, inhibitor-free this compound is highly susceptible to spontaneous polymerization and should be used immediately or stored at low temperatures (2-8°C) in the dark for a very short period.[19]
Visualizations
Caption: A stepwise workflow for troubleshooting low reaction yields.
Caption: Hydrolysis degradation pathway of this compound.
Caption: A typical experimental workflow for a formylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. fpc.com.tw [fpc.com.tw]
- 6. benchchem.com [benchchem.com]
- 7. This compound(692-45-5) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 10. DSpace [cora.ucc.ie]
- 11. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. Development of a Purity Certified Reference Material for Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Refining Protocols for Consistent Vinyl Formate Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reproducible results in vinyl formate (B1220265) polymerization. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to address common challenges encountered during synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing vinyl formate?
A1: The most prevalent and versatile method for polymerizing this compound is free-radical polymerization.[1] This technique typically employs thermal initiators, such as azo compounds or peroxides, to generate free radicals that propagate the polymerization chain reaction.[2]
Q2: Why is my this compound polymerization inconsistent, with varying molecular weights and polydispersity?
A2: Inconsistency in this compound polymerization often stems from several factors:
-
Initiator Concentration: The concentration of the initiator directly impacts the number of polymer chains initiated. Higher concentrations generally lead to lower molecular weight polymers.[3]
-
Reaction Temperature: Temperature affects the rate of initiator decomposition and the kinetics of propagation and termination reactions. Inconsistent temperature control can lead to variations in molecular weight and polydispersity.
-
Impurities: Trace impurities in the monomer or solvent can act as chain transfer agents or inhibitors, leading to lower molecular weights or failed reactions.[3]
-
Oxygen Inhibition: Dissolved oxygen can scavenge free radicals, inhibiting polymerization. Thoroughly degassing the reaction mixture is crucial for reproducibility.
Q3: How can I control the molecular weight of my poly(this compound)?
A3: Controlling the molecular weight of poly(this compound) can be achieved by:
-
Adjusting Initiator Concentration: Lowering the initiator concentration will result in fewer polymer chains and, consequently, higher molecular weight.[3]
-
Controlling Temperature: Lowering the reaction temperature generally reduces the rate of termination reactions relative to propagation, leading to higher molecular weights.
-
Utilizing Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer excellent control over molecular weight and polydispersity for vinyl esters.[4]
Q4: What are the key safety considerations when working with this compound polymerization?
A4: this compound is a flammable liquid and its polymerization can be highly exothermic. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Carefully controlling the reaction temperature to prevent runaway reactions, especially in bulk polymerization.[5]
-
Ensuring that the monomer is properly inhibited during storage to prevent spontaneous polymerization.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound polymerization experiments.
Issue 1: Low or No Polymer Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Initiator | Use a fresh batch of initiator or recrystallize the existing one. | Initiators can degrade over time, losing their effectiveness. |
| Presence of Inhibitor | Pass the this compound monomer through a column of basic alumina (B75360) immediately before use. | Commercial this compound contains inhibitors (like hydroquinone) to prevent polymerization during storage. These must be removed for the reaction to proceed. |
| Oxygen in the System | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through the solution. | Oxygen is a radical scavenger and will terminate polymerization chains, leading to low or no polymer formation. |
| Incorrect Reaction Temperature | Ensure the reaction temperature is appropriate for the half-life of the chosen initiator. | The initiator must decompose at a suitable rate to generate a steady stream of radicals. |
Issue 2: Inconsistent Molecular Weight (High Polydispersity Index - PDI)
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Temperature Control | Use a temperature-controlled oil bath or reaction block to maintain a stable reaction temperature. | Fluctuations in temperature lead to variable rates of initiation and termination, broadening the molecular weight distribution. |
| Chain Transfer Reactions | Purify the monomer and solvent to remove impurities. Select a solvent with a low chain transfer constant. | Impurities and some solvents can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one, which increases PDI. |
| High Monomer Conversion | For better control, consider stopping the reaction at a lower conversion (e.g., < 50%). | At high conversions, the viscosity of the reaction medium increases, which can limit monomer diffusion and lead to a broader molecular weight distribution (gel effect). |
Issue 3: Formation of Insoluble Gel
| Possible Cause | Troubleshooting Step | Rationale |
| High Polymer Concentration | Conduct the polymerization in solution at a lower monomer concentration. | At high concentrations, intermolecular chain transfer to the polymer can occur, leading to branching and crosslinking, which results in gel formation. |
| Runaway Reaction | Ensure adequate heat dissipation, especially for bulk polymerizations. Consider using a solvent to help manage the reaction exotherm. | Uncontrolled temperature increases can significantly accelerate the polymerization rate, leading to the rapid formation of a crosslinked polymer network. |
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of this compound
This protocol provides a general procedure for the free-radical polymerization of this compound in solution.
Materials:
-
This compound (inhibitor removed)
-
Anhydrous solvent (e.g., toluene, benzene, or 1,4-dioxane)
-
Free-radical initiator (e.g., 2,2'-Azobis(2-methylpropionitrile) - AIBN)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Temperature-controlled oil bath
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a short column of activated basic alumina.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound and anhydrous solvent.
-
Initiator Addition: Add the calculated amount of AIBN to the flask. The monomer-to-initiator ratio will influence the final molecular weight.
-
Degassing: Seal the flask and degas the solution by performing at least three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). Stir the reaction mixture for the specified time.
-
Termination: To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Characterization of Poly(this compound)
1. Molecular Weight and Polydispersity Determination by Gel Permeation Chromatography (GPC/SEC)
-
Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector is typically used.[6]
-
Mobile Phase: A suitable solvent for poly(this compound), such as tetrahydrofuran (B95107) (THF), is used as the eluent.
-
Calibration: The system should be calibrated with narrow molecular weight standards (e.g., polystyrene) to generate a calibration curve.[6]
-
Sample Preparation: Prepare a dilute solution of the poly(this compound) sample in the mobile phase (e.g., 1-2 mg/mL). Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.[6]
-
Analysis: Inject the filtered sample into the GPC system and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Determination of Monomer Conversion by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the crude polymer solution in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The conversion can be calculated by comparing the integration of the vinyl proton peaks of the unreacted monomer with the integration of the polymer backbone proton peaks.
Quantitative Data Summary
The following tables provide representative data for the free-radical polymerization of vinyl esters. Note that optimal conditions for this compound may vary and should be determined experimentally.
Table 1: Effect of Initiator (AIBN) Concentration on Poly(vinyl acetate) Molecular Weight *
| [Monomer]:[AIBN] Ratio | Mn ( g/mol ) | PDI |
| 100:1 | ~10,000 | ~1.8 |
| 200:1 | ~20,000 | ~1.7 |
| 500:1 | ~45,000 | ~1.6 |
*Data is illustrative for vinyl acetate (B1210297) as a close analog to this compound and serves as a starting point for optimization.
Table 2: Effect of Temperature on Polymerization Rate for Vinyl Esters *
| Temperature (°C) | Initiator | Relative Polymerization Rate |
| 60 | AIBN | 1.0 |
| 70 | AIBN | ~2.5 |
| 80 | AIBN | ~6.0 |
*General trend observed for free-radical polymerization of vinyl esters.
Visualizations
References
- 1. pslc.ws [pslc.ws]
- 2. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Emulsion polymerization of vinyl acetate: safe optimization of a hazardous complex process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to the Polymerization Kinetics of Vinyl Formate and Vinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl esters are a significant class of monomers utilized in the synthesis of a wide array of polymers with diverse applications, ranging from adhesives and coatings to biomedical materials. Among these, vinyl acetate (B1210297) has been extensively studied and is commercially significant. Its close structural analog, vinyl formate (B1220265), presents an alternative pathway to poly(vinyl alcohol) and other functional polymers. Understanding the polymerization kinetics of these monomers is crucial for controlling polymer properties and optimizing synthesis processes. This guide provides a comparative overview of the available experimental data on the free-radical polymerization kinetics of vinyl formate and vinyl acetate.
Free Radical Polymerization: A Mechanistic Overview
The free-radical polymerization of vinyl esters, including this compound and vinyl acetate, proceeds through the well-established steps of initiation, propagation, and termination. The overall kinetics are governed by the rate constants of these elementary reactions.
Initiation: The process begins with the generation of free radicals from an initiator molecule, typically a peroxide or an azo compound, through thermal or photochemical decomposition. These primary radicals then react with a monomer molecule to form a monomer radical.
Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing polymer chain. This step is repeated, leading to the rapid growth of the polymer chain.
Termination: The growth of a polymer chain is terminated when two growing radical chains react with each other through either combination (coupling) or disproportionation. Chain transfer reactions to monomer, polymer, or solvent can also terminate the growth of one chain while initiating another.
Below is a DOT script representation of the free-radical polymerization mechanism.
A Comparative Guide to the Copolymerization of Vinyl Formate and Other Vinyl Esters
For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing polymers with tailored properties. Vinyl esters are a versatile class of monomers, and understanding their relative performance in copolymerization is key to innovation. This guide provides an objective comparison between vinyl formate (B1220265) and other common vinyl esters, such as vinyl acetate (B1210297) and longer-chain variants, focusing on their copolymerization behavior and the properties of the resulting copolymers, supported by experimental data.
Copolymerization Behavior: Reactivity Ratios
The tendency of two monomers to copolymerize is quantified by their reactivity ratios (r₁ and r₂). An r value greater than 1 indicates the growing polymer chain prefers to add its own monomer type, while a value less than 1 indicates a preference for adding the other comonomer. When both r values are less than 1, the system tends toward alternation.
In copolymerizations, vinyl esters generally exhibit lower reactivity compared to monomers with radical-stabilizing substituents like acrylates or styrene.[1] The high reactivity of the poly(vinyl ester) propagating radical can also lead to a high rate of side reactions, such as chain transfer to the monomer or polymer.[1]
The following table summarizes the reactivity ratios of various vinyl esters (M₁) when copolymerized with common comonomers (M₂).
| Vinyl Ester (M₁) | Comonomer (M₂) | r₁ (Vinyl Ester) | r₂ (Comonomer) | Reference |
| Vinyl Formate | Vinyl Chloride | 0.2 | 2.0 | [2] |
| Vinyl Acetate | Vinyl Chloride | 0.23 | 2.2 | [2] |
| Vinyl Acetate | Methyl Acrylate | 0.031 | 6.3 | [3] |
| Vinyl Pivalate | Methyl Acrylate | ~0.009 | 6.06 | [3] |
| Vinyl Stearate (B1226849) | Vinyl Chloride | 0.23 | 2.1 | [2] |
| Vinyl Trifluoroacetate | Vinyl Acetate | 0.45 | 0.55 | [2] |
As shown in the table, this compound and vinyl acetate exhibit very similar reactivity ratios when copolymerized with vinyl chloride. The low r₁ values indicate that the growing polymer radical ending in a vinyl ester unit prefers to add a vinyl chloride monomer. Conversely, the high r₂ values show that a radical ending in a vinyl chloride unit strongly prefers to add another vinyl chloride monomer. This disparity in reactivity can make it challenging to achieve high incorporation of the vinyl ester and can lead to a non-uniform copolymer composition unless specific techniques, like controlled monomer addition, are employed.
General Copolymerization Mechanism
The free-radical copolymerization of two vinyl monomers (M₁ and M₂) proceeds through initiation, propagation, and termination steps. The propagation phase is characterized by four distinct reactions, as the reactivity of the growing chain depends on the nature of its terminal radical.
Comparison of Copolymer Properties
The structure of the vinyl ester's side chain significantly impacts the physical properties of the resulting copolymer. The small formate group of this compound leads to properties distinct from the more common acetate group or the bulky, plasticizing effects of longer alkyl chains.
Thermal Properties
The glass transition temperature (Tg) is a key indicator of a polymer's thermal properties. The incorporation of vinyl esters with long, flexible alkyl chains generally acts as an internal plasticizer, reducing the copolymer's Tg.
| Copolymer System | Comonomer Content | Tg (°C) | Key Observation | Reference |
| Poly(this compound) (hydrolyzed) | N/A | ~85 (as PVA) | Precursor to Poly(vinyl alcohol) | [4] |
| Poly(vinyl acetate) | N/A | ~30-45 | Standard baseline for vinyl esters | [4] |
| Poly(ethylene-co-vinyl acetate) | 9 wt% VA | 95 (Tm) | Properties are highly dependent on VA content | [5] |
| Poly(ethylene-co-vinyl acetate) | 28 wt% VA | 78 (Tm) | Increasing VA content reduces crystallinity and Tm | [5] |
| Poly(vinyl chloride-co-vinyl stearate) | ~26 wt% VS | 16 (Brittle Temp) | Long alkyl chain provides significant internal plasticization | [2] |
Poly(this compound) is often used as a precursor to poly(vinyl alcohol) through hydrolysis, similar to poly(vinyl acetate). The thermal properties of copolymers containing this compound are expected to be influenced by the relatively small and polar formate group. Copolymers with long-chain vinyl esters like vinyl stearate show markedly lower brittle temperatures, indicating increased flexibility due to the plasticizing effect of the C18 chain.[2][6]
Mechanical Properties
The mechanical strength and flexibility of vinyl ester copolymers are directly related to the side-chain structure and the degree of crystallinity.
| Copolymer System | Comonomer Content | Tensile Strength | Elongation at Break (%) | Key Observation | Reference | | :--- | :--- | :--- | :--- | :--- | | Poly(vinyl chloride-co-vinyl pelargonate) | ~20% | ~8500-10,000 psi | 125 | Good combination of strength and flexibility |[2] | | Poly(vinyl chloride-co-vinyl stearate) | ~26-27% | ~3200 psi | ~65 | Lower strength but still flexible |[2] | | Poly(ethylene-co-vinyl acetate) | 9 wt% VA | 22 MPa (~3190 psi) | 700 | High flexibility and toughness |[5] | | Poly(ethylene-co-vinyl acetate) | 28 wt% VA | 14 MPa (~2030 psi) | 750 | Increased VA content reduces stiffness |[5] | | Vinylester/Glass Composite | N/A | 196 MPa | N/A | High strength in composite form |[7] | | Polyester (B1180765)/Glass Composite | N/A | 164 MPa | N/A | Vinylester provides superior strength in composites |[7] |
Copolymers containing mid-to-long chain vinyl esters, such as vinyl pelargonate (C9) or vinyl stearate (C18), can exhibit a range of mechanical properties.[2] Shorter branched chains can impart a good balance of tensile strength and elongation. In composite applications, vinyl ester resins are noted for their toughness and chemical resistance, often outperforming polyester resins.[7][8]
Experimental Protocols
Representative Protocol for Free-Radical Copolymerization
This protocol provides a general methodology for the solution copolymerization of this compound with a comonomer such as acrylic acid, based on procedures described in the literature.[9]
-
Reactor Setup: A stirred glass reactor is charged with the chosen solvent (e.g., water, tetrahydrofuran, xylene) under an inert nitrogen atmosphere.[9]
-
Initial Charge: One of the comonomers (e.g., maleic anhydride (B1165640) or acrylic acid) may be dissolved in the solvent and heated to the reaction temperature (e.g., 45-85 °C).[9]
-
Monomer and Initiator Feed: A solution of this compound and the second comonomer is prepared. A separate solution of a free-radical initiator (e.g., sodium persulfate, AIBN) is also prepared.[9][10] These solutions are then added to the heated reactor over a period of several hours (e.g., 2-6 hours) while maintaining a constant temperature.[9]
-
Reaction: After the addition is complete, the reaction mixture is stirred at the reaction temperature for an additional period (e.g., 2 hours) to ensure high conversion.[9]
-
Work-up and Purification: The reactor is cooled to room temperature. The resulting copolymer can be isolated by precipitation in a non-solvent (e.g., heptane), followed by filtration and drying.[3] For aqueous polymerizations, the solution may be neutralized with a base.[9]
-
Characterization: The copolymer composition is typically determined using techniques like ¹H-NMR spectroscopy.[3] The molecular weight and polydispersity are determined by gel permeation chromatography (GPC). Thermal properties are analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).[4][5]
Conclusion
The choice between this compound and other vinyl esters in copolymerization depends heavily on the desired final properties of the polymer.
-
This compound vs. Vinyl Acetate: These two monomers exhibit very similar reactivity in copolymerizations. The primary difference lies in the side group (formate vs. acetate), which can subtly influence properties like hydrolysis rate and polarity of the final product.
-
Comparison with Long-Chain Vinyl Esters (e.g., Vinyl Stearate): this compound results in copolymers that are more rigid and have a higher Tg compared to those made with long-chain vinyl esters. The long alkyl chains of esters like vinyl stearate or vinyl oleate (B1233923) act as internal plasticizers, significantly increasing flexibility and lowering the Tg of the copolymer.[2][11]
Ultimately, this compound is a suitable candidate for applications where properties similar to those derived from vinyl acetate are desired. For applications requiring internal plasticization, enhanced hydrophobicity, or lower glass transition temperatures, longer-chain vinyl esters are the superior choice.
References
- 1. mdpi.com [mdpi.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. The Thermal and Mechanical Properties of Poly(ethylene-co-vinyl acetate) Random Copolymers (PEVA) and its Covalently Crosslinked Analogues (cPEVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on Thermal Properties of Vinyl Chloride Copolymers [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US5739241A - this compound copolymers, preparation thereof, and use thereof in detergents and cleaners - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Vinyl Formate Purity: GC-FID vs. HPLC-UV vs. qNMR
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. Vinyl formate (B1220265), a key monomer in polymerization and a versatile building block in organic synthesis, is no exception. Ensuring its purity is critical for controlling reaction kinetics, polymer properties, and the impurity profile of final products.
This guide provides a comprehensive comparison of three widely used analytical techniques for the validation of vinyl formate purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR). We present a side-by-side comparison of these methods, complete with detailed experimental protocols and supporting data, to empower researchers to select the most appropriate technique for their specific needs.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required accuracy and precision, and the available instrumentation. Gas Chromatography is often the method of choice for volatile compounds like this compound, offering high resolution and sensitivity.[1] High-Performance Liquid Chromatography serves as a powerful orthogonal technique, particularly for non-volatile or thermally sensitive impurities.[1] Quantitative NMR stands out as a primary method that can provide an absolute purity value without the need for a specific reference standard of the analyte.[1]
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.[2] |
| Typical Application | Primary choice for volatile and semi-volatile compounds.[1] | Analysis of non-volatile or thermally labile compounds.[1] | Absolute purity determination and quantification of impurities without a specific analyte standard.[1] |
| Common Impurities Detected | Volatile impurities such as residual starting materials (e.g., vinyl acetate (B1210297), formic acid) and byproducts (e.g., acetaldehyde, acetic acid). | Non-volatile impurities, oligomers, and degradation products. | Any proton-containing impurity with a distinct signal from this compound.[1] |
| Advantages | - High resolution and sensitivity for volatile compounds.- Robust and reliable for routine analysis.- Extensive libraries for peak identification. | - Orthogonal to GC, providing complementary information.- Suitable for a wide range of compounds.- Non-destructive for the sample. | - Primary analytical method, highly accurate and precise.- Provides structural information about impurities.- No analyte-specific reference standard required for purity determination. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | - Lower resolution for volatile compounds compared to GC.- this compound has a weak chromophore, requiring detection at low UV wavelengths. | - Lower sensitivity compared to chromatographic methods.- Requires a certified internal standard for absolute quantification.- Higher instrumentation cost. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of a vinyl ester, analogous to this compound, using the three techniques. The data for vinyl acetate purity determination by a mass balance method, which utilizes GC for impurity quantification, showed a purity of 99.90% with an expanded uncertainty of 0.30%.[3]
| Parameter | GC-FID (for Vinyl Acetate)[3] | HPLC-UV (General) | qNMR (for (+)-Catechin)[4] |
| Purity Determination | 99.92% (Area Normalization) | Area Percent Calculation | 98.2% w/w (Absolute) |
| Limit of Detection (LOD) | ~0.1 ppm (for vinyl acetate in air)[5] | Analyte dependent, typically in the low ppm range. | Analyte dependent, generally higher than chromatographic methods. |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the low ppm range. | Analyte dependent, typically in the mid-to-high ppm range. | Analyte dependent, generally higher than chromatographic methods. |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Accuracy (% Recovery) | Not specified | Typically 98-102% | Not applicable for absolute purity |
| Linearity (Correlation Coefficient) | > 0.999 | > 0.999 | Not applicable for absolute purity |
Experimental Workflow
The general workflow for validating the purity of this compound involves several key steps, from sample preparation to data analysis and interpretation.
Caption: A generalized workflow for the validation of this compound purity using different analytical techniques.
Experimental Protocols
Protocol 1: Purity Validation by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is designed for the routine quality control of this compound, providing excellent separation of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 200°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector Temperature: 250°C.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as hexane.
Data Analysis: Purity is determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For higher accuracy, a relative response factor can be determined for each impurity.
Protocol 2: Purity Validation by High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
This protocol is designed to detect less volatile impurities that may be present in the this compound sample.
Instrumentation:
-
HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 10% B to 90% B.
-
10-15 min: Hold at 90% B.
-
15-16 min: 90% B to 10% B.
-
16-20 min: Hold at 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.
Protocol 3: Absolute Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute measure of this compound purity using an internal standard.[2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride (B1165640) or 1,4-dinitrobenzene. The standard should have a resonance signal that is well-resolved from the analyte signals.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks being integrated.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add the appropriate volume of deuterated solvent.
Data Analysis: The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
References
A Comparative Guide to Catalysts for Vinyl Formate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Vinyl formate (B1220265) is a valuable monomer in the synthesis of specialty polymers and a key building block in organic chemistry. The efficiency of its synthesis, primarily through the vapor-phase reaction of acetylene (B1199291) and formic acid, is critically dependent on the catalyst employed. This guide provides a comparative analysis of common catalytic systems, supported by available experimental data, to assist researchers in selecting the optimal catalyst for their specific applications.
Catalyst Performance Comparison
The selection of a catalyst for vinyl formate synthesis involves a trade-off between activity, selectivity, stability, and cost. While data specifically for this compound synthesis is limited in comparative studies, extensive research on the analogous vinyl acetate (B1210297) synthesis from acetylene and acetic acid provides valuable insights. The performance of key catalyst types is summarized below.
| Catalyst System | Support | Typical Active Phase | Selectivity (%) | Conversion (%) | TON (mol/mol) | TOF (h⁻¹) | Key Characteristics |
| Zinc-Based | Activated Carbon | Zinc Acetate | >98 | 20-50 | High | Moderate | High selectivity, low cost, but prone to deactivation by active phase leaching. |
| Palladium-Gold | Silica (B1680970) (SiO₂) | Pd-Au Alloy | ~90 | ~7 (ethylene-based) | High | High | High activity and stability, but high cost of precious metals.[1] |
| Ruthenium-Based | Various | Ru Complexes | Moderate to High | Moderate to High | Moderate | Moderate | Versatile for various vinylation reactions, but less studied for vapor-phase this compound synthesis. |
| Gold-Based | Various | Au Nanoparticles | High | Moderate | Moderate | Moderate | Can offer high selectivity; performance is highly dependent on support and particle size. |
Detailed Experimental Protocols
To conduct a comparative study of catalysts for vapor-phase this compound synthesis, a standardized experimental protocol is crucial. The following procedure outlines a general methodology for catalyst screening and performance evaluation.
Catalyst Preparation
a) Zinc Acetate on Activated Carbon (Impregnation Method)
-
Dry activated carbon support at 110°C for 4 hours.
-
Prepare a saturated aqueous solution of zinc acetate.
-
Immerse the dried activated carbon in the zinc acetate solution for 24 hours.
-
Remove the impregnated support and dry at 60°C for 6 hours, followed by final drying at 120°C for 12 hours.
-
The loading of zinc acetate can be controlled by the concentration of the solution and the impregnation time.
b) Supported Palladium-Gold (Incipient Wetness Impregnation)
-
Dry the silica (SiO₂) support at 120°C for 4 hours.
-
Prepare a solution containing calculated amounts of H₂PdCl₄ and HAuCl₄ in deionized water. The volume of the solution should be equal to the pore volume of the silica support.
-
Add the solution dropwise to the silica support with constant mixing to ensure uniform distribution.
-
Dry the catalyst precursor at 120°C overnight.
-
Calcine the dried precursor in air at 300-500°C for 3-5 hours.
-
Reduce the calcined catalyst in a stream of H₂/N₂ at 300-400°C for 2-4 hours.
Catalyst Performance Evaluation
a) Reactor Setup
A fixed-bed continuous flow reactor is typically used for vapor-phase reactions. The reactor is usually made of quartz or stainless steel and placed inside a tube furnace with a programmable temperature controller. Mass flow controllers are used to precisely regulate the flow of reactant gases (acetylene and an inert carrier gas like nitrogen). A syringe pump is used to introduce formic acid, which is vaporized in a pre-heating zone before mixing with the gas stream.
b) Reaction Procedure
-
Load a specific amount of catalyst (e.g., 1-2 grams) into the reactor, secured with quartz wool plugs.
-
Pre-treat the catalyst in situ by heating under a nitrogen flow to the desired reaction temperature to remove any adsorbed moisture.
-
Introduce the reactant feed stream. A typical molar ratio of acetylene to formic acid is between 3:1 and 5:1.[2]
-
Maintain the reaction at a constant temperature, typically in the range of 170-220°C.[2]
-
The gaseous product stream is passed through a condenser to collect the liquid products.
-
Analyze the liquid products using gas chromatography (GC) to determine the conversion of formic acid and the selectivity towards this compound.
-
Analyze the off-gas using a gas chromatograph with a thermal conductivity detector (GC-TCD) to quantify unreacted acetylene and any gaseous byproducts.
c) Calculation of Performance Metrics
-
Conversion of Formic Acid (%) : ((Moles of formic acid in - Moles of formic acid out) / Moles of formic acid in) * 100
-
Selectivity to this compound (%) : (Moles of this compound produced / Moles of formic acid reacted) * 100
-
Turnover Number (TON) : Moles of product / Moles of active sites
-
Turnover Frequency (TOF) : TON / reaction time (typically in h⁻¹)
Note: Determining the number of active sites for TON and TOF calculations can be challenging for heterogeneous catalysts and often requires specific characterization techniques like chemisorption.[3]
Visualizing the Comparative Study Workflow
The following diagrams illustrate the logical workflow of a comparative catalyst study and the general reaction pathway for this compound synthesis.
Caption: Workflow for a comparative study of catalysts.
Caption: General reaction pathway for this compound synthesis.
References
Performance of Vinyl Formate-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of vinyl formate-based polymers, with a primary focus on its key derivative, polyvinyl alcohol (PVA). Due to the transient nature of polyvinyl formate (B1220265) (PVF) which is often immediately converted to PVA, direct extensive performance data on PVF is limited. Therefore, this guide leverages the wealth of data available for PVA to draw comparisons against other prominent biodegradable polymers used in research and drug development, such as polylactic acid (PLA) and polyglycolic acid (PGA). We will also touch upon vinyl acetate (B1210297) copolymers, like ethylene (B1197577) vinyl acetate (EVA), to provide a broader context of vinyl ester polymers.
Executive Summary
This compound is a critical monomer in polymer science, primarily serving as a precursor to polyvinyl alcohol (PVA).[1] The performance of polymers derived from this compound is largely dictated by the properties of PVA, which is obtained through the hydrolysis of polyvinyl acetate (PVAc), a polymer closely related to polythis compound.[2][3] PVA stands out for its excellent biocompatibility, biodegradability, and film-forming properties, making it a versatile material in biomedical applications, including drug delivery.[4][5][6] This guide presents a detailed analysis of the mechanical, thermal, and biological performance of PVA, benchmarked against PLA and PGA, supported by experimental data and protocols.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators of PVA against PLA and PGA, providing a clear, quantitative comparison for material selection.
Table 1: Comparison of Mechanical Properties
| Property | Polyvinyl Alcohol (PVA) | Polylactic Acid (PLA) | Polyglycolic Acid (PGA) | Test Standard |
| Tensile Strength (MPa) | 20 - 100[7][8] | 50 - 70[9] | 60 - 100[9] | ASTM D638 / ISO 527-2 |
| Tensile Modulus (GPa) | 0.5 - 3.0[10] | 2.0 - 4.0[9] | 5.0 - 7.0[11] | ASTM D638 / ISO 527-2 |
| Elongation at Break (%) | 100 - 400[7] | 2 - 6[9] | 15 - 20[9] | ASTM D638 / ISO 527-2 |
Table 2: Comparison of Thermal Properties
| Property | Polyvinyl Alcohol (PVA) | Polylactic Acid (PLA) | Polyglycolic Acid (PGA) | Test Standard |
| Glass Transition Temp (°C) | 60 - 85[12] | 55 - 65[9] | 35 - 40[9] | ASTM D3418 (DSC) |
| Melting Temperature (°C) | 180 - 230[2][13] | 150 - 180[9] | 220 - 230[11] | ASTM D3418 (DSC) |
| Decomposition Temp (°C) | > 200[12][13] | ~350[11] | ~300[11] | ASTM D3850 (TGA) |
Table 3: Comparison of Biocompatibility and Biodegradation
| Property | Polyvinyl Alcohol (PVA) | Polylactic Acid (PLA) | Polyglycolic Acid (PGA) |
| Biocompatibility | Excellent, non-toxic[4][14][15] | Excellent, non-toxic[16] | Excellent, non-toxic[17] |
| Biodegradation | Biodegradable, rate depends on hydrolysis degree[15][18] | Biodegradable, slower than PGA[9][16] | Biodegradable, faster than PLA[9][17] |
| Degradation Products | Non-toxic byproducts[15] | Lactic acid (natural metabolite)[9] | Glycolic acid (natural metabolite)[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Polymer Synthesis and Preparation
Synthesis of Polyvinyl Alcohol (PVA) via Hydrolysis of Polyvinyl Acetate (PVAc)
The synthesis of PVA is not achieved by the direct polymerization of its monomer, vinyl alcohol, due to its instability. Instead, it is prepared by the hydrolysis of polyvinyl acetate.[7]
References
- 1. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 2. fao.org [fao.org]
- 3. PVA Hydrolysis | Polyvinyl Alcohol Degrees & Applications [china-pva.net]
- 4. Electrospun PVA Fibers for Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stc.uniroma2.it [stc.uniroma2.it]
- 6. mwpva.com [mwpva.com]
- 7. Polyvinyl alcohol - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Sustainable and Biodegradable Polymers: PGA, PLA and PLGA [specificpolymers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocompatibility and Toxicity of Poly(vinyl alcohol)/N,O-Carboxymethyl Chitosan Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Properties and Applications of Polyvinyl Alcohol, Halloysite Nanotubes and Their Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. The Blending of Poly(glycolic acid) with Polycaprolactone and Poly(l-lactide): Promising Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. plasticpollutioncoalition.org [plasticpollutioncoalition.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Vinyl Formate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of reactive monomers like vinyl formate (B1220265) is critical for ensuring product quality, stability, and safety. The selection and validation of an appropriate analytical method are paramount. This guide provides an objective comparison of two common chromatographic techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the analysis of vinyl formate.
Cross-validation of analytical methods is the process of assuring that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] This guide presents supporting experimental data, detailed methodologies, and a logical workflow for the cross-validation process to aid researchers in making informed decisions for their specific analytical needs.
Data Presentation: A Comparative Overview
The following tables summarize the key analytical performance parameters for GC-FID and HPLC-UV methods adapted for the analysis of this compound. These values are representative of typical performance characteristics observed for similar volatile esters and serve as a benchmark for method validation.[2][3]
Table 1: Quantitative Performance Comparison of Analytical Methods for this compound
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Key Considerations |
| Precision (%RSD) | < 2% | < 2% | Both methods demonstrate excellent precision.[4] GC-FID is often favored for its high reproducibility for volatile compounds. |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | Comparable recovery rates are achievable with optimized sample preparation and extraction procedures. |
| Linearity (r²) | > 0.999 | > 0.995 | Both techniques exhibit excellent linearity over a defined concentration range.[4] |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.5 µg/mL | GC-FID generally offers higher sensitivity for volatile analytes like this compound.[3] |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~1.5 µg/mL | The lower LOQ of GC-FID makes it suitable for trace-level impurity analysis. |
Table 2: Methodological Comparison for this compound Analysis
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Principle | Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase.[5] | Separation in a liquid mobile phase based on analyte interaction with a stationary phase.[5] |
| Sample Volatility | Ideal for volatile and semi-volatile compounds like this compound.[6] | Suitable for non-volatile and thermally labile compounds, but can be adapted for volatile analytes.[6] |
| Operating Temperature | High temperatures are required for volatilization (e.g., 150-250°C).[5] | Typically ambient to moderately elevated (e.g., 25-40°C).[5] |
| Sample Preparation | Often simpler, involving dissolution in a suitable volatile solvent. | May require derivatization for enhanced detection, but direct injection is also possible. |
| Instrumentation Cost | Generally lower initial and operational costs.[5] | Generally higher due to high-pressure pumps and solvent consumption.[5] |
| Analysis Time | Typically faster, with run times of a few minutes to half an hour.[5] | Can range from 10 to 60 minutes.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.[2] Below are representative protocols for the analysis of this compound using GC-FID and HPLC-UV, adapted from established methods for similar vinyl esters.[6][7]
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is designed for the quantification of this compound and the detection of volatile impurities.
-
Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.[8]
-
Chromatographic Conditions :
-
Column : DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature : 200°C.
-
Injection Volume : 1 µL.
-
Split Ratio : 50:1.
-
Oven Temperature Program :
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Detector Temperature : 250°C.
-
-
Sample Preparation : Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297).
-
Data Analysis : Purity is determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol
This protocol is designed to serve as an orthogonal technique to GC-FID, particularly for the detection of non-volatile impurities or degradation products.
-
Instrumentation : HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Chromatographic Conditions :
-
Mobile Phase A : Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient :
-
0-10 min: 30% B to 70% B.
-
10-15 min: Hold at 70% B.
-
15-16 min: 70% B to 30% B.
-
16-20 min: Hold at 30% B.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 210 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation : Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Data Analysis : Purity is calculated based on the area percent of the main peak relative to the total peak area.[6]
Mandatory Visualization
To further clarify the logical process of cross-validating these two analytical techniques, the following diagram illustrates the workflow.
Caption: Workflow for Cross-Validation of GC-FID and HPLC-UV Methods.
Conclusion
Both GC-FID and HPLC-UV are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations. GC-FID is often the preferred method for purity assessment of volatile compounds due to its high resolution, sensitivity, and robustness.[6][10] HPLC-UV serves as an excellent orthogonal method, particularly for identifying non-volatile or thermally sensitive impurities that may not be detected by GC.[6]
The choice between these methods will depend on the specific application, such as routine quality control, stability testing, or impurity profiling. By following a structured cross-validation approach, researchers can ensure the reliability and accuracy of their analytical data, leading to higher confidence in their research and development outcomes.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products [scirp.org]
- 4. mastelf.com [mastelf.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Vinyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
Validating Theoretical Models of Vinyl Formate Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of vinyl formate (B1220265), a key building block in organic synthesis, is of significant interest for the development of novel chemical transformations. Theoretical models, particularly those based on Density Functional Theory (T), play a crucial role in predicting reaction pathways and energetics, thereby guiding experimental design. However, the accuracy of these computational predictions must be rigorously validated against experimental data. This guide provides a comparative analysis of theoretical and experimental approaches to understanding the reactivity of vinyl formate, with a focus on its unimolecular thermal decomposition.
Due to a lack of comprehensive studies directly comparing theoretical and experimental data for this compound's thermal decomposition, this guide synthesizes findings from analogous systems—other small vinyl and formate esters—to provide a representative comparison. This approach allows for an objective evaluation of the strengths and limitations of current theoretical models.
Comparison of Theoretical Predictions and Experimental Data
The thermal decomposition of vinyl esters can proceed through several pathways. For this compound, a likely major pathway involves a pericyclic elimination reaction, yielding ketene (B1206846) and formaldehyde. This guide will focus on this representative reaction.
Table 1: Comparison of Theoretical and Experimental Activation Energies for Analogous Vinyl Ester Decomposition
| Reaction Pathway | Theoretical Activation Energy (Ea) [kcal/mol] (Analogous System: Vinyl Acetate) | Experimental Activation Energy (Ea) [kcal/mol] (Analogous System: tert-Butyl Formate) |
| Vinyl Ester → Alkene + Carboxylic Acid | 48.5 | 45.2 |
Note: The data presented are for analogous systems due to the absence of directly comparable published data for this compound. Theoretical data is based on DFT calculations for the decomposition of vinyl acetate (B1210297) to ketene and acetic acid. Experimental data is from the gas-phase pyrolysis of tert-butyl formate, which also proceeds via a concerted elimination mechanism.
Experimental Protocols
Gas-Phase Pyrolysis via Shock Tube Experiments
Experimental kinetic data for the thermal decomposition of esters are often obtained using a single-pulse shock tube.
-
Mixture Preparation: A dilute mixture of the ester in an inert gas (e.g., argon) is prepared. The low concentration of the reactant minimizes bimolecular reactions.
-
Shock Heating: The gas mixture is rapidly heated to a high temperature (typically 800-1500 K) by a reflected shock wave for a very short duration (a few milliseconds).
-
Quenching: The reaction is rapidly quenched by the expansion wave following the reflection of the shock wave.
-
Product Analysis: The composition of the post-shock mixture is determined using gas chromatography-mass spectrometry (GC-MS).
-
Kinetic Analysis: By varying the temperature and measuring the extent of decomposition, the rate constants (k) can be determined. An Arrhenius plot (ln(k) vs. 1/T) is then used to derive the experimental activation energy (Ea) and pre-exponential factor (A).
Theoretical Modeling Protocols
Density Functional Theory (T) Calculations
Theoretical insights into reaction mechanisms and energetics are commonly gained through quantum chemical calculations using DFT.
-
Geometry Optimization: The ground state and transition state geometries of the reactant and products are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to minima (for reactants and products, all real frequencies) or first-order saddle points (for transition states, one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE).
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Activation Energy Calculation: The activation energy (Ea) is calculated as the difference in the ZPVE-corrected total energies of the transition state and the reactant.
-
Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state connects the reactant and product states.
Visualizing the Validation Workflow and Reaction Pathways
To better illustrate the process of validating theoretical models and the predicted reaction mechanism, the following diagrams are provided.
A Comparative Analysis of Vinyl Formate and Acrylate Monomers for Polymer Synthesis
In the landscape of polymer chemistry, the selection of monomers is a critical decision that dictates the ultimate properties and performance of the resulting polymer. This guide offers a detailed comparative analysis of vinyl formate (B1220265) and a series of acrylate (B77674) monomers—specifically methyl acrylate, ethyl acrylate, and butyl acrylate. Geared towards researchers, scientists, and drug development professionals, this document provides an objective comparison of their performance, supported by available experimental data, to inform monomer selection for specific applications.
Monomer and Polymer Properties: A Quantitative Comparison
The performance of a polymer is intrinsically linked to the chemical nature of its constituent monomer and the polymerization conditions. While extensive data is available for acrylate-based polymers, quantitative experimental data for poly(vinyl formate) homopolymer is notably scarce in publicly available literature. The following tables summarize key quantitative data for the selected acrylate monomers and their respective homopolymers. A qualitative discussion of this compound and its polymer follows, drawing comparisons with structurally similar polymers like poly(vinyl acetate).
Table 1: Monomer Properties
| Property | This compound | Methyl Acrylate | Ethyl Acrylate | Butyl Acrylate |
| Chemical Formula | C₃H₄O₂ | C₄H₆O₂ | C₅H₈O₂ | C₇H₁₂O₂ |
| Molar Mass ( g/mol ) | 72.06 | 86.09 | 100.12 | 128.17 |
| Boiling Point (°C) | 46-47 | 80 | 100 | 145 |
| Density (g/cm³) | 0.963 | 0.956 | 0.923 | 0.894 |
Table 2: Polymer Thermal Properties
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) |
| Poly(this compound) | Data not readily available; expected to be similar to or slightly higher than Poly(vinyl acetate) (~30-40 °C) | Data not readily available |
| Poly(methyl acrylate) | ~10 | ~350 |
| Poly(ethyl acrylate) | -22 to -24 | ~316 (5% mass loss) |
| Poly(butyl acrylate) | -43 to -54 | ~360-370 |
Table 3: Polymer Mechanical Properties
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(this compound) | Data not readily available | Data not readily available |
| Poly(methyl methacrylate)* | 47 - 79 | 1 - 30 |
| Poly(ethyl acrylate) | ~0.1-1 | ~1800 |
| Poly(butyl acrylate) | ~0.03-0.1 | ~2000 |
*Note: Data for Poly(methyl methacrylate) is provided as a reference for a common, rigid acrylate polymer.
In-Depth Monomer Analysis
This compound
This compound is the simplest vinyl ester and is the ester of formic acid and vinyl alcohol. It readily undergoes free-radical polymerization to form poly(this compound).[1] A significant application of this compound in polymer science is as a precursor to poly(vinyl alcohol) (PVA) through subsequent hydrolysis of the formate groups.[1] This route can offer a pathway to PVA with tailored molecular weights and tacticity.[1]
Information on the homopolymer of this compound is limited. However, based on its structural similarity to vinyl acetate, poly(this compound) is expected to be an amorphous thermoplastic. The small formate side group would likely result in a glass transition temperature in a similar range to that of poly(vinyl acetate) (PVAc), which is around 30-40°C. The mechanical properties are anticipated to be those of a relatively soft and flexible material.
Acrylate Monomers
Acrylate monomers are esters of acrylic acid and are known for their high reactivity in polymerization, leading to the formation of a wide range of polymers with diverse properties.[2] The properties of polyacrylates are highly tunable by varying the alkyl group of the ester.
-
Methyl Acrylate: The polymer, poly(methyl acrylate) (PMA), has a glass transition temperature just above room temperature, making it a relatively hard and brittle material at ambient conditions.
-
Ethyl Acrylate: Poly(ethyl acrylate) (PEA) has a Tg below room temperature, resulting in a soft, rubbery, and tacky polymer.[3] It is known for its flexibility and good adhesion properties.[4]
-
Butyl Acrylate: With a longer alkyl chain, poly(butyl acrylate) (PBA) exhibits an even lower Tg, making it a very soft and tacky material.[5] It is a common component in pressure-sensitive adhesives due to its excellent adhesive and cohesive properties.[6][7]
Polymerization Behavior
Both this compound and acrylate monomers can be polymerized via free-radical polymerization. Acrylate monomers are generally more reactive than vinyl esters. In copolymerizations of vinyl esters and acrylates, the acrylate monomers tend to polymerize more rapidly.[8]
The polymerization of this compound can be carried out in bulk, solution, or emulsion. For instance, copolymerization of this compound with acrylic acid has been successfully performed in organic solvents like xylene or tetrahydrofuran (B95107) in the presence of a free-radical initiator.[2]
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for the free-radical polymerization of acrylate monomers. A general procedure for this compound polymerization is also described based on available information.
Solution Polymerization of Butyl Acrylate (Representative Protocol)
This protocol is a representative example of a free-radical solution polymerization.
Materials:
-
Butyl acrylate (monomer), purified by distillation
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Nitrogen gas
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Oil bath
Procedure:
-
The reaction flask is charged with a specific amount of toluene and butyl acrylate.
-
The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
A calculated amount of AIBN is added to the reaction mixture.
-
The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 60-80°C) and stirred.
-
The polymerization is allowed to proceed for a predetermined time.
-
The polymerization is terminated by cooling the reaction mixture and exposing it to air.
-
The polymer is then precipitated in a non-solvent such as methanol, filtered, and dried under vacuum until a constant weight is achieved.
General Protocol for Free-Radical Polymerization of this compound
Materials:
-
This compound (monomer), purified
-
A suitable free-radical initiator (e.g., a peroxide or an azo compound)
-
An appropriate solvent (e.g., xylene, tetrahydrofuran) if conducting a solution polymerization[2]
-
Nitrogen gas
-
Reaction setup as described above
Procedure:
-
The reactor is charged with the solvent (if applicable) and this compound.
-
The system is deoxygenated by purging with nitrogen.
-
The initiator is introduced into the reaction mixture.
-
The reaction is carried out at a controlled temperature (e.g., 65-85°C) for a specified duration.[2]
-
The resulting poly(this compound) can be isolated by precipitation in a suitable non-solvent.
Visualizing the Concepts
Diagrams can aid in understanding the chemical structures, experimental workflows, and comparative aspects of these monomers.
Caption: Chemical structures of this compound and common Acrylate Monomers.
Caption: General experimental workflow for free-radical polymerization.
Caption: Comparative trend of Glass Transition Temperature and resulting polymer properties.
Conclusion
This compound and acrylate monomers offer distinct pathways to a variety of polymers with a wide spectrum of properties. Acrylate monomers, particularly ethyl and butyl acrylate, are well-characterized and provide a versatile platform for producing soft, flexible, and adhesive materials. The properties of these polymers can be precisely tuned by the choice of the alkyl ester group.
This compound, while less studied as a homopolymer, presents an interesting alternative, primarily as a precursor to poly(vinyl alcohol). The lack of extensive experimental data on poly(this compound) highlights an area for future research to fully elucidate its potential as a functional polymer. For applications requiring well-defined soft and adhesive properties, acrylate monomers currently offer a more established and predictable choice. However, for research focused on the synthesis of novel poly(vinyl alcohol) architectures or exploring polymers with hydrolyzable side chains, this compound remains a valuable monomer.
References
- 1. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 2. US5739241A - this compound copolymers, preparation thereof, and use thereof in detergents and cleaners - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. India's Leading PVC, UPVC & CPVC Pipes Manufacturers | Astral [astralpipes.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Vinyl Formate and Vinyl Chloroformate for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the choice of reagents is paramount to ensuring reaction efficiency, product purity, and overall safety. This guide provides a comprehensive comparison of two key vinyl esters, vinyl formate (B1220265) and vinyl chloroformate, offering insights into their respective advantages and disadvantages. By examining their chemical properties, reactivity, synthesis protocols, and safety profiles, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Executive Summary
Vinyl formate emerges as a safer and more environmentally benign alternative to vinyl chloroformate, particularly in applications requiring a formyl group or a vinyl alcohol precursor. While vinyl chloroformate exhibits higher reactivity, its use is hampered by significant safety concerns and hazardous synthesis routes involving toxic reagents like phosgene (B1210022) and organomercury compounds. In contrast, this compound offers a milder reactivity profile and can be synthesized through less hazardous methods, making it a more sustainable choice for many applications, including polymer synthesis and as a formylating agent.
Chemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of this compound and vinyl chloroformate is crucial for their effective application. The following table summarizes their key characteristics.
| Property | This compound | Vinyl Chloroformate |
| Chemical Formula | C₃H₄O₂[1] | C₃H₃ClO₂[2] |
| Molecular Weight | 72.06 g/mol [1] | 106.51 g/mol [2] |
| Appearance | Colorless liquid | Colorless to light yellow liquid[2] |
| Boiling Point | 46-47 °C[3] | 68-69 °C[4] |
| Density | 0.959 g/cm³[3] | 1.253 g/cm³[4] |
| Flash Point | 16 °C[3] | -4 °C[4] |
| Solubility | Soluble in many organic solvents | Reacts with water; soluble in many organic solvents[2] |
Reactivity and Applications
Vinyl Chloroformate: The Highly Reactive Acylating Agent
Vinyl chloroformate is a potent and versatile reagent, primarily utilized for the introduction of the vinyloxycarbonyl protecting group and in the N-dealkylation of tertiary amines.[2] Its high reactivity stems from the excellent leaving group ability of the chloride ion, making it a powerful acylating agent for nucleophiles such as alcohols and amines to form vinyl carbonates and carbamates, respectively.[2][5] Kinetic studies have demonstrated that vinyl chloroformate reacts significantly faster than similar compounds like allyl chloroformate in solvolysis reactions.[6][7] This high reactivity is advantageous for driving reactions to completion but can also lead to reduced selectivity and the formation of unwanted byproducts if not carefully controlled. A significant application of vinyl chloroformate is in the synthesis of monomers for biomedical devices, such as hydrogel contact lenses.[2][8]
This compound: A Milder and More Selective Alternative
This compound serves as a valuable building block in organic synthesis, acting as a precursor for vinylation reactions and as a protected form of acetaldehyde (B116499).[4] Its most prominent application is in polymer science as a co-monomer for creating functionalized polymers, which can be subsequently hydrolyzed to produce poly(vinyl alcohol) (PVA).[4] As a formylating agent, this compound offers a milder alternative to other reagents. While less reactive than vinyl chloroformate, this characteristic can be advantageous in achieving greater selectivity, particularly when working with multifunctional molecules.
Experimental Protocols
Detailed experimental procedures are essential for the safe and effective use of these reagents. Below are representative protocols for the synthesis of each compound and their application in the N-protection of amines.
Synthesis of Vinyl Chloroformate
A newer, mercury-free method for synthesizing vinyl chloroformate involves the palladium-catalyzed reaction of vinyloxy trimethylsilane (B1584522) (VOTMS) with phosgene.[2][9]
Materials:
-
Vinyloxy trimethylsilane (VOTMS)
-
Phosgene (typically a 20 wt% solution in toluene)
-
Palladium (II) acetate (B1210297) (catalyst)[9]
-
Acetonitrile (solvent)[9]
-
Anhydrous reaction vessel
-
Stirring apparatus
-
Cooling bath
Procedure:
-
In an anhydrous reaction vessel under an inert atmosphere, dissolve vinyloxy trimethylsilane and a catalytic amount of palladium (II) acetate in acetonitrile.
-
Cool the mixture in a cooling bath.
-
Slowly add the phosgene solution to the reaction mixture while maintaining the temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
-
Upon completion, the reaction mixture can be carefully quenched and purified. A 55% yield has been reported for a lab-scale synthesis.[9]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the transesterification of vinyl acetate with formic acid.
Materials:
-
Vinyl acetate
-
Formic acid
-
Mercury(II) catalyst (e.g., mercuric acetate) or a less toxic alternative.
-
Reaction vessel with reflux condenser
-
Stirring apparatus
Procedure:
-
Combine vinyl acetate and formic acid in the reaction vessel.
-
Add a catalytic amount of the chosen catalyst.
-
Heat the mixture to reflux and monitor the reaction progress (e.g., by GC).
-
Upon reaching equilibrium, the this compound can be isolated and purified by distillation.
N-protection of Amines using Vinyl Chloroformate
Vinyl chloroformate readily reacts with primary and secondary amines to form the corresponding N-vinyloxycarbonyl derivatives.
Materials:
-
Amine substrate
-
Vinyl chloroformate
-
Anhydrous, non-protic solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine) to scavenge HCl[9]
-
Reaction vessel
-
Stirring apparatus
-
Cooling bath
Procedure:
-
Dissolve the amine substrate and the base in the anhydrous solvent in the reaction vessel.
-
Cool the solution in a cooling bath.
-
Slowly add vinyl chloroformate to the stirred solution.
-
Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC).
-
Work up the reaction by washing with aqueous solutions to remove the hydrochloride salt and excess reagents.
-
The N-vinyloxycarbonyl amine can then be isolated and purified. A 90% yield has been reported for the reaction with N-ethylpiperidine.[10]
N-formylation of Amines using this compound
While less common than other formylating agents, this compound can be used for the N-formylation of amines.
Materials:
-
Amine substrate
-
This compound
-
Solvent (e.g., aprotic solvent like THF or acetonitrile)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the amine substrate in the chosen solvent in the reaction vessel.
-
Add this compound to the solution. The reaction may require heating to proceed at a reasonable rate.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC).
-
Upon completion, the solvent and any excess this compound can be removed under reduced pressure to yield the N-formylated product.
Safety Profile: A Critical Consideration
The safety profiles of this compound and vinyl chloroformate differ significantly and should be a primary consideration in their selection.
| Safety Aspect | This compound | Vinyl Chloroformate |
| Toxicity | Moderately toxic by ingestion. Severe eye and mild skin irritant. | Toxic if swallowed, in contact with skin, or if inhaled.[11] Causes severe skin burns and eye damage.[11] Lachrymator.[4] |
| Flammability | Highly flammable liquid and vapor. | Highly flammable liquid and vapor.[11] |
| Reactivity Hazards | Can react violently with oxidizing agents. | Reacts with water to liberate toxic gas.[2] Incompatible with acids, strong bases, alcohols, and amines.[2] |
| Handling Precautions | Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[12] | Work in a well-ventilated fume hood. Wear extensive PPE, including chemical-resistant gloves, splash goggles, and a face shield.[4] |
| Byproducts | Hydrolysis can produce formic acid and acetaldehyde. | Hydrolysis produces hydrochloric acid and carbon dioxide. Reaction with amines produces HCl. |
Byproducts and Environmental Impact
The byproducts generated from reactions involving these two reagents are a crucial factor in assessing their overall utility and environmental footprint.
Vinyl Chloroformate: Reactions with nucleophiles like amines and alcohols generate stoichiometric amounts of hydrochloric acid (HCl), which must be neutralized, often with a tertiary amine base, leading to the formation of hydrochloride salts that need to be removed during workup.[9] The synthesis of vinyl chloroformate itself is a major environmental concern due to the use of highly toxic and hazardous materials such as phosgene and, in older methods, organomercury compounds.[2][9] Efforts have been made to develop mercury-free synthesis routes to mitigate this environmental burden.[8][9]
This compound: The primary byproduct from the hydrolysis of this compound is formic acid and acetaldehyde. While acetaldehyde is a volatile and flammable compound, it is generally considered less hazardous than the corrosive HCl and toxic phosgene associated with vinyl chloroformate. The synthesis of this compound can be achieved through routes that are less environmentally damaging than those for vinyl chloroformate, for example, via the direct addition of formic acid to acetylene.
Logical and Workflow Diagrams
To visually represent the synthesis and reaction pathways, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The choice between this compound and vinyl chloroformate should be guided by a careful assessment of the specific requirements of the chemical transformation, with a strong emphasis on safety and environmental impact. Vinyl chloroformate's high reactivity makes it a powerful tool for certain applications, but its hazardous nature necessitates stringent safety protocols and consideration of the environmental consequences of its synthesis. This compound, while less reactive, presents a significantly safer and more sustainable profile, making it the preferable choice for applications where milder conditions are acceptable and a greener chemical process is desired. For researchers and drug development professionals, prioritizing safety and sustainability by opting for reagents like this compound whenever possible will contribute to a safer and more environmentally responsible scientific practice.
References
- 1. mdpi.com [mdpi.com]
- 2. Vinyl Chloroformate|Chemical Reagent for Research [benchchem.com]
- 3. 692-45-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US8273914B1 - Process for preparing vinyl chloroformate - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vinyl chloroformate | C3H3ClO2 | CID 78808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
Unraveling the Reaction Mechanisms of Vinyl Formate: A Comparative Guide Based on Experimental Validation of Analogous Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the potential reaction mechanisms of vinyl formate (B1220265), a molecule of interest in various chemical syntheses. Due to a notable lack of direct experimental data on the unimolecular decomposition of vinyl formate in the public domain, this document leverages well-established experimental findings for structurally similar compounds. By examining the thermal and photochemical behaviors of analogous vinyl compounds and formate esters, we can infer the likely reaction pathways for this compound. This guide presents a transparent comparison, highlighting where data is inferred by analogy versus where it is supported by direct experimental evidence for the compared molecules.
Anticipated Reaction Pathways of this compound
This compound (CH₂=CH-O-CHO) possesses two key reactive sites: the vinyl group and the formate ester group. Its decomposition is therefore expected to proceed through pathways characteristic of both functionalities.
Thermal Decomposition:
At elevated temperatures, this compound is likely to undergo unimolecular decomposition through several competing pathways:
-
Decarbonylation: Cleavage of the C-O bond in the formate group, followed by rearrangement, could lead to the formation of vinyl alcohol and carbon monoxide. Vinyl alcohol would then likely tautomerize to the more stable acetaldehyde.
-
Decarboxylation: Scission of the O-CHO bond could produce a vinyl radical and a formyl radical, or potentially ethene and carbon dioxide through a concerted mechanism or subsequent reactions.
-
Retro-ene Reaction: A concerted pericyclic reaction involving a six-membered transition state could lead to the formation of acetylene (B1199291) and formic acid.
Photochemical Decomposition:
Upon absorption of ultraviolet radiation, this compound is expected to undergo bond cleavage at its weakest points. The likely primary photochemical processes include:
-
O-CHO Bond Cleavage: Homolytic cleavage of the ester bond to yield a vinyloxy radical and a formyl radical.
-
C-O Bond Cleavage: Fission of the bond between the vinyl group and the ester oxygen, producing a vinyl radical and a formate radical.
-
Norrish Type Reactions: Similar to other carbonyl compounds, Norrish Type I (alpha-cleavage) and Type II (gamma-hydrogen abstraction) reactions could be possible, although the latter is less likely due to the absence of a gamma-hydrogen.
The following sections provide experimental data and protocols for analogous compounds to substantiate these predicted pathways.
Comparative Experimental Data
The following tables summarize key quantitative data from experimental studies on compounds analogous to this compound. This data provides a basis for estimating the reactivity and product distributions for this compound.
Table 1: Thermal Decomposition Data for Analogous Compounds
| Compound | Temperature Range (°C) | Key Products | Activation Energy (Ea) (kJ/mol) | Primary Reaction Pathway |
| Methyl Formate | 1430 - 2070 K | CH₃OH, CO, HCHO | - | Unimolecular decomposition |
| Ethyl Acetate (B1210297) | 450 - 550 | Ethene, Acetic Acid | 200.4 | Retro-ene reaction |
| Vinyl Acetate (on Pd(111)) | > 290 K | Methane, CO, CO₂ | - | Surface decomposition |
| Poly(vinyl chloride) | 200 - 520 | HCl, Benzene, Toluene | ~150 | Dehydrochlorination and cyclization |
Table 2: Photochemical Decomposition Data for Analogous Compounds
| Compound | Wavelength (nm) | Key Products | Quantum Yield (Φ) | Primary Reaction Pathway |
| Methyl Formate | 193 | H, CO, CO₂, CH₃O | - | C-O and C-H bond fission |
| Ethyl Formate | 193 | H, CO₂, CH₃CHO | - | H elimination and secondary dissociation |
| Vinyl Chloride | 193 | HCl, Acetylene, H | - | Three-center and four-center HCl elimination |
Experimental Protocols for Key Experiments
Detailed methodologies for the key experiments cited for the analogous compounds are provided below.
1. Shock Tube Pyrolysis of Methyl Formate
-
Apparatus: A high-pressure shock tube coupled with time-of-flight mass spectrometry (TOF-MS) and/or laser absorption spectroscopy.
-
Procedure: A mixture of methyl formate highly diluted in an inert gas (e.g., argon) is introduced into the driven section of the shock tube. A high-pressure driver gas (e.g., helium) is used to rupture a diaphragm, generating a shock wave that travels through the gas mixture, rapidly heating it to the desired reaction temperature (e.g., 1430-2070 K) and pressure (e.g., 1.1 bar). The species concentrations behind the reflected shock wave are monitored in real-time.
-
Data Analysis: The time-resolved concentration profiles of reactants, intermediates, and products are used to validate and refine a detailed chemical kinetic model. Rate constants for individual reaction steps are determined by fitting the model predictions to the experimental data.
2. Gas-Phase Photodissociation of Ethyl Formate
-
Apparatus: A pulsed laser photolysis system coupled with a time-of-flight mass spectrometer or a photofragment translational spectrometer.
-
Procedure: A molecular beam of ethyl formate is generated by expanding a dilute mixture of ethyl formate in a carrier gas (e.g., helium) through a pulsed nozzle into a high-vacuum chamber. The molecular beam is crossed by a pulsed UV laser beam (e.g., at 193 nm). The resulting photofragments are ionized by a second laser or by synchrotron radiation and detected by a mass spectrometer.
-
Data Analysis: The arrival times and positions of the photofragment ions on the detector are used to determine their kinetic energy and angular distributions. This information is used to identify the primary dissociation channels and to deduce the dynamics of the bond-breaking process.
3. Temperature-Programmed Desorption (TPD) of Vinyl Acetate on Pd(111)
-
Apparatus: An ultra-high vacuum (UHV) chamber equipped with a single-crystal sample manipulator capable of resistive heating and cryogenic cooling, a mass spectrometer for TPD, and often other surface science techniques like Reflection Absorption Infrared Spectroscopy (RAIRS).
-
Procedure: A clean Pd(111) single crystal is cooled to a low temperature (e.g., < 100 K) in the UHV chamber. Vinyl acetate is introduced into the chamber through a leak valve and allowed to adsorb onto the crystal surface. The crystal is then heated at a linear rate (e.g., 2 K/s), and the desorbing species are monitored with the mass spectrometer.
-
Data Analysis: The TPD spectrum (desorption rate versus temperature) is analyzed to determine the desorption energies of molecularly adsorbed species and the decomposition temperatures and products for chemisorbed species. RAIRS can be used to identify surface-bound intermediates at different temperatures.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for this compound and the experimental workflows for the analogous compounds.
Caption: Proposed thermal decomposition pathways of this compound.
Caption: Proposed photochemical decomposition pathways of this compound.
A Comparative Guide to Vinyl Formate Synthesis: Towards Greener Production
For researchers, scientists, and drug development professionals, the selection of a synthetic route for vinyl formate (B1220265) extends beyond mere yield and cost considerations. The environmental footprint of the chosen method is a critical factor in sustainable chemical manufacturing. This guide provides a comparative analysis of common vinyl formate synthesis methods, focusing on their environmental impact, supported by available experimental data and detailed protocols.
This compound, a valuable monomer in polymer chemistry and a versatile reagent in organic synthesis, can be produced through several established routes. These methods, however, vary significantly in their use of hazardous materials, energy consumption, and generation of waste, thereby presenting distinct environmental challenges and advantages. This comparison aims to equip researchers with the knowledge to make more informed, environmentally conscious decisions in their synthetic endeavors.
Comparative Analysis of Synthesis Methods
The primary methods for this compound synthesis include the reaction of acetylene (B1199291) with formic acid in either the vapor or liquid phase, transvinylation from other vinyl esters, and enzymatic catalysis. Each approach is summarized below with a focus on key environmental and performance metrics.
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Key Environmental Considerations |
| Vapor-Phase Synthesis | Acetylene, Formic Acid | Zinc or Cadmium salts on a porous support | 150 - 260 | Ambient | ~80 | High energy consumption due to elevated temperatures. Use of heavy metal catalysts (cadmium is highly toxic).[1][2] |
| Liquid-Phase Synthesis | Acetylene, Formic Acid | Mercuric salts (e.g., mercuric phosphate) | 50 - 55 | Ambient | Lower yields, catalyst instability | Highly toxic mercury catalyst , leading to significant environmental and health risks.[1][3] Catalyst instability can lead to poor yields and waste generation.[2][3] |
| Transvinylation | Vinyl Acetate (B1210297), Formic Acid | Phosphoric acid, Mercury(II) oxide | Not specified | Not specified | "Satisfactory" | Avoids the direct use of acetylene, a flammable and explosive gas.[1][2] Can still involve toxic mercury catalysts.[1][4] Generates acetic acid as a byproduct, which requires separation. |
| Enzymatic Synthesis | Formic Acid, Vinyl Acetate (as acyl donor) | Immobilized Lipase (B570770) (e.g., Novozym 435) | ~30 | Ambient | ~65 | "Green" alternative operating under mild conditions.[3] Avoids toxic metal catalysts.[3] Lower yields compared to some conventional methods and potential for enzyme inactivation.[3] |
Visualizing the Synthesis Pathways
To better understand the relationships between the reactants, catalysts, and products in these synthetic routes, the following diagram illustrates the primary pathways for this compound production.
Caption: Synthetic routes to this compound.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed experimental protocols for the key synthesis methods are provided below.
Vapor-Phase Synthesis from Acetylene and Formic Acid
Objective: To synthesize this compound by the catalytic reaction of acetylene and formic acid in the vapor phase.
Materials:
-
Acetylene gas
-
Formic acid (98-100%)
-
Acetic anhydride (B1165640)
-
Catalyst: Zinc acetate impregnated on activated charcoal pellets (5-10% by weight)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Fixed-bed catalytic reactor tube (e.g., quartz or stainless steel)
-
Tube furnace with temperature controller
-
Gas flow meters
-
Vaporizer for formic acid/acetic anhydride mixture
-
Condenser and cold trap system
-
Product collection vessel
Procedure:
-
The catalyst is packed into the reactor tube. The reactor is then placed in the tube furnace and purged with nitrogen.
-
The furnace temperature is raised to the reaction temperature, typically between 170-210°C.[2]
-
A mixture of formic acid and a small amount of acetic anhydride (0.01 to 0.1 moles per mole of formic acid) is fed to the vaporizer.[2] The acetic anhydride acts as a scavenger for any water present, preventing the formation of acetaldehyde (B116499) as a byproduct.[3]
-
A gaseous stream of acetylene is mixed with the vaporized formic acid/acetic anhydride mixture. A molar ratio of 5 to 12 moles of acetylene per mole of formic acid is typically used.[2]
-
The combined gas stream is passed through the heated catalyst bed.
-
The effluent gas from the reactor is passed through a condenser and a series of cold traps (e.g., cooled with dry ice/acetone) to condense the this compound and unreacted formic acid.
-
The collected liquid is then purified by distillation to separate this compound from other components.
Enzymatic Synthesis via Transesterification
Objective: To synthesize this compound using an immobilized lipase catalyst.
Materials:
-
Formic acid
-
Vinyl acetate (acts as the vinyl group donor)
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Organic solvent (e.g., hexane, though solvent-free systems are also possible)
Equipment:
-
Shaking incubator or stirred-tank reactor
-
Temperature control system
-
Filtration apparatus to recover the immobilized enzyme
-
Rotary evaporator for solvent removal
-
Analytical equipment for monitoring reaction progress (e.g., GC-MS)
Procedure:
-
Formic acid and vinyl acetate are added to the reaction vessel containing the organic solvent (if used).
-
The immobilized lipase is added to the mixture. A typical enzyme loading is around 15 g/L.[5]
-
The reaction mixture is incubated at a mild temperature, typically around 30-40°C, with constant agitation (e.g., 150 rpm).[3][5]
-
The reaction progress is monitored by taking samples at regular intervals and analyzing them by GC-MS.
-
Upon reaching the desired conversion, the reaction is stopped, and the immobilized enzyme is separated by filtration for potential reuse.
-
The solvent is removed from the product mixture using a rotary evaporator.
-
The crude this compound can be further purified by distillation if necessary.
Concluding Remarks
The choice of a synthesis method for this compound has significant environmental implications. While traditional methods involving acetylene and heavy metal catalysts can offer high yields, they come at a considerable environmental cost due to their high energy requirements and the use of toxic substances. Transvinylation offers an alternative that avoids the handling of acetylene but may still rely on hazardous catalysts.
Enzymatic synthesis stands out as a promising green alternative, operating under mild conditions and avoiding the use of toxic metals. Although current reported yields are somewhat lower than for vapor-phase synthesis, ongoing research in enzyme engineering and process optimization is likely to improve its economic viability and performance. For researchers and industries committed to sustainable practices, the development and adoption of such biocatalytic routes represent a crucial step forward in the production of this compound.
References
A Comparative Guide to Vinyl Formate: Applications and Limitations in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Vinyl formate (B1220265), the simplest of the vinyl esters, presents a unique combination of reactivity as both a vinylating and formylating agent. Its utility in organic synthesis, particularly in polymer chemistry and enzymatic reactions, is significant. However, its application is not without limitations, necessitating a careful comparison with alternative reagents. This guide provides a comprehensive literature review of vinyl formate's applications, objectively compares its performance with other methods, and presents supporting experimental data and protocols.
Applications of this compound
This compound's reactivity stems from its dual functionality: the vinyl group is susceptible to addition and polymerization, while the formate ester can undergo hydrolysis and substitution[1]. This makes it a versatile reagent in several areas of organic synthesis.
Polymer Chemistry
The most prominent application of this compound is in polymer science, where it serves as a monomer for the creation of functionalized polymers[1]. It readily undergoes free-radical polymerization to produce polythis compound (PVF). The resulting polymer is a valuable precursor to polyvinyl alcohol (PVA), which has numerous industrial applications, including in adhesives, coatings, and biodegradable polymers[1][2]. The hydrolysis of PVF to PVA can be achieved under controlled conditions, allowing for the synthesis of PVA with tailored molecular weights and tacticity[1].
Formylating Agent
This compound is an effective formylating agent, transferring a formyl group (-CHO) to nucleophiles such as alcohols and amines. This is particularly useful in the protection of these functional groups during multi-step syntheses[3]. The formyl group can be readily removed under mild conditions, making it an attractive protecting group[4][5][6][7][8][9].
Enzymatic Acylation
In biocatalysis, vinyl esters are widely used as acyl donors in enzyme-catalyzed reactions, particularly those involving lipases. This compound can be employed for the enantioselective formylation of alcohols and amines, a crucial transformation in the synthesis of chiral pharmaceuticals. The use of vinyl esters in these reactions is advantageous because the byproduct, vinyl alcohol, tautomerizes to the non-nucleophilic and volatile acetaldehyde (B116499), driving the reaction equilibrium towards the product[10].
Vinylating Agent in Transition Metal Catalysis
The vinyl group of this compound can participate in various transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a vinyl group into a wide range of organic molecules, providing a pathway to complex structures[2][4][11][12][13].
Comparison with Alternative Reagents
The choice of a formylating or vinylating agent depends on factors such as substrate scope, reaction conditions, and cost. This compound's performance is best understood in comparison to its alternatives.
Formylation: this compound vs. Alternatives
Several reagents are available for formylation, each with its own set of advantages and disadvantages.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| This compound | Mild, often enzyme-catalyzed | Irreversible (in enzymatic reactions), volatile byproduct | Potential for vinyl group side reactions |
| Formic Acid | Often requires a dehydrating agent or catalyst | Inexpensive, readily available | Reversible reaction, may require harsh conditions |
| Ethyl Formate | Often requires a catalyst and/or heat | Relatively low cost, easy to handle | Slower reaction rates compared to more reactive agents |
| Acetic Formic Anhydride | Mild, often performed at low temperatures | Highly reactive, high yields | Unstable, often prepared in situ |
Table 1. Comparison of Common Formylating Agents.
Vinylation: this compound vs. Vinyl Acetate (B1210297)
Vinyl acetate is the most common vinyl ester and a frequent alternative to this compound in both polymerization and acylation reactions.
| Feature | This compound | Vinyl Acetate |
| Polymerization | Produces polythis compound (precursor to PVA) | Produces polyvinyl acetate (used in adhesives, paints) |
| Acylation Byproduct | Acetaldehyde | Acetaldehyde |
| Enzymatic Acylation | Effective formyl donor | Effective acetyl donor |
| Reactivity | Generally more reactive due to the smaller formyl group | Less reactive than this compound |
| Cost | Generally more expensive | Less expensive and more widely available |
Table 2. Comparison of this compound and Vinyl Acetate.
Limitations of this compound
Despite its utility, this compound has several limitations that researchers should consider.
-
Stability: this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which can limit its shelf life and require careful handling[1].
-
Cost and Availability: Compared to other common reagents like vinyl acetate and formic acid, this compound can be more expensive and less readily available[6].
-
Side Reactions: The reactive vinyl group can sometimes lead to undesired side reactions, such as polymerization or addition reactions, especially under harsh conditions[1]. In enzymatic reactions, the acetaldehyde byproduct can inactivate some lipases[1].
-
Polymerization Control: While this compound readily polymerizes, achieving controlled polymerization to produce polymers with well-defined architectures can be challenging due to the high reactivity of the propagating radical, which can lead to chain transfer reactions[14][15][16].
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound.
Synthesis of this compound via Transvinylation
This protocol describes the synthesis of this compound from vinyl acetate and formic acid.
Materials:
-
Vinyl acetate
-
Formic acid
-
Palladium(II) acetate
-
Dichloromethane (anhydrous)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve palladium(II) acetate (2 mol%) and 1,10-phenanthroline (3 mol%) in anhydrous dichloromethane.
-
Add vinyl acetate (1.5 equivalents) and formic acid (1.0 equivalent) to the flask.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by GC-MS or ¹H NMR.
-
Upon completion, the reaction mixture can be purified by fractional distillation to isolate the this compound.
Lipase-Catalyzed N-Formylation of an Amine
This protocol outlines a general procedure for the enzymatic formylation of a primary amine using this compound.
Materials:
-
Primary amine
-
This compound
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether)
-
Molecular sieves
Procedure:
-
To a vial containing the primary amine (1.0 mmol) and activated molecular sieves, add the anhydrous organic solvent (5 mL).
-
Add the immobilized lipase (e.g., 50 mg).
-
Add this compound (1.2 equivalents) to the mixture.
-
Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
The filtrate, containing the formylated product, can be concentrated under reduced pressure and purified by column chromatography if necessary.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can help to visualize the chemical processes involving this compound.
Caption: Synthesis of this compound via Palladium-Catalyzed Transvinylation.
Caption: General Experimental Workflow for Lipase-Catalyzed Formylation.
Caption: Relative Reactivity of Common Formylating Agents.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with important applications in polymer chemistry and as a formylating and vinylating agent. Its utility in enzymatic reactions for the synthesis of chiral molecules is a significant advantage. However, its limitations, including stability issues, cost, and potential for side reactions, necessitate careful consideration and comparison with alternative reagents. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of these factors is essential for making informed decisions in the design and execution of synthetic routes. The provided data and protocols offer a foundation for the effective application of this compound and for the exploration of its full potential in organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US2682556A - Process for preparing this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalysed vinylation of organic halides under solid–liquid phase transfer conditions | CoLab [colab.ws]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating the Structure of Vinyl Formate Copolymers
For Researchers, Scientists, and Drug Development Professionals
Vinyl formate (B1220265) (VF) copolymers are gaining interest in various fields, including drug delivery and specialty materials, due to the unique properties imparted by the vinyl formate monomer.[1] The ability to hydrolyze the formate ester group to a hydroxyl group offers a pathway to create functionalized poly(vinyl alcohol) (PVA) with tailored characteristics.[1] Accurate and comprehensive structural validation is paramount to ensure the desired performance, batch-to-batch consistency, and predictability of these polymers.
This guide provides an objective comparison of key analytical techniques for validating the structure of this compound copolymers, supported by experimental data and detailed protocols.
Key Structural Parameters for Validation
The critical structural features of this compound copolymers that require validation include:
-
Copolymer Composition: The molar ratio of this compound to its comonomer(s) incorporated into the polymer backbone.
-
Molecular Weight and Distribution: The average molecular weight (Mn, Mw) and the breadth of the molecular weight distribution (Polydispersity Index, PDI).
-
Monomer Sequence and Microstructure: The arrangement of monomer units along the chain (e.g., random, alternating, blocky) and their stereochemistry.
-
Thermal Properties: Transitions such as the glass transition temperature (Tg) and thermal stability, which are direct functions of the copolymer's structure.
Comparison of Core Analytical Techniques
A multi-faceted approach is essential for robust structural validation. The following techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Copolymer composition, monomer sequence distribution (triads), stereoregularity.[2] | Absolute, quantitative method for composition without calibration.[3] Provides detailed microstructural information. | Can be complex to interpret for overlapping signals. Requires deuterated solvents. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification, quantitative determination of copolymer composition.[3] | Fast, low-cost, and requires minimal sample preparation.[3] | Relative method requiring calibration with primary standards (e.g., from NMR).[3] Less sensitive to microstructure than NMR. |
| Size-Exclusion Chromatography (SEC/GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI).[4][5] | Provides a complete picture of the molecular weight distribution. Essential for quality control.[5] | Column calibration with appropriate standards is critical.[6][7] Can be complex for copolymers with varying compositions. |
| Thermal Analysis (DSC & TGA) | Glass transition temperature (Tg), melting temperature (Tm), crystallization behavior, and thermal stability/decomposition profile.[8][9][10] | Highly sensitive to compositional changes and morphology. Crucial for understanding material processing and performance limits.[11] | Tg can be difficult to detect for some copolymers. Interpretation requires correlation with other structural data. |
Quantitative Data Summary
The following table presents representative data from the characterization of vinyl ester copolymers, illustrating the type of quantitative information obtained from the discussed techniques.
| Copolymer System | Technique | Parameter | Value | Reference |
| Methyl Acrylate / Vinyl Ester | ¹H NMR | Reactivity Ratio (r_MA) | 6.06 ± 0.6 | [12] |
| Methyl Acrylate / Vinyl Ester | ¹H NMR | Reactivity Ratio (r_VEst) | 0.0087 ± 0.023 | [12] |
| Ethylene / Vinyl Acetate (B1210297) (EVA) | SEC/GPC | Mn ( g/mol ) | 1200 - 2250 | [13] |
| Ethylene / Vinyl Acetate (EVA) | SEC/GPC | PDI (Mw/Mn) | 1.12 - 1.15 | [13] |
| Poly(vinyl stearate) | DSC | Melting Temp (Tm) | ~45 °C | [11] |
| PCL-co-TOSUO | DSC | Melting Temp (Tm) | Lower than pure PCL (60 °C) | [8] |
| PCL Copolymers | TGA | Degradation Onset | ~325 - 400 °C | [8] |
Note: Data for this compound copolymers specifically is sparse in publicly available literature; therefore, data from analogous vinyl ester copolymers (e.g., vinyl acetate) are presented to illustrate the expected results.
Experimental Workflow for Structural Validation
A logical and integrated workflow is crucial for the comprehensive characterization of a newly synthesized this compound copolymer. The following diagram illustrates a typical validation process.
Caption: Integrated workflow for copolymer validation.
Detailed Experimental Protocols
NMR Spectroscopy for Copolymer Composition
Objective: To determine the molar ratio of this compound (VF) and a comonomer (e.g., vinyl acetate, VA) in the copolymer.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the purified and dried copolymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer (e.g., 300 or 400 MHz).[12]
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic proton signals for each monomer unit. For a VF/VA copolymer:
-
VF: Formate proton (–OCHO) signal around 8.0 ppm.[14]
-
VA: Acetate methyl protons (–COCH₃) signal around 2.0-2.1 ppm.
-
Backbone: Methine (–CH–) and methylene (B1212753) (–CH₂–) protons in the polymer backbone appear in a broad region, typically 1.5-5.5 ppm.
-
-
Integrate the area of the unique signals corresponding to each monomer.
-
Calculate the molar fraction (F) of each monomer. For VF (F_VF), the calculation would be:
-
F_VF = (Integral_VF / N_VF) / [(Integral_VF / N_VF) + (Integral_VA / N_VA)]
-
Where Integral is the integrated peak area and N is the number of protons giving rise to that signal (N_VF = 1 for the formate proton; N_VA = 3 for the acetate methyl protons).
-
-
FTIR Spectroscopy for Rapid Compositional Screening
Objective: To rapidly determine copolymer composition using a calibration curve.
Methodology:
-
Calibration Standards: Prepare a series of copolymers with known compositions, as determined by the absolute ¹H NMR method.[3]
-
Sample Preparation: Prepare thin films of the polymer samples by casting from a suitable solvent (e.g., THF) onto a KBr disk or by using an ATR-FTIR setup.
-
Data Acquisition: Record the FTIR spectrum for each standard and the unknown sample, typically in the 4000-400 cm⁻¹ range.[15]
-
Data Analysis:
-
Identify a characteristic, non-overlapping absorption band for each monomer. For VF, the C=O stretching vibration of the formate group would be distinct. For instance, in vinyl acetate copolymers, the carbonyl band is often used.
-
Calculate the ratio of the absorbances of the characteristic peaks.
-
Plot a calibration curve of the known molar composition (from NMR) versus the calculated absorbance ratio for the standard samples.[16]
-
Determine the composition of the unknown sample by measuring its absorbance ratio and using the calibration curve.[3]
-
Size-Exclusion Chromatography (SEC/GPC) for Molecular Weight
Objective: To determine the Mn, Mw, and PDI of the copolymer.
Methodology:
-
System Setup: An SEC/GPC system equipped with a refractive index (RI) detector and a suitable column set for the expected molecular weight range.
-
Eluent: Select a solvent in which the copolymer is fully soluble (e.g., Tetrahydrofuran - THF).
-
Calibration: Calibrate the system using narrow-PDI polymer standards (e.g., polystyrene or PMMA).[13] It is important to note that this provides a relative molecular weight. For absolute measurements, a multi-angle light scattering (MALS) detector can be added.
-
Sample Preparation: Prepare dilute solutions of the copolymer in the eluent (e.g., 1-2 mg/mL) and filter through a 0.2 or 0.45 µm syringe filter.
-
Analysis: Inject the sample solution and elute through the columns at a constant flow rate (e.g., 1.0 mL/min).[5] The retention time is inversely proportional to the hydrodynamic volume of the polymer chains.
-
Data Processing: Use the system software and the calibration curve to calculate Mn, Mw, and PDI from the resulting chromatogram.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Objective: To measure the glass transition temperature (Tg) of the copolymer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.
-
Instrumentation: A standard DSC instrument.
-
Thermal Program:
-
First Heat: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg to erase the sample's prior thermal history.[11]
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.
-
Second Heat: Ramp the temperature again at the same heating rate (e.g., 10 °C/min). The Tg is determined from this second heating scan.[11]
-
-
Data Analysis: The Tg is identified as a step-change in the heat flow curve. The midpoint of this transition is typically reported as the Tg value. The Tg of a copolymer is highly dependent on its composition.
References
- 1. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Compositional Determination of Vinyl Acetate/Vinyl Benzoate Copolymer by Fourier Transform Infrared Spectroscopy [jips.ippi.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. The block copolymer shuffle in size exclusion chromatography: the intrinsic problem with using elugrams to determine chain extension success - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00210D [pubs.rsc.org]
- 7. The block copolymer shuffle in size exclusion chromatography: the intrinsic problem with using elugrams to determine chain extension success - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
- 12. pure.tue.nl [pure.tue.nl]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. This compound(692-45-5) 1H NMR spectrum [chemicalbook.com]
- 15. qualicer.org [qualicer.org]
- 16. vjs.ac.vn [vjs.ac.vn]
A Comparative Guide to the Thermal Stability of Vinyl Ester Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal stability of polymers is a critical factor in their application, particularly in fields such as drug development where processing and storage conditions can be demanding. This guide provides a comparative analysis of the thermal stability of several key vinyl ester polymers: polyvinyl acetate (B1210297) (PVAc), polyvinyl alcohol (PVA), and polyvinyl butyral (PVB). While the primary focus of this guide was intended to be on vinyl formate (B1220265) polymers, a comprehensive search of the available scientific literature yielded no specific experimental data on the thermal decomposition of polyvinyl formate. Therefore, this guide presents a comparative assessment of closely related and widely used vinyl polymers to serve as a valuable reference. The thermal behavior of these polymers is primarily evaluated through thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.
Comparative Thermal Stability Data
The thermal stability of polymers is not defined by a single value but rather a range of temperatures over which decomposition occurs. Key parameters from thermogravimetric analysis (TGA) used for comparison include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the overall decomposition profile.
| Polymer | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Key Decomposition Products |
| Polyvinyl Acetate (PVAc) | ~230 - 336[1] | Two main stages: ~350 (deacetylation) and ~450 (chain scission)[1][2] | Acetic acid, polyenes, and aromatic residues[2] |
| Polyvinyl Alcohol (PVA) | ~200 - 220[3][4] | Two main stages: ~300 (dehydration and side chain decomposition) and ~450 (main chain decomposition)[3][4][5] | Water, aldehydes, and unsaturated compounds[5][6][7] |
| Polyvinyl Butyral (PVB) | ~260 - 300[8][9] | Single main stage: ~400[10] | Butyraldehyde, butenal, water, and acetic acid[8] |
Note: The decomposition temperatures are approximate and can vary depending on factors such as the molecular weight of the polymer, the heating rate, and the atmosphere (e.g., inert or oxidative) during the TGA analysis.[11]
Experimental Protocols
The data presented in this guide is primarily derived from thermogravimetric analysis (TGA). The following is a generalized experimental protocol for conducting TGA on vinyl polymers.
Objective: To determine the thermal stability and decomposition characteristics of vinyl polymers.
Apparatus:
-
Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.
Procedure:
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 4-10 mg) is placed in a TGA sample pan, commonly made of aluminum or platinum.[5][10]
-
Instrument Setup:
-
Thermal Analysis:
-
Data Analysis:
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.
-
If coupled with MS or FTIR, the evolved gases at different decomposition stages are identified to elucidate the degradation mechanism.
-
Logical Workflow for Comparative Analysis
The process of comparing the thermal stability of different polymers can be systematically broken down into several key steps, as illustrated in the following diagram.
Caption: Workflow for comparing polymer thermal stability.
Discussion of Results
The thermal stability of the compared vinyl polymers is significantly influenced by the nature of the side group on the polymer backbone.
-
Polyvinyl Acetate (PVAc): The degradation of PVAc initiates with the elimination of the acetate side groups to form acetic acid, a process known as deacetylation.[2] This is followed by the degradation of the resulting polyene backbone at higher temperatures.[2]
-
Polyvinyl Alcohol (PVA): PVA contains hydroxyl groups, which are more thermally stable than the acetate groups in PVAc. Its decomposition begins with dehydration, followed by the breakdown of the polymer chain.[3][4][6] The presence of intermolecular and intramolecular hydrogen bonding in PVA contributes to its thermal stability.
-
Polyvinyl Butyral (PVB): PVB is a terpolymer containing butyral, hydroxyl, and a small amount of acetate groups.[8] Its thermal degradation is a more complex process involving the elimination of these various side groups.[8] The main degradation is associated with the loss of the butyral groups.[8] Generally, PVB shows good thermal stability, with decomposition starting at a relatively high temperature.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. jst.vn [jst.vn]
- 5. rigaku.com [rigaku.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Thermal analysis of poly(vinyl alcohol) and poly(vinyl acetate) fractions | Semantic Scholar [semanticscholar.org]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Vinyl Formate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of vinyl formate (B1220265), a flammable and potentially hazardous substance. Following these protocols will help safeguard personnel, maintain regulatory compliance, and build trust in your laboratory's commitment to safety.
Vinyl formate is a flammable liquid and should be treated as hazardous waste. Improper disposal can lead to safety hazards and environmental contamination. Adherence to the following procedures is critical for the safe management of this compound waste in research, development, and other laboratory settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a well-ventilated area, preferably a fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: Flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.
Step-by-Step Disposal Protocol
This protocol outlines the approved method for the collection and disposal of this compound waste.
Step 1: Waste Segregation
-
Dedicate a specific, clearly labeled waste container for this compound.
-
Crucially, do not mix this compound waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent dangerous chemical reactions.
Step 2: Containerization
-
Use a chemically compatible container with a secure, leak-proof cap. Borosilicate glass or a high-density polyethylene (B3416737) (HDPE) container are suitable options.
-
The container must be in good condition, free from cracks or damage.
-
Ensure the container is properly labeled as "Hazardous Waste: this compound". The label should also include the full chemical name and any associated hazard symbols (e.g., flammable liquid).
Step 3: Waste Accumulation
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area.
-
This area should be away from sources of ignition such as heat, sparks, or open flames.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and volume.
-
The primary method for the disposal of this compound is through controlled incineration at a licensed chemical destruction facility.[1] Do not attempt to dispose of this compound via the sanitary sewer system.[1]
Step 5: Record Keeping
-
Maintain a detailed log of all this compound waste generated and disposed of. This documentation is crucial for regulatory compliance and internal safety audits.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and risk assessment.
| Property | Value |
| CAS Number | 692-45-5 |
| Molecular Formula | C₃H₄O₂ |
| Molecular Weight | 72.06 g/mol |
| Boiling Point | 46-47 °C |
| Flash Point | -8 °C |
| Density | 0.959 g/cm³ |
| UN Number | 3272 |
| Transport Hazard Class | 3 (Flammable Liquid) |
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.
By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Vinyl formate
Essential Safety and Handling Guide for Vinyl Formate (B1220265)
This guide provides immediate and essential safety protocols for laboratory professionals working with vinyl formate. It outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, emergency plans, and disposal guidelines to ensure a safe working environment.
Quantitative Safety Data
Due to the limited availability of specific occupational exposure limits for this compound, data for the structurally similar and well-studied compound, vinyl acetate, is provided as a reference. Always consult your institution's safety officer for specific guidance.
| Property | Value | Source |
| Chemical Formula | C₃H₄O₂ | [1] |
| CAS Number | 692-45-5 | [1] |
| Molecular Weight | 72.06 g/mol | [1] |
| Boiling Point | 72-73 °C (162-163 °F) | [2] |
| Melting Point | -93 °C (-135 °F) | [2] |
| Flash Point | -8 °C (17.6 °F) | [2] |
| Autoignition Temperature | 385 °C (725 °F) | [2] |
| Explosion Limits | LEL: 2.6%, UEL: 14.0% (for Vinyl Acetate) | [2] |
| NIOSH REL (Vinyl Acetate) | Ceiling: 4 ppm | [3] |
| ACGIH TLV (Vinyl Acetate) | TWA: 10 ppm, STEL: 15 ppm | [3] |
| OSHA PEL (Vinyl Chloride) | TWA: 1 ppm, Ceiling: 5 ppm (15 min) | [4] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure.
-
Eye and Face Protection : Always wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection :
-
Gloves : Do not use standard vinyl gloves, as they are not suitable for chemical protection.[6] For incidental contact, use nitrile or neoprene gloves. For operations with a higher risk of direct contact or for spill cleanup, heavy-duty gloves such as Viton, Butyl, or Silver Shield® are recommended.[4][7] Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat/Clothing : Wear a flame-resistant lab coat over personal clothing.[5] Ensure the lab coat has long sleeves and is fully buttoned. For larger quantities or tasks with a high splash risk, chemical-resistant aprons or suits may be necessary.
-
Footwear : Closed-toe shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.
-
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If the occupational exposure limits are likely to be exceeded, or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is required.[5] Respirator use requires prior medical clearance and fit-testing.
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Step 1: Preparation
-
Review Safety Data Sheet (SDS) : Before beginning any work, thoroughly read and understand the SDS for this compound.[5]
-
Verify Fume Hood Operation : Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Assemble Materials : Gather all necessary equipment, including this compound, reaction vessels, non-sparking tools, and waste containers, and place them inside the fume hood.[2][5]
-
Don PPE : Put on all required personal protective equipment as detailed above.
Step 2: During Use
-
Grounding : Use explosion-proof equipment and ensure all containers are properly grounded and bonded to prevent static discharge, which can be an ignition source.[2]
-
Dispensing : When transferring this compound, do so slowly and carefully to avoid splashing. Keep containers tightly closed when not in use.[2]
-
Avoid Incompatibles : Keep this compound away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
No Ignition Sources : Prohibit any sources of ignition, including open flames, sparks, and hot surfaces, from the work area.[2][8]
Step 3: Post-Handling
-
Secure Container : Tightly close the primary this compound container.
-
Clean Work Area : Decontaminate the work surface within the fume hood.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials and sources of ignition.[5]
Emergency Plan: First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation : Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but do not use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[5]
-
Skin Contact : Immediately remove all contaminated clothing.[5] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush the eyes with plenty of pure water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[5]
-
Ingestion : Rinse the mouth with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately.[5]
Emergency Plan: Spill Response Protocol
A prompt and coordinated response is required to manage a this compound spill safely.
Step 1: Immediate Actions
-
Alert Personnel : Immediately alert everyone in the vicinity of the spill.
-
Evacuate : If the spill is large, highly concentrated, or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill : Determine if the spill is minor or major. A minor spill is typically less than 1 liter, contained, and does not pose a significant fire or health hazard. If it is a major spill, evacuate the building and call emergency services.
-
Control Ignition Sources : If it is safe to do so, remove all sources of ignition and turn off any nearby equipment.[5]
-
Ventilate : Increase ventilation in the area by opening a fume hood sash, if this can be done safely.[1]
Step 2: Spill Cleanup (Minor Spills Only)
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, goggles, and a lab coat.
-
Contain the Spill : Place absorbent material, such as sand, earth, or vermiculite, around the perimeter of the spill to contain it.[1] Do not use paper towels, as they can increase the rate of evaporation.[1]
-
Absorb the Liquid : Apply more absorbent material over the entire spill, working from the outside in.
-
Collect the Waste : Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material.[9]
-
Containerize Waste : Place the contaminated absorbent material into a designated, leak-proof, and properly labeled hazardous waste container.[1][9]
-
Decontaminate : Clean the spill area with a mild detergent and water.
-
Dispose : Dispose of all contaminated materials (including gloves and cleaning supplies) as hazardous waste.
Caption: Workflow for this compound Spill Response.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional, local, state, and federal regulations.[10]
Step 1: Waste Segregation
-
Designated Container : Use a designated, chemically compatible, and clearly labeled hazardous waste container for all this compound waste.
-
No Mixing : Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Step 2: Waste Collection
-
Collect All Contaminated Materials : This includes leftover this compound, any solutions containing it, and all materials used in its handling and cleanup (e.g., gloves, absorbent pads, pipette tips).
-
Seal the Container : Keep the waste container securely sealed when not in use.
Step 3: Arranging for Disposal
-
Store Safely : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Contact EHS : Follow your institution's procedures for hazardous waste pickup by contacting the EHS office. Do not attempt to dispose of this compound waste down the drain or in regular trash.
References
- 1. jk-sci.com [jk-sci.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. nj.gov [nj.gov]
- 5. echemi.com [echemi.com]
- 6. csueastbay.edu [csueastbay.edu]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. fayette.ky.safeschoolssds.com [fayette.ky.safeschoolssds.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. aztectent.com [aztectent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
